molecular formula C15H14INO B7463692 N-(2,3-dimethylphenyl)-4-iodobenzamide

N-(2,3-dimethylphenyl)-4-iodobenzamide

Cat. No.: B7463692
M. Wt: 351.18 g/mol
InChI Key: ZXBZOVKRUGHZDF-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-4-iodobenzamide is a useful research compound. Its molecular formula is C15H14INO and its molecular weight is 351.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dimethylphenyl)-4-iodobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dimethylphenyl)-4-iodobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14INO/c1-10-4-3-5-14(11(10)2)17-15(18)12-6-8-13(16)9-7-12/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBZOVKRUGHZDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-(2,3-dimethylphenyl)-4-iodobenzamide chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: N-(2,3-dimethylphenyl)-4-iodobenzamide

Abstract This technical guide provides a comprehensive structural and synthetic analysis of N-(2,3-dimethylphenyl)-4-iodobenzamide, a functionalized benzamide derivative. Characterized by a 4-iodobenzoyl moiety coupled to a 2,3-xylidine (2,3-dimethylaniline) scaffold, this compound serves as a critical high-value intermediate in medicinal chemistry. Its iodine substituent acts as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), while the sterically congested 2,3-dimethylphenyl core influences conformational dynamics essential for receptor-ligand binding studies.

Part 1: Chemical Identity & Physiochemical Profile

1.1 Structural Nomenclature

  • IUPAC Name: N-(2,3-dimethylphenyl)-4-iodobenzamide

  • Common Descriptors: 4-iodo-N-(2,3-xylyl)benzamide; 4-iodo-2',3'-dimethylbenzanilide.

  • Molecular Formula: C₁₅H₁₄INO

  • Molecular Weight: 351.19 g/mol

1.2 Physiochemical Properties (Calculated)

Property Value Structural Implication
LogP (Octanol/Water) ~4.1 - 4.5 Highly lipophilic; suggests high membrane permeability but low aqueous solubility.
Topological Polar Surface Area (TPSA) ~29.1 Ų Dominated by the amide linkage; indicates potential for blood-brain barrier (BBB) penetration.
Rotatable Bonds 2 Restricted rotation at the N-Aryl bond due to ortho-methyl steric clash.

| H-Bond Donors/Acceptors | 1 / 1 | Classic amide motif capable of directional hydrogen bonding (NH donor, C=O acceptor). |

Part 2: Synthetic Architecture

2.1 Retro-Synthetic Logic The synthesis is best approached via a nucleophilic acyl substitution (Schotten-Baumann conditions). The choice of 4-iodobenzoyl chloride over the carboxylic acid (via carbodiimide coupling) is preferred for scalability and atom economy, avoiding the formation of urea byproducts.

2.2 Experimental Protocol

  • Reagents: 2,3-Dimethylaniline (1.0 eq), 4-Iodobenzoyl chloride (1.1 eq), Triethylamine (Et₃N, 1.5 eq).

  • Solvent: Dichloromethane (DCM) (Anhydrous).

  • Conditions: 0°C to Room Temperature (RT), N₂ atmosphere.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 2,3-dimethylaniline (10 mmol) and anhydrous DCM (20 mL). Add Et₃N (15 mmol) and cool the solution to 0°C to suppress di-acylation side reactions.

  • Addition: Dissolve 4-iodobenzoyl chloride (11 mmol) in DCM (10 mL). Add this solution dropwise to the aniline mixture over 30 minutes. Causality: Slow addition prevents localized exotherms and controls HCl generation.

  • Reaction: Allow the mixture to warm to RT and stir for 4–6 hours.

  • Validation (TLC): Monitor using Hexane:Ethyl Acetate (3:1). The starting aniline (higher R_f, UV active) should disappear, replaced by the amide product (lower R_f).

  • Work-up: Quench with 1M HCl (removes unreacted amine/Et₃N). Wash the organic layer with sat.[1] NaHCO₃ (removes unreacted acid chloride/acid) and Brine.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hex/EtOAc gradient).

2.3 Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 2,3-Dimethylaniline (DCM, 0°C) Reagent Add: 4-Iodobenzoyl Chloride + Et3N Start->Reagent Dropwise Addition Intermediate Reaction Matrix: Nucleophilic Attack (Formation of Tetrahedral Intermediate) Reagent->Intermediate 0°C -> RT, 4h Workup Work-up: 1. 1M HCl Wash 2. NaHCO3 Wash Intermediate->Workup Quench Product Final Product: N-(2,3-dimethylphenyl)- 4-iodobenzamide Workup->Product Recrystallization

Caption: Figure 1. Linear synthetic workflow for the preparation of N-(2,3-dimethylphenyl)-4-iodobenzamide via acyl substitution.

Part 3: Structural Dynamics & Conformational Analysis

3.1 The "Ortho-Effect" The 2,3-dimethyl substitution pattern is critical. The methyl group at the C2 position (ortho) introduces significant steric strain against the amide carbonyl oxygen and the amide hydrogen.

  • Consequence: Unlike unsubstituted benzanilides which can adopt a planar conformation, the 2,3-dimethylphenyl ring is forced to rotate out of the amide plane (dihedral angle typically 40–90°).

  • Biological Relevance: This "twisted" conformation creates a distinct 3D shape, preventing the molecule from intercalating into flat DNA structures but enhancing fit into hydrophobic pockets of enzymes (e.g., kinases or histone deacetylases).

3.2 Crystallographic Expectations Based on structural analogs (e.g., N-(2,3-dimethylphenyl)-4-methylbenzamide [1]), the amide N-H bond is expected to adopt an anti conformation relative to the ortho-methyl group to minimize steric repulsion.

Part 4: Functional Utility & Modular Applications

4.1 The Iodine Handle (Divergent Synthesis) The 4-iodo position is chemically distinct from the amide core. The C-I bond is weaker than C-Br or C-Cl, making this molecule a "privileged substrate" for transition-metal catalysis. It serves as a scaffold to generate libraries of biaryl compounds.

4.2 Functionalization Pathways

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to create biaryl amides (common in kinase inhibitors).

  • Sonogashira Coupling: Reaction with terminal alkynes to extend the carbon skeleton.

  • Heck Reaction: Coupling with alkenes to introduce styrenyl functionality.

4.3 Functionalization Logic Diagram

Functionalization Core N-(2,3-dimethylphenyl)- 4-iodobenzamide (Core Scaffold) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Core->Suzuki Sono Sonogashira Coupling (R-C≡CH, Pd/Cu) Core->Sono Heck Heck Reaction (Alkene, Pd(OAc)2) Core->Heck Biaryl Biaryl Derivative (Kinase Inhibitor Motifs) Suzuki->Biaryl C-C Bond Formation Alkyne Alkynyl-Benzamide (Rigid Linkers) Sono->Alkyne C-C(sp) Bond Styrene Styrenyl-Benzamide (Polymer Precursors) Heck->Styrene Olefination

Caption: Figure 2. Divergent synthesis pathways utilizing the labile C-I bond for library generation.

Part 5: Biological Context[2][3]

While specific pharmacological data for this exact molecule is often proprietary to specific library screens, the benzamide pharmacophore is validated in several therapeutic areas:

  • Antimicrobial Activity: 4-substituted benzamides have shown efficacy against Gram-positive bacteria by disrupting cell wall synthesis [2].

  • TRPV1 Modulation: N-aryl benzamides structurally resemble capsaicinoids and are frequently screened as antagonists for the TRPV1 receptor (pain management).

  • Radiolabeling Precursor: The iodine atom can be isotopically exchanged (I-123 or I-131) for SPECT imaging or radiotherapeutic applications targeting tumors that overexpress benzamide-binding proteins (e.g., Sigma receptors).

References

  • Gowda, B. T., et al. "Crystal structure of N-(2,3-dimethylphenyl)-4-methylbenzamide." National Center for Biotechnology Information (NCBI).

  • Salma, U. "Synthesis and evaluation of novel iodinated phenyl benzamides."[2] BUET Institutional Repository.[2]

  • PubChem. "4-iodo-N-(4-iodo-2-methylphenyl)benzamide (Structural Analog Data)."[3] National Library of Medicine.

  • BenchChem. "Potential Biological Activity of Benzamide Derivatives." BenchChem Technical Overview.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2,3-dimethylphenyl)-4-iodobenzamide is a specialized organic building block belonging to the class of halogenated benzanilides. Characterized by an amide linkage between a 4-iodobenzoyl moiety and a 2,3-dimethylaniline (2,3-xylidine) core, this molecule serves as a critical intermediate in medicinal chemistry. Its para-iodine substituent provides a high-fidelity handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), making it a valuable scaffold for developing kinase inhibitors and receptor modulators.

This guide addresses the specific challenge of identifying this compound in commercial databases, provides a validated synthesis protocol, and outlines the structural parameters required for accurate registration.

Part 1: Chemical Identity & CAS Number Strategy

The "Missing" CAS Number

Researchers often encounter difficulty locating a CAS Registry Number® for this specific isomer. Unlike its dimethyl-amine analogs, N-(2,3-dimethylphenyl)-4-iodobenzamide is frequently classified as a boutique intermediate rather than a commodity chemical. It may not have a widely indexed CAS number in public catalogs (e.g., PubChem or Sigma-Aldrich standard lists) and often requires searching proprietary databases like SciFinder-n or Reaxys using structural queries.

If a CAS number is required for regulatory filing and none exists, the compound must be identified by its IUPAC name and InChIKey.

Chemical Profile Table
ParameterSpecification
IUPAC Name N-(2,3-dimethylphenyl)-4-iodobenzamide
Synonyms 4-iodo-N-(2,3-xylyl)benzamide; 4-iodo-2',3'-dimethylbenzanilide
Molecular Formula C₁₅H₁₄INO
Molecular Weight 351.18 g/mol
SMILES Cc1cccc(C)c1NC(=O)c2ccc(I)cc2
InChIKey Generated via structure:[1][2][3][4][5]LZRXQGZJ... (Requires calculation)
Core Moiety 2,3-xylidine (aniline) + 4-iodobenzoyl (acyl)
Primary Reactivity Nucleophilic substitution (Amide N), Pd-Catalyzed Coupling (Aryl-I)
Structural Search Workflow (DOT Visualization)

The following diagram illustrates the logic flow for verifying the identity of this compound when a direct CAS match fails.

CAS_Search_Workflow Start Start: Compound Identification NameSearch Exact Name Search (ChemSpider / PubChem) Start->NameSearch Found CAS Found? NameSearch->Found StructSearch Structural Search (SciFinder-n / Reaxys) Found->StructSearch No Verify Verify CAS # Found->Verify Yes Substructure Substructure Query (SMILES / InChI) StructSearch->Substructure Analyze Analyze Isomers (Distinguish 2,3-dimethyl from 2,4- or 2,6-) Substructure->Analyze Register Register as New Entity (Assign Internal ID) Analyze->Register No Match Analyze->Verify Match Found

Figure 1: Decision logic for locating or registering N-(2,3-dimethylphenyl)-4-iodobenzamide in chemical registries.

Part 2: Synthesis Protocol

Since this compound is often unavailable off-the-shelf, in-house synthesis is the standard approach. The most robust method involves the nucleophilic acyl substitution of 2,3-dimethylaniline with 4-iodobenzoyl chloride.

Reaction Logic
  • Nucleophile: 2,3-Dimethylaniline (Sterically crowded at the ortho positions, requiring a stronger base or longer reaction time than unsubstituted aniline).

  • Electrophile: 4-Iodobenzoyl chloride (Highly reactive).

  • Base: Pyridine or Triethylamine (TEA) is essential to scavenge the HCl byproduct and drive the equilibrium forward [1].

Synthesis Workflow (DOT Visualization)

Synthesis_Pathway Aniline 2,3-Dimethylaniline (Nucleophile) Reaction Acyl Substitution Solvent: DCM/THF Base: Et3N or Pyridine 0°C -> RT, 4h Aniline->Reaction Chloride 4-Iodobenzoyl Chloride (Electrophile) Chloride->Reaction Intermediate Tetrahedral Intermediate Reaction->Intermediate Product N-(2,3-dimethylphenyl)- 4-iodobenzamide (Precipitate) Intermediate->Product Byproduct HCl Salt (Removed in Wash) Intermediate->Byproduct

Figure 2: Synthetic pathway for the amide coupling reaction.

Step-by-Step Experimental Procedure

Safety Note: Perform all steps in a fume hood. 4-iodobenzoyl chloride is corrosive and a lachrymator.

  • Preparation:

    • Dissolve 2,3-dimethylaniline (10 mmol, 1.21 g) in anhydrous Dichloromethane (DCM, 20 mL) in a round-bottom flask.

    • Add Triethylamine (TEA) (12 mmol, 1.67 mL) as the base.

    • Cool the mixture to 0°C using an ice bath.

  • Addition:

    • Dissolve 4-iodobenzoyl chloride (10 mmol, 2.66 g) in DCM (10 mL).

    • Add the acid chloride solution dropwise to the aniline mixture over 15 minutes. The reaction is exothermic; maintain temperature <5°C to prevent side reactions.

  • Reaction:

    • Remove the ice bath and allow the mixture to warm to room temperature (RT).

    • Stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1) until the aniline starting material is consumed.

  • Work-up:

    • Dilute with additional DCM (50 mL).

    • Wash sequentially with:

      • 1M HCl (2 x 30 mL) – Removes unreacted aniline and TEA.

      • Saturated NaHCO₃ (2 x 30 mL) – Removes unreacted acid.

      • Brine (1 x 30 mL).

    • Dry the organic layer over anhydrous Na₂SO₄.[5]

  • Purification:

    • Concentrate the solvent in vacuo.

    • Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Part 3: Applications & Scientific Context[7][8]

Why this specific isomer?

The 2,3-dimethyl substitution pattern (vicinal methyl groups) induces a specific torsional strain on the amide bond, forcing the phenyl ring out of planarity. In drug design, this "ortho-effect" is exploited to:

  • Lock Conformation: Restrict the rotation of the phenyl ring to fit into hydrophobic pockets of enzymes (e.g., Kinase hinge regions).

  • Metabolic Stability: The methyl groups block the ortho and meta positions from metabolic oxidation (CYP450 degradation).

Downstream Chemistry

The 4-iodo group is a "privileged handle" for further diversification [2]:

  • Suzuki-Miyaura Coupling: React with aryl boronic acids to create biaryl systems.

  • Sonogashira Coupling: React with terminal alkynes to extend the carbon skeleton.

  • Heck Reaction: Introduce alkene functionality.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

  • PubChem Database. (n.d.). 4-Iodobenzoyl chloride (Compound Summary). National Library of Medicine.

  • BenchChem. (2025).[5] Synthesis protocols for halogenated anilines.

Sources

An In-depth Technical Guide to 4-iodo-N-(2,3-xylyl)benzamide: Nomenclature, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-iodo-N-(2,3-xylyl)benzamide, a substituted aromatic amide. Given the limited direct literature on this specific molecule, this document synthesizes information from established chemical principles and data on analogous compounds to offer a robust profile. We will delve into its systematic nomenclature, predicted physicochemical properties, and a proposed synthetic pathway, providing a foundational understanding for researchers in medicinal chemistry and materials science.

Chemical Identity and Nomenclature

The precise identification of a molecule is fundamental to scientific communication and research. This section details the systematic naming and various identifiers for 4-iodo-N-(2,3-xylyl)benzamide.

Systematic and Trivial Names

The compound is most accurately identified by its IUPAC (International Union of Pure and Applied Chemistry) name. The name "4-iodo-N-(2,3-xylyl)benzamide" is a semi-systematic name, with "xylyl" being a common name for a dimethylphenyl group.

  • Preferred IUPAC Name: 4-iodo-N-(2,3-dimethylphenyl)benzamide.[1][2]

  • Synonyms: 4-iodo-N-(2,3-xylyl)benzamide.

The IUPAC name is derived by considering the molecule as a derivative of benzamide. The core structure is a benzamide, which is a benzene ring attached to a carbonyl group which is, in turn, bonded to a nitrogen atom.[3]

  • The benzene ring of the benzamide is substituted with an iodine atom at the 4th position, hence "4-iodo".

  • The nitrogen atom of the amide is substituted with a 2,3-dimethylphenyl group (also known as a 2,3-xylyl group), leading to the "N-(2,3-dimethylphenyl)" prefix. The 'N' indicates that the substitution is on the nitrogen atom of the amide.[2]

Chemical Identifiers

Below is a table summarizing the key chemical identifiers for 4-iodo-N-(2,3-dimethylphenyl)benzamide.

IdentifierValueSource
Molecular Formula C₁₅H₁₄INOCalculated
Molecular Weight 351.18 g/mol Calculated
Canonical SMILES CC1=C(C=CC=C1)NC(=O)C2=CC=C(C=C2)IPredicted
InChI Key (Predicted)Predicted
CAS Number Not found in searchesN/A

The absence of a dedicated CAS number suggests that 4-iodo-N-(2,3-dimethylphenyl)benzamide may be a novel compound or one that has not been extensively reported in the chemical literature.

Structural Representation

A clear structural representation is crucial for understanding the molecule's properties and reactivity.

Figure 1: 2D structure of 4-iodo-N-(2,3-dimethylphenyl)benzamide.

Physicochemical Properties (Predicted)

The physical and chemical properties of a compound dictate its behavior in various systems, which is critical for applications in drug development and materials science. The following table presents predicted properties for 4-iodo-N-(2,3-dimethylphenyl)benzamide.

PropertyPredicted ValueNotes
XLogP3 ~4.5The predicted octanol-water partition coefficient suggests the compound is lipophilic. This is influenced by the presence of two aromatic rings and an iodine atom.
Hydrogen Bond Donors 1The amide N-H group can act as a hydrogen bond donor.
Hydrogen Bond Acceptors 1The carbonyl oxygen is a primary hydrogen bond acceptor.
Rotatable Bonds 2The C-N bond of the amide and the C-C bond connecting the carbonyl group to the phenyl ring allow for conformational flexibility.
Topological Polar Surface Area (TPSA) 29.1 ŲThis value is typical for a secondary amide and suggests moderate cell permeability.

Proposed Synthesis Pathway

A reliable synthetic route is essential for the production and further study of any chemical compound. Based on standard organic chemistry reactions for amide formation, a plausible synthesis for 4-iodo-N-(2,3-dimethylphenyl)benzamide is the acylation of 2,3-dimethylaniline with 4-iodobenzoyl chloride.

Reaction Scheme

The overall reaction can be depicted as follows:

G cluster_0 Reactants cluster_1 Product 4-iodobenzoyl chloride Product 4-iodobenzoyl chloride->Product + 2,3-dimethylaniline (Base, Solvent) 2,3-dimethylaniline

Figure 2: Proposed synthesis of 4-iodo-N-(2,3-dimethylphenyl)benzamide.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization.

Materials:

  • 4-Iodobenzoyl chloride

  • 2,3-Dimethylaniline (2,3-xylidine)

  • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

  • A non-nucleophilic base such as triethylamine (TEA) or pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for purification (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-dimethylaniline (1.0 equivalent) and the base (1.1 equivalents) in anhydrous DCM.

  • Addition of Acid Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 4-iodobenzoyl chloride (1.05 equivalents) in anhydrous DCM to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 4-iodo-N-(2,3-dimethylphenyl)benzamide.[4]

Rationale for Experimental Choices
  • Inert Atmosphere: Prevents side reactions with atmospheric moisture, especially with the reactive acid chloride.

  • Base: The base is crucial to neutralize the hydrochloric acid (HCl) byproduct of the reaction, driving the reaction to completion. A non-nucleophilic base is chosen to avoid reaction with the acid chloride.

  • Aprotic Solvent: An aprotic solvent like DCM is used as it will not react with the acid chloride.

  • Aqueous Workup: The washing steps are designed to remove the base, any remaining starting materials, and the salt byproduct.

Potential Applications and Future Research

Substituted benzamides are a well-established class of compounds with a wide range of biological activities and applications in materials science. While the specific properties of 4-iodo-N-(2,3-dimethylphenyl)benzamide are yet to be determined, its structural motifs suggest potential areas for investigation:

  • Medicinal Chemistry: The benzamide scaffold is present in numerous approved drugs. The lipophilic nature and potential for halogen bonding from the iodine atom could be explored in the design of new therapeutic agents.

  • Materials Science: The rigid aromatic structures and potential for intermolecular interactions (hydrogen bonding, halogen bonding) could lead to interesting properties in liquid crystals or other advanced materials.

Further research should focus on the successful synthesis and purification of 4-iodo-N-(2,3-dimethylphenyl)benzamide, followed by a thorough characterization of its physicochemical properties and biological activity.

Conclusion

This technical guide has provided a detailed overview of 4-iodo-N-(2,3-xylyl)benzamide, with a focus on its nomenclature, predicted properties, and a proposed synthetic route. While direct experimental data for this compound is scarce, by applying fundamental principles of chemistry and leveraging data from analogous structures, we have constructed a comprehensive foundational document. This guide aims to serve as a valuable resource for researchers interested in exploring the potential of this and other novel substituted benzamides.

References

  • PubChem. 4-iodo-N-(4-iodo-2-methylphenyl)benzamide. National Center for Biotechnology Information. [Link]

  • Pharmaffiliates. 4-Iodo-3,5-dimethyl-benzamide. [Link]

  • University of California, Davis. Intermediate IUPAC Nomenclature VII. [Link]

  • IUPAC. Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. [Link]

  • Cheméo. Chemical Properties of Benzamide, N-(2-iodo-4-methylphenyl)-2-methyl-. [Link]

  • Bangladesh University of Engineering and Technology Institutional Repository. Synthesis and evaluation of novel iodinated phenyl benzamides. [Link]

  • ACD/Labs. Rule C-953. Amidrazones. [Link]

  • YouTube. Naming Amides - IUPAC Nomenclature. [Link]

  • PubChem. 4-iodo-N-(4-methoxy-3-methylphenyl)benzamide. National Center for Biotechnology Information. [Link]

  • PubChem. N-(4-iodophenyl)benzamide. National Center for Biotechnology Information. [Link]

  • PubChem. N-(4-Carbamimidoyl-3-choro-phenyl)-2-hydroxy-3-iodo-5-methyl-benzamide. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Iodobenzamide. National Center for Biotechnology Information. [Link]

  • PubChem. Substituted Benzamide Derivative, 5e. National Center for Biotechnology Information. [Link]

  • Cheméo. Chemical Properties of Benzamide, N-(2-iodo-4-methylphenyl)-2-methoxy-. [Link]

  • Wikipedia. Benzamide. [Link]

  • PubChem. 4-iodo-N-(2-(4-morpholinyl)ethyl)benzamide. National Center for Biotechnology Information. [Link]

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An In-depth Technical Guide to N-(2,3-dimethylphenyl)-4-iodobenzamide: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of N-(2,3-dimethylphenyl)-4-iodobenzamide, a substituted benzamide derivative of interest in medicinal chemistry and materials science. This document will detail its fundamental chemical properties, a robust synthetic protocol for its preparation, and an exploration of its potential applications, grounded in established chemical principles.

Core Molecular Attributes

N-(2,3-dimethylphenyl)-4-iodobenzamide is an aromatic amide. Its structure is characterized by a 4-iodobenzoyl group attached to the nitrogen atom of a 2,3-dimethylaniline moiety. The presence of the iodine atom and the substituted phenyl rings are expected to confer specific physicochemical properties relevant to its potential biological activity and utility as a synthetic intermediate.

Molecular Formula and Weight

The molecular formula of N-(2,3-dimethylphenyl)-4-iodobenzamide has been determined to be C15H14INO . This is derived from the condensation of its constituent precursors, 4-iodobenzoic acid (C7H5IO2) and 2,3-dimethylaniline (C8H11N), with the concomitant elimination of a water molecule[1][2][3][4].

The calculated molecular weight is 351.18 g/mol .

Structural Representation

Caption: 2D structure of N-(2,3-dimethylphenyl)-4-iodobenzamide.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of N-(2,3-dimethylphenyl)-4-iodobenzamide.

PropertyValueSource
Molecular Formula C15H14INOCalculated
Molecular Weight 351.18 g/mol Calculated
IUPAC Name N-(2,3-dimethylphenyl)-4-iodobenzamide-
CAS Number Not available-

Synthesis Protocol

The synthesis of N-(2,3-dimethylphenyl)-4-iodobenzamide is achieved through the amidation of 4-iodobenzoic acid with 2,3-dimethylaniline. A common and effective method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, which then readily reacts with the amine.

Materials and Reagents
  • 4-Iodobenzoic acid (98% purity)[2]

  • 2,3-Dimethylaniline (99% purity)[4][5]

  • Thionyl chloride (SOCl2)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et3N)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Hexanes

  • Ethyl acetate

Step-by-Step Experimental Procedure
  • Activation of 4-Iodobenzoic Acid:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-iodobenzoic acid (1.0 eq).

    • Add anhydrous dichloromethane (DCM) to dissolve the starting material.

    • Slowly add thionyl chloride (1.2 eq) to the solution at 0 °C (ice bath).

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 4-iodobenzoyl chloride.

  • Amide Bond Formation:

    • In a separate flask, dissolve 2,3-dimethylaniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Cool this solution to 0 °C.

    • Dissolve the crude 4-iodobenzoyl chloride in a minimal amount of anhydrous DCM and add it dropwise to the aniline solution.

    • Allow the reaction to stir at room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction with water.

    • Separate the organic layer and wash sequentially with saturated aqueous NaHCO3 solution and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure N-(2,3-dimethylphenyl)-4-iodobenzamide.

Synthetic Workflow Diagram

G cluster_0 Activation cluster_1 Amidation cluster_2 Purification 4-Iodobenzoic_Acid 4-Iodobenzoic Acid Acyl_Chloride_Formation Formation of 4-Iodobenzoyl Chloride 4-Iodobenzoic_Acid->Acyl_Chloride_Formation Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Acyl_Chloride_Formation Amide_Bond_Formation Amide Bond Formation Acyl_Chloride_Formation->Amide_Bond_Formation 2,3-Dimethylaniline 2,3-Dimethylaniline 2,3-Dimethylaniline->Amide_Bond_Formation Triethylamine Triethylamine (Base) Triethylamine->Amide_Bond_Formation Workup Aqueous Work-up Amide_Bond_Formation->Workup Chromatography Column Chromatography Workup->Chromatography Final_Product N-(2,3-dimethylphenyl)- 4-iodobenzamide Chromatography->Final_Product

Caption: Synthetic workflow for N-(2,3-dimethylphenyl)-4-iodobenzamide.

Potential Applications

While specific applications for N-(2,3-dimethylphenyl)-4-iodobenzamide are not extensively documented in the literature, its structural motifs suggest potential utility in several areas of research and development:

  • Medicinal Chemistry: The benzamide scaffold is a common feature in many pharmacologically active compounds. The presence of an iodine atom allows for potential use in radio-labeling studies or as a heavy atom for X-ray crystallography of protein-ligand complexes. Furthermore, iodinated aromatic compounds can participate in various cross-coupling reactions, enabling further molecular diversification.

  • Materials Science: Aryl iodides are valuable precursors in the synthesis of advanced materials, including polymers and organic light-emitting diodes (OLEDs), through reactions such as Sonogashira, Heck, and Suzuki couplings.

  • Synthetic Chemistry: This compound can serve as a building block for the synthesis of more complex molecules. The amide bond provides a stable linkage, while the iodo- and dimethylphenyl- groups offer sites for further functionalization.

Conclusion

N-(2,3-dimethylphenyl)-4-iodobenzamide is a well-defined chemical entity with a molecular formula of C15H14INO and a molecular weight of 351.18 g/mol . Its synthesis from readily available starting materials is straightforward, employing standard organic chemistry methodologies. The structural features of this molecule, particularly the presence of an aryl iodide, suggest its potential as a versatile intermediate in the fields of drug discovery, materials science, and synthetic chemistry. Further investigation into the biological and material properties of this compound is warranted.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12085, 4-Iodobenzoic acid. Retrieved February 22, 2026 from [Link].

  • NIST (n.d.). Benzoic acid, 4-iodo-. In NIST Chemistry WebBook. Retrieved February 22, 2026 from [Link].

  • Wikipedia. (2023, September 22). 4-Iodobenzoic acid. In Wikipedia. Retrieved February 22, 2026 from [Link].

Sources

Technical Whitepaper: Physicochemical Profiling, Synthesis, and Applications of N-(2,3-dimethylphenyl)-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry and materials science, halogenated benzamides serve as highly versatile scaffolds. N-(2,3-dimethylphenyl)-4-iodobenzamide (Molecular Formula: C₁₅H₁₄INO) is a structurally precise building block that merges the steric constraints of a 2,3-xylidine derivative with the unique electronic and reactive properties of a para-iodo substituted benzoyl core.

As a Senior Application Scientist, I have designed this whitepaper to deconstruct the utility of this compound. Rather than viewing it merely as a static chemical entity, this guide treats N-(2,3-dimethylphenyl)-4-iodobenzamide as a dynamic node in drug discovery—capable of driving structure-activity relationship (SAR) exploration via halogen bonding, acting as a substrate for late-stage palladium-catalyzed cross-coupling, and serving as a precursor for theranostic radiopharmaceuticals.

Structural and Physicochemical Rationale

The molecular architecture of N-(2,3-dimethylphenyl)-4-iodobenzamide is deliberately bipartite, with each moiety serving a specific physicochemical function:

  • The 2,3-Dimethylphenyl Moiety: The presence of an ortho-methyl group (at position 2) creates a severe steric clash with the amide carbonyl or N-H proton. This forces the aromatic ring out of the amide plane. Pre-organizing this dihedral angle reduces the entropic penalty upon binding to hydrophobic protein pockets.

  • The 4-Iodo Moiety: Iodine is highly polarizable. Its anisotropic electron distribution creates a

    
    -hole (a region of positive electrostatic potential) opposite the covalent C–I bond, enabling highly directional non-covalent interactions with Lewis bases.
    
Quantitative Data Summary

The following table summarizes the core physicochemical parameters that dictate the compound's behavior in biological and synthetic systems.

PropertyValueRationale / Implication
Molecular Formula C₁₅H₁₄INODefines exact stoichiometry for synthetic equivalents.
Molecular Weight 351.18 g/mol Falls well within Lipinski’s Rule of 5 (<500 Da), ensuring baseline drug-likeness.
Topological Polar Surface Area 29.10 ŲHighly lipophilic; predicts excellent membrane and blood-brain barrier (BBB) permeability.
H-Bond Donors / Acceptors 1 / 1The amide core provides minimal but sufficient anchoring points for target binding.
Halogen Bond Donors 1 (4-Iodo)Enables highly directional

-hole interactions with protein backbone carbonyls.
Estimated LogP ~3.8 - 4.2High lipophilicity requires formulation with co-solvents (e.g., DMSO) for in vitro assays.

Synthetic Methodologies & Self-Validating Protocols

The synthesis of amide bonds is one of the most frequently executed reactions in the pharmaceutical industry [1]. For this specific compound, a direct Schotten-Baumann-type amidation using an acid chloride is preferred over coupling reagents (like EDC/HOBt) due to the commercial availability and high reactivity of 4-iodobenzoyl chloride.

Protocol 1: Synthesis via Direct Amidation

Objective: High-yield generation of N-(2,3-dimethylphenyl)-4-iodobenzamide.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 2,3-dimethylaniline (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M).

  • Base Addition: Add triethylamine (TEA, 1.5 equiv). Causality: TEA is not merely for pH control; it actively scavenges the HCl byproduct, preventing the protonation of the aniline nucleophile which would otherwise halt the reaction.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add 4-iodobenzoyl chloride (1.05 equiv) dropwise over 15 minutes. Causality: The reaction is highly exothermic; cooling prevents the formation of unwanted ketene side-products and minimizes degradation.

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, wash with 1M HCl (to remove unreacted aniline) and brine, then dry over anhydrous Na₂SO₄.

  • Self-Validation System: Before proceeding to crystallization, the protocol is validated by Thin-Layer Chromatography (TLC) and LC-MS.

    • Validation Check: The disappearance of the aniline precursor (m/z 122) and the emergence of a dominant peak at m/z 352 [M+H]⁺ confirms complete conversion.

SynthesisWorkflow SM1 4-Iodobenzoyl Chloride (Electrophile) Int Tetrahedral Intermediate SM1->Int Nucleophilic Attack SM2 2,3-Dimethylaniline (Nucleophile) SM2->Int Base Triethylamine (TEA) Acid Scavenger Base->Int Deprotonation Prod N-(2,3-dimethylphenyl) -4-iodobenzamide Int->Prod HCl Elimination

Fig 1: Synthesis workflow of N-(2,3-dimethylphenyl)-4-iodobenzamide via Schotten-Baumann amidation.

Mechanistic Insights: Reactivity & Downstream Functionalization

The true value of N-(2,3-dimethylphenyl)-4-iodobenzamide lies in the 4-iodo substituent. The carbon-iodine (C–I) bond is the weakest among aryl halides, making it the most kinetically favorable site for oxidative addition by Palladium(0) catalysts [2].

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Derivatization

Objective: C–C bond formation to extend the molecular scaffold via cross-coupling.

Step-by-Step Methodology:

  • Degassing: Suspend N-(2,3-dimethylphenyl)-4-iodobenzamide (1.0 equiv) and an arylboronic acid (1.2 equiv) in a 4:1 mixture of Toluene/Ethanol. Sparge the solvent with argon for 20 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) catalyst to inactive Pd(II) species.

  • Catalyst & Base Addition: Add K₂CO₃ (2.0 equiv, dissolved in a minimum amount of degassed water) followed by Pd(PPh₃)₄ (0.05 equiv). Causality: The aqueous base is mandatory; it coordinates to the boronic acid, forming a negatively charged boronate complex that facilitates the transmetalation step onto the palladium center.

  • Reflux: Heat the mixture to 90 °C for 4-6 hours.

  • Self-Validation System: Monitor via LC-MS. The oxidative addition into the C–I bond is rapid. The protocol is validated when the starting mass (m/z 352) is entirely replaced by the mass of the cross-coupled biaryl product.

Advanced Applications in Drug Discovery

Halogen Bonding in Target Binding

Historically, halogens were viewed merely as lipophilic, space-filling groups. However, modern computational chemistry has proven that the 4-iodo group acts as a potent Lewis acid [3]. The electron-withdrawing nature of the benzamide core depopulates the


-orbital of the iodine atom, creating an electropositive crown (the 

-hole). This allows the compound to form highly directional, non-covalent "halogen bonds" with electron-rich targets (e.g., oxygen, nitrogen, or sulfur atoms in protein backbones), significantly increasing target binding affinity without adding hydrogen-bond donors that might impair membrane permeability.
Radiopharmaceuticals and Theranostics

Because the C–I bond is highly amenable to isotopic exchange or destannylation reactions, this scaffold is an ideal precursor for radiopharmaceuticals [4]. By exchanging the stable


I for radioactive isotopes, the molecule can be repurposed for nuclear medicine:
  • 
    I or 
    
    
    
    I:
    Utilized for Single-Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET) imaging.
  • 
    I or 
    
    
    
    At:
    Utilized for targeted radiotherapy, where the emission of
    
    
    or
    
    
    -particles destroys localized tumor cells.

Functionalization Core N-(2,3-dimethylphenyl) -4-iodobenzamide Pd Suzuki-Miyaura Coupling (C-C Bond Formation) Core->Pd Pd(0) Oxidative Addition at C-I Bond Radio Radiohalogenation (123I, 124I, 125I, 211At) Core->Radio Isotopic Exchange / Destannylation Target Target Binding (Halogen Bonding) Core->Target Sigma-Hole (δ+) Interaction

Fig 2: Downstream functionalization and biological targeting pathways leveraging the 4-iodo moiety.

References

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631. URL:[Link] [1]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. URL:[Link] [2]

  • Ibrahim, M. A. A. (2011). "Molecular mechanical study of halogen bonding in drug discovery." Journal of Computational Chemistry, 32(12), 2564-2574. URL:[Link] [3]

  • Shirvani-Arani, S., et al. (2024). "The Different Strategies for the Radiolabeling of [²¹¹At]-Astatinated Radiopharmaceuticals." Pharmaceutics, 16(6), 738. URL:[Link][4]

The Ascendant Role of 4-Iodobenzamide Derivatives in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth guide navigates the multifaceted world of 4-iodobenzamide derivatives, a chemical scaffold of burgeoning importance in medicinal chemistry. We will dissect the synthesis, mechanisms of action, and structure-activity relationships (SAR) of these compounds, with a particular focus on their pivotal roles as Poly(ADP-ribose) polymerase (PARP) inhibitors and advanced imaging agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile molecular framework.

Introduction: The Versatility of the 4-Iodobenzamide Core

The 4-iodobenzamide moiety is a deceptively simple yet powerful structural motif. The iodine atom, a heavy halogen, imparts unique physicochemical properties, including the ability to serve as a readily displaceable leaving group in synthesis, a site for radioiodination for imaging and radiotherapy, and a key interaction point within biological targets. The benzamide core itself is a well-established pharmacophore, known to mimic the nicotinamide portion of the NAD+ cofactor, a crucial substrate for enzymes like PARP.[1] This combination of features has propelled 4-iodobenzamide derivatives to the forefront of several therapeutic and diagnostic areas.

This guide will provide a comprehensive exploration of two of the most significant applications of 4-iodobenzamide derivatives: their role in oncology as PARP inhibitors and their utility in diagnostic medicine as imaging probes for a variety of diseases.

Synthesis of 4-Iodobenzamide Derivatives: A Generalized Approach

The synthesis of 4-iodobenzamide derivatives can be achieved through several routes, often tailored to the specific target molecule. A common and effective strategy involves the amidation of a 4-iodobenzoyl derivative with a desired amine. The following provides a generalized, two-step conceptual workflow.

cluster_synthesis Generalized Synthesis Workflow start Starting Materials: 4-Iodobenzoic Acid or 4-Iodobenzoyl Chloride activation Activation of Carboxylic Acid (e.g., with Thionyl Chloride) start->activation Step 1 amine Amine Derivative (R-NH2) amidation Amidation Reaction amine->amidation Step 2 activation->amidation product Final 4-Iodobenzamide Derivative amidation->product

Caption: A generalized workflow for the synthesis of 4-iodobenzamide derivatives.

Experimental Protocol: Synthesis of N-(2-(dimethylamino)ethyl)-4-iodobenzamide

This protocol outlines a representative synthesis of a 4-iodobenzamide derivative.

Materials:

  • 4-Iodobenzoic acid

  • Oxalyl chloride

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylethylenediamine

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Acid Chloride Formation: To a solution of 4-iodobenzoic acid in anhydrous DCM, add oxalyl chloride dropwise at 0 °C. Allow the reaction to stir at room temperature until the evolution of gas ceases.

  • Amidation: In a separate flask, dissolve N,N-dimethylethylenediamine and TEA in anhydrous DCM. Cool the solution to 0 °C and add the freshly prepared 4-iodobenzoyl chloride solution dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired N-(2-(dimethylamino)ethyl)-4-iodobenzamide.[2]

Therapeutic Applications: 4-Iodobenzamide Derivatives as PARP Inhibitors

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical for DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand breaks (SSBs).[3][4] In cancers with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, cells become heavily reliant on PARP for survival.[3] Inhibiting PARP in these cancer cells leads to an accumulation of unrepaired SSBs, which collapse replication forks during S-phase, resulting in double-strand breaks (DSBs).[3] In HR-deficient cells, these DSBs cannot be repaired, leading to genomic instability and cell death—a concept known as synthetic lethality.[5]

The benzamide moiety of 4-iodobenzamide derivatives is a key pharmacophore that mimics the nicotinamide portion of NAD+, the natural substrate of PARP, leading to competitive inhibition of the enzyme.[1]

Mechanism of Action: Synthetic Lethality and PARP Trapping

The anticancer effect of PARP inhibitors is twofold:

  • Catalytic Inhibition: By competitively binding to the NAD+ binding site, PARP inhibitors prevent the synthesis and attachment of poly(ADP-ribose) chains to target proteins, thereby halting the recruitment of DNA repair machinery.[5]

  • PARP Trapping: Some PARP inhibitors not only block the enzyme's catalytic activity but also trap PARP on the DNA at the site of damage.[6] This PARP-DNA complex is highly cytotoxic as it physically obstructs DNA replication and repair.[6]

cluster_parp Mechanism of PARP Inhibition and Synthetic Lethality ssb Single-Strand Break (SSB) parp PARP Enzyme ssb->parp recruits replication DNA Replication ssb->replication if unrepaired nad NAD+ parp->nad consumes parpi PARP Inhibitor (4-Iodobenzamide Derivative) parp->parpi inhibited by par PAR Chains nad->par synthesizes ber Base Excision Repair par->ber activates survival Cell Survival ber->survival dsb Double-Strand Break (DSB) replication->dsb leads to hr Homologous Recombination (HR) dsb->hr in normal cells nhej Non-Homologous End Joining (NHEJ) dsb->nhej in HR-deficient cells hr->survival apoptosis Apoptosis nhej->apoptosis parpi->ber blocks

Caption: The principle of synthetic lethality with PARP inhibitors in HR-deficient cancer cells.

Structure-Activity Relationship (SAR) of Benzamide-Based PARP Inhibitors

The potency and selectivity of benzamide-based PARP inhibitors are highly dependent on their chemical structure. Key SAR insights include:

  • Benzamide Core: The benzamide moiety is crucial for binding to the nicotinamide-binding pocket of PARP.[7]

  • Aromatic System: An electron-rich aromatic or polyaromatic heterocyclic system enhances potency.[8]

  • Substitutions: Modifications to the aromatic ring and the amide nitrogen can significantly impact potency, selectivity, and pharmacokinetic properties. For instance, the introduction of a basic amine often enhances potency.[9]

Table 1: In Vitro Potency of Selected Benzamide-Based PARP Inhibitors

CompoundPARP1 IC₅₀ (nM)PARP2 IC₅₀ (nM)Reference
Olaparib51[10]
Rucaparib77[10]
Niraparib3.82.1[7]
Talazoparib10.8[10]
Experimental Protocol: PARP1 Inhibition Assay (Colorimetric)

This protocol provides a general procedure for assessing the inhibitory activity of 4-iodobenzamide derivatives against PARP1.[11]

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plate

  • Activated DNA

  • Biotinylated NAD+

  • Test compounds (4-iodobenzamide derivatives) dissolved in DMSO

  • Known PARP inhibitor (e.g., Olaparib) as a positive control

  • Assay buffer

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Preparation: Add activated DNA to the histone-coated wells to activate the PARP enzyme.

  • Compound Addition: Add serial dilutions of the test compounds, positive control, and vehicle control (DMSO) to the wells.

  • Enzyme Addition: Add the PARP1 enzyme to all wells except the negative control.

  • Reaction Initiation: Add biotinylated NAD+ to all wells to start the reaction. Incubate at room temperature.

  • Washing: After incubation, wash the plate multiple times with wash buffer to remove unbound reagents.

  • Detection: Add Streptavidin-HRP conjugate to each well and incubate. After another wash step, add TMB substrate and allow color to develop.

  • Measurement: Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Diagnostic Applications: 4-Iodobenzamide Derivatives as Imaging Agents

The ability to incorporate radioactive iodine isotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I) into the 4-iodobenzamide scaffold makes these derivatives excellent candidates for developing radiopharmaceuticals for diagnostic imaging (SPECT, PET) and targeted radionuclide therapy.[12][13]

Melanoma Imaging

Certain 4-iodobenzamide derivatives, such as N-(2-diethylaminoethyl)-4-iodobenzamide ([¹²⁵I]BZA), exhibit high affinity for melanin, a pigment overexpressed in melanoma cells.[14] This affinity allows for the specific targeting and visualization of melanoma tumors and metastases.[13][14] The uptake mechanism is thought to involve direct melanin binding.[14]

Neuroreceptor Imaging

Derivatives of 4-iodobenzamide have been developed to target specific receptors in the central nervous system. For example, iodinated benzamides are used as imaging agents for D₂ dopamine receptors, which are implicated in various neurological and psychiatric disorders.[15]

Breast Cancer Imaging

Some 4-iodobenzamide derivatives have shown high affinity for sigma receptors, which are overexpressed in certain breast cancer cell lines, making them potential probes for breast cancer imaging.[16][17]

Structure-Activity Relationship (SAR) for Imaging Agents

The biodistribution and targeting efficiency of radioiodinated benzamides are influenced by their structure:

  • Lipophilicity: The lipophilicity of the molecule affects its ability to cross cell membranes and the blood-brain barrier, as well as its clearance from non-target tissues.[13]

  • Side Chains: The nature of the side chain attached to the amide nitrogen influences receptor binding affinity and specificity.[14]

  • Substituents on the Phenyl Ring: Substituents on the benzamide ring can modulate metabolic stability and tumor uptake.[14]

Table 2: Binding Affinities of Selected Iodinated Benzamide Derivatives as Imaging Agents

CompoundTargetKᵢ (nM)Reference
[¹²⁵I]PABSigma-1 Receptor6.0[18]
4-[¹²⁵I]BPSigma Receptors (in MCF-7 cells)4.6[16][17]
2-[¹²⁵I]BPSigma Receptors (in LnCAP cells)1.6[19]
NAE (27)D₂ Receptor0.68[15]
NADE (28)D₂ Receptor14[15]
Experimental Protocol: Radioligand Binding Assay

This protocol describes a general method to determine the binding affinity (Kᵢ) of a novel 4-iodobenzamide derivative.[18][20]

cluster_binding Radioligand Binding Assay Workflow prepare Prepare Receptor Source (e.g., cell membranes) incubation Incubate Radioligand, Test Compound, and Receptor Source prepare->incubation radioligand Known Radioligand (fixed concentration) radioligand->incubation test_compound Test Compound (4-Iodobenzamide Derivative) (increasing concentrations) test_compound->incubation separation Separate Bound and Free Radioligand (e.g., filtration) incubation->separation quantification Quantify Radioactivity of Bound Ligand separation->quantification analysis Data Analysis: Determine IC50 and Ki quantification->analysis

Caption: A typical workflow for a competitive radioligand binding assay.

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor

  • A known radioligand with high affinity for the target receptor

  • Unlabeled test compound (4-iodobenzamide derivative)

  • Binding buffer

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Assay Setup: In a series of tubes, add a fixed concentration of the radioligand and increasing concentrations of the unlabeled test compound.

  • Incubation: Add the cell membrane preparation to each tube and incubate to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC₅₀. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.[21]

Conclusion and Future Perspectives

The 4-iodobenzamide scaffold has proven to be a remarkably fruitful starting point for the development of both therapeutic and diagnostic agents. Its role in the design of potent PARP inhibitors has already made a significant impact on cancer therapy, and the development of novel imaging agents based on this core continues to expand the horizons of molecular diagnostics.

Future research in this area will likely focus on:

  • Improving Selectivity: Designing derivatives with higher selectivity for specific PARP family members or receptor subtypes to minimize off-target effects.

  • Overcoming Resistance: Developing next-generation PARP inhibitors that can overcome acquired resistance mechanisms in cancer cells.

  • Theranostics: Creating 4-iodobenzamide derivatives that combine both diagnostic and therapeutic capabilities, allowing for simultaneous imaging and treatment of diseases.

  • Exploring New Targets: Investigating the potential of 4-iodobenzamide derivatives to modulate other biological targets beyond PARP and the currently targeted receptors.

The continued exploration of the chemical space around the 4-iodobenzamide core, guided by the principles of medicinal chemistry and a deep understanding of its biological interactions, promises to yield even more innovative and effective molecules for the benefit of human health.

References

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  • Novic, M., et al. (2018). Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. Frontiers in Chemistry, 6, 466.
  • Vadagaonkar, K. S., et al. (2015).
  • Zhang, X., et al. (2023). Direct Synthesis of 2-(4-Hydroxyphenoxy)
  • Emami, S., et al. (2014). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Research, 13(1), 135-142.
  • Gilson, M. K., et al. (2016). BindingDB in 2015: A public database for medicinal chemistry, computational chemistry and systems pharmacology. Nucleic Acids Research, 44(D1), D1045-D1053.
  • Antolin, A. A., et al. (2020). The off-target kinase landscape of clinical PARP inhibitors. Cell Chemical Biology, 27(5), 549-565.e16.
  • Sharma, S., & Singh, H. (2017). Structure activity model of PARP-1 inhibitors derived from the nicotinamide core structure. Bioorganic & Medicinal Chemistry Letters, 27(15), 3321-3327.
  • Langelier, M. F., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(11), e2119058119.
  • Al-Hujaily, E. M., et al. (2023). Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy. International Journal of Molecular Sciences, 24(22), 16104.
  • Zandarashvili, L., et al. (2020). Selectivity of PARP inhibitors. Frontiers in Oncology, 10, 591341.

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A Comprehensive Technical Guide to N-(2,3-dimethylphenyl)-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of N-(2,3-dimethylphenyl)-4-iodobenzamide, a member of the versatile N-arylbenzamide class of compounds. These molecules are of significant interest in medicinal chemistry due to their modular nature, which allows for extensive chemical modifications to fine-tune their biological activities.[1] This document will cover the fundamental chemical identifiers, physicochemical properties, a validated synthesis protocol, and the potential therapeutic applications of this compound class, grounded in established scientific principles.

Part 1: Core Molecular Identification and Properties

A precise understanding of a compound's identity and characteristics is the foundation of all further research. This section details the key identifiers and physicochemical properties of N-(2,3-dimethylphenyl)-4-iodobenzamide.

The structure of N-(2,3-dimethylphenyl)-4-iodobenzamide is defined by a 4-iodobenzoyl group connected to a 2,3-dimethylaniline moiety via an amide linkage. This can be unambiguously represented using the Simplified Molecular-Input Line-Entry System (SMILES), a universal standard in cheminformatics.

  • SMILES String: Cc1cccc(NC(=O)c2ccc(I)cc2)c1C

This SMILES string translates to the two-dimensional structure of the molecule. Other key identifiers are crucial for database searches and regulatory purposes.

IdentifierValueSource
IUPAC Name N-(2,3-dimethylphenyl)-4-iodobenzamideN/A
Molecular Formula C₁₅H₁₄INOPubChemLite[2]
Molecular Weight 351.18 g/mol Calculated
Monoisotopic Mass 351.01202 DaPubChemLite[2]

Quantitative data on the physicochemical properties of a compound are critical for predicting its behavior in biological systems and for designing experimental protocols. The following table summarizes key predicted properties for N-(2,3-dimethylphenyl)-4-iodobenzamide.

PropertyPredicted ValueDescription
XlogP 3.5A measure of the compound's lipophilicity, indicating its potential to cross cell membranes.[2]
Melting Point 215-217 °CBased on the parent compound, 4-iodobenzamide.[3]
Part 2: Synthesis and Experimental Protocol

The synthesis of N-arylbenzamides is typically achieved through the formation of an amide bond between a benzoic acid derivative and an aniline derivative.[1] The following protocol describes a reliable method for synthesizing N-(2,3-dimethylphenyl)-4-iodobenzamide.

The most logical approach for synthesizing the target molecule is a condensation reaction between 4-iodobenzoyl chloride and 2,3-dimethylaniline. The 4-iodobenzoyl chloride can be prepared from commercially available 4-iodobenzoic acid.

The following diagram illustrates the general workflow for the synthesis of N-(2,3-dimethylphenyl)-4-iodobenzamide.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Purification A 4-Iodobenzoic Acid C 4-Iodobenzoyl Chloride A->C Reflux B Thionyl Chloride (SOCl₂) B->C Reagent F N-(2,3-dimethylphenyl)- 4-iodobenzamide C->F Reaction D 2,3-Dimethylaniline D->F E Pyridine (Base) E->F Catalyst G Crude Product F->G H Recrystallization G->H I Pure Product H->I

Caption: Synthesis workflow for N-(2,3-dimethylphenyl)-4-iodobenzamide.

Step 1: Synthesis of 4-Iodobenzoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-iodobenzoic acid (1 equivalent).

  • Add thionyl chloride (2 equivalents) dropwise at room temperature.

  • Heat the mixture to reflux for 2-3 hours, or until the evolution of gas ceases.

  • Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude 4-iodobenzoyl chloride is used directly in the next step.

Step 2: Synthesis of N-(2,3-dimethylphenyl)-4-iodobenzamide

  • Dissolve 2,3-dimethylaniline (1 equivalent) in a suitable solvent (e.g., dichloromethane) in a round-bottom flask.

  • Add pyridine (1.1 equivalents) to act as a base and catalyst.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of 4-iodobenzoyl chloride (1 equivalent) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress using thin-layer chromatography.

Step 3: Work-up and Purification

  • Quench the reaction with the addition of water.

  • Separate the organic layer and wash it sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-(2,3-dimethylphenyl)-4-iodobenzamide.

Part 3: Potential Applications and Biological Relevance

The N-arylbenzamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4]

A significant body of research has focused on N-arylbenzamide derivatives as potential anticancer agents.[1] Many of these compounds exert their effects by inhibiting key enzymes involved in cell proliferation and survival, such as tyrosine kinases.[5] The modular nature of the N-arylbenzamide scaffold allows for the systematic modification of substituents to optimize binding to the active sites of these kinases.[5]

The diagram below illustrates a hypothetical mechanism of action where an N-arylbenzamide derivative acts as a tyrosine kinase inhibitor, blocking downstream signaling pathways that promote cell growth.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling RTK Receptor Tyrosine Kinase (RTK) P1 Downstream Signaling Protein 1 RTK->P1 Activates (Phosphorylates) P2 Downstream Signaling Protein 2 P1->P2 Activates Growth Cell Growth & Proliferation P2->Growth GF Growth Factor GF->RTK Binds Inhibitor N-Arylbenzamide Inhibitor Inhibitor->RTK Blocks ATP binding site

Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway.

Beyond cancer, benzamide derivatives have shown promise in several other therapeutic areas:

  • Antimicrobial Agents: Certain N-arylbenzamides have demonstrated activity against a range of bacteria, including drug-resistant strains.[1][4]

  • Monoamine Oxidase (MAO) Inhibition: Iodinated benzamide derivatives have been synthesized and evaluated as selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases.[6]

  • Anticonvulsant Activity: Modifications to the benzamide structure have led to compounds with significant anticonvulsant properties in preclinical models.[7]

The diverse biological activities of the N-arylbenzamide class highlight the potential of N-(2,3-dimethylphenyl)-4-iodobenzamide as a scaffold for further drug discovery and development efforts.

References

  • BenchChem. (2025). An In-depth Technical Guide to N-arylbenzamide Derivatives: Synthesis, Biological Activities, and Therapeutic Potential.
  • MilliporeSigma. (n.d.). 4-Iodobenzamide 97.
  • ResearchGate. (n.d.). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • Ohmomo, Y., et al. (1992). Synthesis and evaluation of iodinated benzamide derivatives as selective and reversible monoamine oxidase B inhibitors. Chemical & Pharmaceutical Bulletin, 40(7), 1789-92.
  • PubChem. (n.d.). 4-Iodobenzamide.
  • Taylor & Francis Online. (2011). N-Arylbenzamides: extremely simple scaffolds for the development of novel estrogen receptor agonists.
  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • Cheméo. (n.d.). Chemical Properties of Benzamide, N-(2-iodo-4-methylphenyl)-3-fluoro-.
  • PubMed. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities.
  • PubMed Central. (n.d.). N-(2,3-Dimethylphenyl)-4-methylbenzamide.
  • ChemScene. (n.d.). 4-Iodo-N,N-dimethylbenzamide.
  • ChEMBL. (n.d.). Compound: CHEMBL1232234.
  • Google Patents. (n.d.). Process for preparation of medetomidine.
  • ResearchGate. (n.d.). Benzamide compounds with biological activities.
  • PubMed. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors.
  • Semantic Scholar. (1991). Expedient Synthesis of 4(5)-[1-(2,3-Dimethylphenyl)ethyl]-1H-imidazole, the α2-Adrenergic Agonist Medetomidine.
  • MDPI. (2023). N-(2,3-Difluorophenyl)-2-fluorobenzamide.
  • precisionFDA. (n.d.). N-(2,4-DIMETHYLPHENYL)-3-OXOBUTANAMIDE.
  • ResearchGate. (2025). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives.
  • MDPI. (2024). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction.
  • PubChemLite. (n.d.). N-(3,5-dimethylphenyl)-2-iodobenzamide.
  • Inxight Drugs. (n.d.). 2-((2,3-DIMETHYLPHENYL)AMINO)BENZAMIDE.
  • PubChemLite. (n.d.). N-(4-ethylphenyl)-2-iodobenzamide (C15H14INO).
  • Central Asian Journal of Medical and Natural Science. (2023). Synthesis and Characterization of New 2-Thiophen 3'4-Dimethylbenzaldehyde as 3,4-Dihydropyrimidinone Derivatives.

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Technical Guide: Digital Identity & Synthetic Protocols for N-(2,3-dimethylphenyl)-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural identification, digital registration (InChIKey), and synthetic protocols for N-(2,3-dimethylphenyl)-4-iodobenzamide . This document is structured for researchers requiring rigorous chemical validation and reproducible synthesis.

Chemical Identity & Digital Signature

Objective: To establish the unambiguous chemical identity of the target molecule, distinguishing it from close structural isomers (e.g., 2,4-dimethyl or 2,6-dimethyl analogues) often encountered in SAR (Structure-Activity Relationship) libraries.

Core Identifiers

The precise definition of this chemical entity relies on the specific positioning of the methyl groups on the aniline ring (positions 2 and 3) and the iodine atom on the benzoyl ring (position 4, para).

Identifier TypeValue / String
IUPAC Name N-(2,3-dimethylphenyl)-4-iodobenzamide
Common Name 4-iodo-2',3'-dimethylbenzanilide
Molecular Formula C₁₅H₁₄INO
Molecular Weight 351.18 g/mol
Canonical SMILES CC1=C(C(=CC=C1)NC(=O)C2=CC=C(I)C=C2)C
The InChIKey Protocol (Self-Validating System)

As this specific derivative is a specialized research compound, its InChIKey may not be indexed in public aggregate databases (like PubChem) which often cluster by core scaffold. To ensure scientific integrity, you must generate the authoritative InChIKey locally using the canonical SMILES.

Why this matters: The InChIKey is a hashed signature. A single bit change (e.g., moving a methyl from C3 to C4) completely alters the hash, preventing "scaffold blindness" in database queries.

Validation Workflow (Python/RDKit): Execute the following script to generate the collision-resistant identifier for your lab notebook or database.

InChI Architecture Visualization: The InChIKey is derived from the InChI string layers. The following diagram illustrates the data flow from physical structure to digital hash.

InChI_Flow Struct Chemical Structure (2D Connection Table) Norm Normalization (Remove Tautomers) Struct->Norm Can Canonicalization (Unique Numbering) Norm->Can InChI Standard InChI String (Layers: /c, /h, /q) Can->InChI Hash SHA-256 Hashing InChI->Hash Irreversible Key InChIKey (27 Characters) Hash->Key

Figure 1: The algorithmic pathway from chemical structure to InChIKey, ensuring unique digital identification.

Synthetic Architecture & Protocols

Objective: To synthesize N-(2,3-dimethylphenyl)-4-iodobenzamide with >95% purity. Method Selection: The Acid Chloride Method is selected over direct coupling (e.g., EDC/HATU) due to the low nucleophilicity of 2,3-dimethylaniline (steric hindrance from the ortho-methyl group). The acid chloride is more reactive and ensures complete conversion.

Reaction Pathway

Synthesis Acid 4-Iodobenzoyl Chloride (Electrophile) Reaction Nucleophilic Acyl Substitution (DCM, 0°C -> RT) Acid->Reaction Amine 2,3-Dimethylaniline (Nucleophile) Amine->Reaction Base Pyridine or Et3N (HCl Scavenger) Base->Reaction Product N-(2,3-dimethylphenyl)-4-iodobenzamide (Precipitate) Reaction->Product

Figure 2: Synthetic route utilizing activated acid chloride to overcome steric hindrance on the aniline.

Step-by-Step Protocol

Reagents:

  • 4-Iodobenzoyl chloride (1.0 equiv)

  • 2,3-Dimethylaniline (1.0 equiv)

  • Triethylamine (Et₃N) (1.2 equiv) or Pyridine (1.5 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dimethylaniline (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add Et₃N (1.2 equiv) and cool the solution to 0°C using an ice bath. Rationale: Cooling controls the exothermicity of the acylation.

  • Acylation: Dropwise add a solution of 4-iodobenzoyl chloride (1.0 equiv) in minimal DCM over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The product is typically less polar than the aniline.

  • Workup (The "Self-Validating" Purification):

    • Dilute with DCM.

    • Wash 1: 1M HCl (2x). Purpose: Removes unreacted aniline and Et₃N.

    • Wash 2: Saturated NaHCO₃ (2x). Purpose: Removes unreacted acid/hydrolyzed acid chloride.

    • Wash 3: Brine. Dry over Na₂SO₄ and concentrate in vacuo.

  • Recrystallization: Recrystallize the crude solid from hot Ethanol (EtOH) or EtOH/Water mixture to yield off-white needles.

Structural Validation (Analytical Data)

To confirm the identity of the synthesized molecule, compare your data against these predicted parameters.

TechniqueDiagnostic SignalStructural Assignment
¹H NMR (CDCl₃) δ ~2.20 (s, 3H), ~2.35 (s, 3H)Distinct singlets for ortho and meta methyl groups.
¹H NMR (CDCl₃) δ ~7.80 (d, 2H), ~7.60 (d, 2H)Para-substituted pattern (AA'BB') of the iodobenzoyl ring.
¹H NMR (CDCl₃) δ ~7.50 (bs, 1H)Amide N-H proton (chemical shift varies with concentration).
¹³C NMR ~165 ppmCarbonyl (C=O) carbon.
¹³C NMR ~100 ppmC-I (Carbon attached to Iodine is significantly shielded).
LC-MS (ESI) [M+H]⁺ = 352.0Consistent with formula C₁₅H₁₄INO.
Mass Spec Pattern No M+2 peakIodine is monoisotopic (¹²⁷I), unlike Cl or Br.

Critical Quality Attribute (CQA): The absence of a peak at ~1700 cm⁻¹ (Carboxylic Acid) in IR and the clean integration of 6 protons in the aliphatic region (2.1–2.4 ppm) of the NMR confirms the removal of starting materials.

References

  • InChI Standard Definition: Heller, S. R., McNaught, A., Pletnev, I., Stein, S., & Tchekhovskoi, D. (2015). InChI, the IUPAC International Chemical Identifier.[1][2] Journal of Cheminformatics, 7(1), 23. [Link][3][4][5]

  • Benzamide Synthesis (General Protocols): Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

  • IUPAC Nomenclature Rules: Favre, H. A., & Powell, W. H. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]

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Methodological & Application

Application Note & Protocol: Synthesis of N-(2,3-dimethylphenyl)-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-SND-240222-01

Abstract

This document provides a comprehensive guide for the synthesis of N-(2,3-dimethylphenyl)-4-iodobenzamide, a compound of interest within the broader class of N-arylbenzamides known for their diverse biological activities.[1][2][3] The protocol details the preparation of this target molecule via a Schotten-Baumann reaction, a robust and widely used method for amide synthesis.[4][5] This application note is intended for researchers and professionals in organic synthesis and drug development, offering detailed procedural steps, mechanistic insights, characterization data, and troubleshooting advice to ensure successful and reproducible synthesis.

Introduction: The Significance of N-Arylbenzamides

N-arylbenzamide derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][6] Their prevalence in drug discovery is attributed to the stability of the amide bond and the scaffold's capacity for diverse functionalization, which allows for the fine-tuning of biological and physicochemical properties.[1][2] Compounds within this class have demonstrated a wide spectrum of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2]

The specific target of this protocol, N-(2,3-dimethylphenyl)-4-iodobenzamide, incorporates a halogenated benzoyl group and a substituted aniline. The presence of an iodine atom offers a versatile handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions, making it a valuable intermediate in the synthesis of more complex molecules.[7] This synthesis employs the Schotten-Baumann reaction, a classic yet highly effective method for acylating amines with acid chlorides under basic conditions.[4][8][9] The use of an aqueous base neutralizes the HCl generated during the reaction, driving the equilibrium towards product formation.[8]

Reaction Scheme & Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction between 4-iodobenzoyl chloride and 2,3-dimethylaniline.

Overall Reaction:

The reaction is typically performed under Schotten-Baumann conditions, which often involve a two-phase system of an organic solvent and water, with the base residing in the aqueous phase.[4] The amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate which then collapses, expelling a chloride ion to form the stable amide product.[9]

Materials and Methods

Reagents and Materials
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey PropertiesSupplier Example
4-Iodobenzoyl chlorideC₇H₄ClIO266.461711-02-0Moisture-sensitive solid, mp: 63-65 °C.[10]Sigma-Aldrich
2,3-DimethylanilineC₈H₁₁N121.1887-59-2Liquid, bp: 221-222 °C.Thermo Fisher Scientific
Sodium Hydroxide (NaOH)NaOH40.001310-73-2Corrosive solid.VWR
Dichloromethane (CH₂Cl₂)CH₂Cl₂84.9375-09-2Volatile organic solvent.Fisher Scientific
Hydrochloric Acid (HCl)HCl36.467647-01-0Corrosive acid (used for workup).J.T. Baker
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6Drying agent.EMD Millipore
Deionized WaterH₂O18.027732-18-5MilliporeSigma
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel (250 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Fume hood

Experimental Protocol

Reaction Setup & Execution

The following protocol is designed for a laboratory-scale synthesis. All procedures should be conducted in a well-ventilated fume hood.

  • Preparation of Amine Solution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dimethylaniline (1.0 eq) in dichloromethane (30 mL).

  • Preparation of Base Solution: In a separate beaker, prepare a 2 M aqueous solution of sodium hydroxide.

  • Reaction Initiation: Cool the flask containing the amine solution to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Slowly add 4-iodobenzoyl chloride (1.05 eq) to the stirred amine solution.

  • Addition of Base: Concurrently, add the 2 M NaOH solution dropwise from a dropping funnel over a period of 15-20 minutes, ensuring the temperature remains below 5 °C. Vigorous stirring is crucial to facilitate mixing between the aqueous and organic phases.[11]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours.

  • Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.[11]

Work-up and Purification
  • Quenching: Transfer the reaction mixture to a 250 mL separatory funnel.

  • Phase Separation: Allow the organic and aqueous layers to separate. Remove the aqueous layer.

  • Washing: Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), deionized water (2 x 20 mL), and finally with a saturated brine solution (1 x 20 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to afford the pure N-(2,3-dimethylphenyl)-4-iodobenzamide as a solid.[11]

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Amine_Solution Dissolve 2,3-dimethylaniline in Dichloromethane Reaction_Vessel Reaction Flask (0°C) Amine_Solution->Reaction_Vessel Base_Solution Prepare 2M NaOH (aqueous) Add_Base Add NaOH solution dropwise Base_Solution->Add_Base Add_Acyl_Chloride Add 4-iodobenzoyl chloride Reaction_Vessel->Add_Acyl_Chloride Add_Acyl_Chloride->Add_Base Stir_RT Stir at Room Temperature Add_Base->Stir_RT Separation Separatory Funnel: Wash with HCl, H₂O, Brine Stir_RT->Separation Drying Dry over Na₂SO₄ Separation->Drying Evaporation Rotary Evaporation Drying->Evaporation Purification Recrystallization Evaporation->Purification

Caption: Workflow for the synthesis of N-(2,3-dimethylphenyl)-4-iodobenzamide.

Reaction Mechanism Overview

Reaction_Mechanism Amine 2,3-Dimethylaniline (Nucleophile) Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate Nucleophilic Attack Acyl_Chloride 4-Iodobenzoyl Chloride (Electrophile) Acyl_Chloride->Tetrahedral_Intermediate Product N-(2,3-dimethylphenyl)- 4-iodobenzamide Tetrahedral_Intermediate->Product Chloride Elimination HCl HCl Tetrahedral_Intermediate->HCl Proton Transfer Salt_Water NaCl + H₂O HCl->Salt_Water Base NaOH Base->Salt_Water Neutralization

Caption: Simplified mechanism of the Schotten-Baumann reaction.

Characterization Data (Expected)

The final product should be characterized to confirm its identity and purity.

AnalysisExpected Results
Appearance White to off-white solid.
Melting Point To be determined experimentally.
¹H NMR (CDCl₃, 400 MHz) Signals corresponding to aromatic protons of both rings, a singlet for the N-H proton, and singlets for the two methyl groups. Aromatic protons on the iodo-substituted ring would appear as two doublets.
¹³C NMR (CDCl₃, 100 MHz) Signals for the carbonyl carbon (~165 ppm), aromatic carbons (including the carbon bearing the iodine atom at ~95 ppm), and methyl carbons (~15-20 ppm).[12]
FT-IR (ATR, cm⁻¹) Characteristic peaks for N-H stretching (~3300 cm⁻¹), C=O stretching (~1650 cm⁻¹), and aromatic C-H stretching (~3000-3100 cm⁻¹).
Mass Spectrometry (ESI+) [M+H]⁺ peak corresponding to the molecular weight of the product (352.02 g/mol ).

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield - Hydrolysis of Acyl Chloride: 4-Iodobenzoyl chloride is moisture-sensitive.[11]- Inefficient Mixing: Poor mixing between the organic and aqueous layers.[11]- Incorrect Stoichiometry: Inaccurate measurement of reagents.- Ensure the acyl chloride is fresh and handled under dry conditions.- Increase the stirring rate to ensure a fine emulsion.- Double-check all calculations and measurements.
Impure Product - Side Reactions: Potential for di-acylation if the base is too concentrated or added too quickly.- Incomplete Reaction: Unreacted starting materials present.- Contamination with Benzoic Acid: Significant hydrolysis of the acyl chloride.[11]- Ensure slow, controlled addition of the base.- Allow for sufficient reaction time; monitor with TLC.- Purify the crude product by recrystallization from hot water or another suitable solvent to remove the more acidic benzoic acid.[11]
Oily Product Instead of Solid - Presence of Impurities: Impurities can depress the melting point.- Incorrect Product Formation: An unexpected side reaction may have occurred.- Attempt to purify via column chromatography on silica gel.- Re-characterize the product thoroughly to confirm its identity.

Conclusion

The Schotten-Baumann reaction detailed in this application note provides a reliable and efficient method for the synthesis of N-(2,3-dimethylphenyl)-4-iodobenzamide. By carefully controlling the reaction conditions, particularly temperature and the rate of base addition, high yields of the pure product can be achieved. The resulting compound serves as a valuable intermediate for further synthetic elaboration in the development of novel chemical entities for pharmaceutical and materials science applications.

References

  • BenchChem. (2025). An In-depth Technical Guide to N-arylbenzamide Derivatives: Synthesis, Biological Activities, and Therapeutic Potential.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
  • ResearchGate. (n.d.). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF.
  • BenchChem. (2025).
  • Wikipedia. (n.d.). Schotten–Baumann reaction.
  • J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.
  • Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • BenchChem. (2025). Optimization of reaction conditions for benzamide synthesis.
  • Ummey Salma. (2022). Synthesis and evaluation of novel iodinated phenyl benzamides. BUET Institutional Repository.
  • CHEMSOLVE.NET. (2020, January 1).
  • Thermo Fisher Scientific. (n.d.). 4-Iodobenzoyl chloride, 98%.
  • MDPI. (2021, November 14).
  • Sigma-Aldrich. (n.d.). 4-Iodobenzoyl chloride 97%.
  • PubChem. (n.d.). 4-Iodobenzoyl chloride.
  • MDPI. (2022, October 31). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan.

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Application Note: High-Efficiency Amide Coupling of 2,3-Dimethylaniline and 4-Iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Mechanistic Rationale

The Challenge: Steric Deactivation

The coupling of 2,3-dimethylaniline with 4-iodobenzoic acid presents a classic challenge in amide bond formation: steric deactivation .

  • Nucleophilic Hindrance: The methyl group at the ortho (2-) position of the aniline creates a steric wall. This significantly increases the activation energy required for the nitrogen lone pair to attack the carbonyl carbon of the activated acid.

  • Electronic Factors: While the methyl groups are weakly electron-donating (which should theoretically increase nucleophilicity), the steric bulk dominates the kinetic profile, making standard carbodiimide couplings (e.g., EDC/HOBt) sluggish and prone to side reactions like

    
    -acylurea formation.
    
  • Substrate Integrity: The 4-iodo moiety is a valuable synthetic handle for downstream cross-coupling (Suzuki, Sonogashira). The protocol must avoid conditions that could reduce the C-I bond (e.g., hydrogenolysis conditions) or cause oxidative addition (e.g., trace palladium contamination).

The Solution: Activation Hierarchy

To overcome the steric barrier, we must employ high-energy acylating agents. We present two validated protocols:

  • Protocol A (The "Gold Standard" - Acid Chloride): Converts the acid to the highly reactive acid chloride using Oxalyl Chloride. This is the most robust method for hindered anilines and is scalable.

  • Protocol B (High-Throughput - HATU): Utilizes the rapid kinetics of the Azt-cation species generated by HATU. Ideal for milligram-scale screening or parallel synthesis.

Part 2: Detailed Experimental Protocols

Protocol A: The Acid Chloride Method (Recommended for Scale-Up)

Rationale: Acid chlorides are among the most electrophilic acylating species available, providing the necessary driving force to overcome the steric hindrance of the 2,3-dimethylaniline.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6]Role
4-Iodobenzoic Acid 1.0Limiting Reagent
Oxalyl Chloride 1.2 - 1.5Chlorinating Agent
DMF (Anhydrous) 0.05 (Cat.)Catalyst for Vilsmeier intermediate
2,3-Dimethylaniline 1.1Nucleophile
Triethylamine (TEA) 2.5Acid Scavenger (HCl sponge)
Dichloromethane (DCM) SolventReaction Medium (0.2 M)
Step-by-Step Procedure

Phase 1: Activation (In Situ Acid Chloride Generation)

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Charge 4-iodobenzoic acid (1.0 equiv) and anhydrous DCM (0.2 M concentration).

  • Catalysis: Add catalytic DMF (2-3 drops per gram of acid). Note: This forms the reactive Vilsmeier-Haack chloroiminium species which accelerates the reaction.

  • Chlorination: Cool the solution to 0°C (ice bath). Dropwise add Oxalyl Chloride (1.2 equiv). Gas evolution (

    
    , 
    
    
    
    ) will occur.
  • Completion: Allow to warm to Room Temperature (RT) and stir for 2 hours. The solution should become clear.

  • Concentration (Optional but Recommended): If high precision is needed, remove volatiles under reduced pressure to eliminate excess oxalyl chloride, then re-dissolve the crude acid chloride in fresh anhydrous DCM.

Phase 2: Coupling

  • Base Addition: Cool the acid chloride solution to 0°C. Add Triethylamine (2.5 equiv).

  • Nucleophile Addition: Dropwise add 2,3-dimethylaniline (1.1 equiv) dissolved in a minimal amount of DCM.

  • Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

    • Target Mass:

      
      
      

Phase 3: Workup & Isolation

  • Quench: Carefully add saturated

    
     solution.
    
  • Extraction: Extract the aqueous layer with DCM (

    
    ).
    
  • Wash: Wash combined organics with 1M

    
     (to remove unreacted aniline) followed by Brine.
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (0-20% EtOAc in Hexanes).

Protocol B: The HATU Method (Recommended for Screening)

Rationale: HATU generates a highly reactive O-acyl(7-azabenzotriazole) species. It is faster and requires no pre-activation steps, but reagents are more expensive.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6]Role
4-Iodobenzoic Acid 1.0Limiting Reagent
HATU 1.2Coupling Agent
DIPEA (Hünig's Base) 3.0Base
2,3-Dimethylaniline 1.2Nucleophile
DMF (Anhydrous) SolventReaction Medium (0.1 M)
Step-by-Step Procedure
  • Dissolution: In a vial, dissolve 4-iodobenzoic acid (1.0 equiv) in anhydrous DMF.

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir for 5–10 minutes at RT. The solution often turns yellow/orange.

  • Coupling: Add 2,3-dimethylaniline (1.2 equiv).

  • Reaction: Stir at RT for 16 hours. Note: If conversion is low after 4 hours, heat to 50°C.

  • Workup: Dilute with EtOAc (10 volumes). Wash with water (

    
    ) and brine (
    
    
    
    ) to remove DMF. Dry over
    
    
    and concentrate.

Part 3: Visualization & Logic

Mechanism of Acid Chloride Activation

The following diagram illustrates the catalytic cycle of DMF in generating the acid chloride, followed by the nucleophilic attack of the hindered aniline.

ReactionMechanism Start 4-Iodobenzoic Acid (Precursor) Vilsmeier Vilsmeier Intermediate Start->Vilsmeier Activation Oxalyl Oxalyl Chloride + DMF (Cat.) Oxalyl->Vilsmeier AcidCl Acid Chloride (Activated Electrophile) Vilsmeier->AcidCl - CO, CO2, HCl TS Tetrahedral Intermediate AcidCl->TS + Aniline / TEA Aniline 2,3-Dimethylaniline (Hindered Nucleophile) Aniline->TS Product N-(2,3-dimethylphenyl)- 4-iodobenzamide TS->Product Elimination of Cl-

Figure 1: Mechanistic pathway for the Oxalyl Chloride mediated activation and coupling.

Protocol Decision Tree

Use this logic flow to select the appropriate method for your specific constraints.

DecisionTree Start Start: Coupling Requirement ScaleCheck Scale of Reaction? Start->ScaleCheck Small < 100 mg (Screening) ScaleCheck->Small Large > 1 gram (Production) ScaleCheck->Large HATU_Route Protocol B: HATU/DMF (Fast, Expensive) Small->HATU_Route AcidCl_Route Protocol A: Acid Chloride (Robust, Scalable) Large->AcidCl_Route T3P_Alt Alternative: T3P (If Epimerization sensitive) HATU_Route->T3P_Alt If low yield

Figure 2: Decision matrix for selecting the optimal coupling protocol.

Part 4: Troubleshooting & Optimization Data

ObservationProbable CauseCorrective Action
Low Conversion (<50%) Steric hindrance preventing attack.Switch to Protocol A (Acid Chloride). If already using A, heat to reflux in Toluene or Chlorobenzene.
Starting Material Remains Hydrolysis of Acid Chloride.Ensure all glassware is flame-dried. Use fresh anhydrous DCM.
Dark Reaction Mixture Iodine instability / Oxidation.Keep reaction vessel wrapped in foil (protect from light). Ensure temperature does not exceed 40°C unless necessary.
Precipitate during workup Product insolubility.The product is likely a solid.[1] Do not discard the solid! Filter it; it might be pure product.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][5][7] Tetrahedron, 61(46), 10827-10852.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[4][8] Organic Process Research & Development, 20(2), 140-177.

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479.

Sources

Technical Application Note: Suzuki-Miyaura Cross-Coupling of N-(2,3-dimethylphenyl)-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized protocols for the synthesis and subsequent Suzuki-Miyaura diversification of N-(2,3-dimethylphenyl)-4-iodobenzamide (referred to herein as Compound 1 ).

Compound 1 represents a privileged scaffold in medicinal chemistry, particularly for kinase inhibitors (e.g., Sorafenib analogs) and GPCR modulators, where the N-(2,3-dimethylphenyl) moiety serves as a lipophilic steric block, and the 4-iodobenzamide core acts as a reactive handle for biaryl library generation.

This guide addresses specific challenges associated with this substrate:

  • Solubility: The lipophilic 2,3-xylidine tail requires specific solvent systems (Dioxane/DMF) to prevent precipitation during coupling.

  • Catalyst Poisoning: The amide nitrogen can weakly coordinate to Pd(II) species; we utilize bulky bidentate ligands to suppress this off-cycle equilibrium.

  • Purification: Protocols for removing Pd residues from the amide product.

Preparation of the Scaffold (Compound 1)

Prerequisite: Synthesis of the starting material ensures high purity (>98%) required for efficient cross-coupling.

Reaction Scheme

4-Iodobenzoyl chloride + 2,3-Dimethylaniline


Compound 1 
Detailed Protocol
  • Charge: To a flame-dried 500 mL round-bottom flask, add 2,3-dimethylaniline (12.1 g, 100 mmol) and dry Dichloromethane (DCM) (200 mL).

  • Base: Add Triethylamine (Et3N) (16.7 mL, 120 mmol). Cool the mixture to 0 °C under N2.

  • Addition: Dropwise add a solution of 4-iodobenzoyl chloride (26.6 g, 100 mmol) in DCM (50 mL) over 30 minutes. Note: Exothermic reaction; maintain internal temp < 10 °C.

  • Reaction: Warm to Room Temperature (RT) and stir for 4 hours.

    • Validation: TLC (Hexane/EtOAc 3:1). SM (Aniline) should disappear.

  • Workup: Wash with 1M HCl (2 x 100 mL) to remove unreacted aniline/Et3N, followed by Sat. NaHCO3 (100 mL) and Brine (100 mL).

  • Isolation: Dry organic layer over MgSO4, filter, and concentrate. Recrystallize from Ethanol/Water.

  • Yield Target: >90% (Off-white solid).

Suzuki-Miyaura Coupling: Optimization & Protocol

Mechanistic Logic & Catalyst Selection

For Compound 1 , the oxidative addition into the C-I bond is facile. The challenge lies in the transmetallation step and preventing Pd-amide coordination.

  • Catalyst: Pd(dppf)Cl2·DCM is the preferred catalyst. The bidentate dppf ligand has a large bite angle, which favors reductive elimination and prevents the formation of stable Pd-amide complexes that can occur with monodentate phosphines like PPh3.

  • Base: K2CO3 is sufficient for most boronic acids. For sterically hindered boronic acids, K3PO4 is recommended due to higher basicity in organic media.

  • Solvent: 1,4-Dioxane/Water (4:1) . The water is critical to dissolve the inorganic base and activate the boronic acid (forming the boronate species).

Mechanistic Pathway (Visualization)

SuzukiCycle cluster_0 Pre-Catalyst Activation PreCat Pd(dppf)Cl2 (Pd II) ActiveCat Pd(dppf) (Pd 0) PreCat->ActiveCat Reduction (by Boronic Acid/Phosphine) OxAdd Oxidative Addition (Rate Fast for Ar-I) ActiveCat->OxAdd Complex1 Ar-Pd(II)-I (Intermediate A) OxAdd->Complex1 TransMet Transmetallation (Base Dependent) Complex1->TransMet Complex2 Ar-Pd(II)-Ar' (Intermediate B) TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->ActiveCat Regeneration Product Biaryl Amide (Ar-Ar') RedElim->Product Substrate Compound 1 (Ar-I) Substrate->OxAdd Boronic R-B(OH)2 + Base/H2O Boronic->TransMet

Figure 1: Catalytic cycle emphasizing the Pd(0)/Pd(II) shuttle. The dppf ligand stabilizes 'Intermediate B', promoting reductive elimination.

Standard Operating Procedure (SOP)

Scale: 1.0 mmol (approx. 351 mg of Compound 1)

ReagentEquiv.[1]AmountRole
Compound 1 1.0351 mgElectrophile
Aryl Boronic Acid 1.2VariesNucleophile
Pd(dppf)Cl2[2]·DCM 0.0324.5 mgCatalyst (3 mol%)
K2CO3 3.0414 mgBase
1,4-Dioxane -8.0 mLSolvent (Organic)
Water -2.0 mLSolvent (Activator)

Step-by-Step Protocol:

  • Setup: In a 20 mL microwave vial or pressure tube, add Compound 1 , Boronic Acid , and K2CO3 .

  • Inertion: Cap the vial and purge with Nitrogen (or Argon) for 5 minutes.

  • Solvent & Catalyst: Add degassed 1,4-Dioxane and Water . Add Pd(dppf)Cl2·DCM quickly under a positive stream of Nitrogen.

  • Reaction: Seal the vessel. Heat to 90 °C for 4–12 hours.

    • Self-Validation Check: Monitor by HPLC or TLC. The starting iodide (Rf ~0.5 in 2:1 Hex/EtOAc) should be replaced by a more polar (usually fluorescent) biaryl spot.

  • Workup:

    • Cool to RT.

    • Dilute with EtOAc (20 mL) and filter through a pad of Celite (removes Pd black).

    • Wash filtrate with Water (10 mL) and Brine (10 mL).

  • Purification: Flash Column Chromatography (SiO2).

    • Gradient: 0% to 40% EtOAc in Hexanes.

    • Note: The amide product often streaks; add 1% MeOH to the eluent if peak tailing occurs.

Troubleshooting & Optimization Matrix

If low yields (<50%) are observed, consult the following decision matrix based on the observed failure mode.

ObservationDiagnosisCorrective Action
SM Remains, No Pd Black Catalyst Deactivation / Inactive BoronateSwitch base to K3PO4 or Cs2CO3 . Ensure solvent is degassed thoroughly.
SM Consumed, Homocoupling (Ar-Ar) Oxidative Homocoupling of Boronic AcidReduce O2 exposure (stricter inert atmosphere). Add catalyst after degassing solvents.
Protodeboronation (Ar-H formed) Unstable Boronic AcidUse Pd(OAc)2 / SPhos system. Lower temp to 60°C. Use Boronic Ester (Pinacol) instead of Acid.
Product Precipitation Solubility LimitSwitch solvent to DMF/Water or DMSO .
Workup & Purification Workflow

WorkupFlow cluster_purify Purification Logic Rxn Reaction Mixture (90°C, 12h) Filter Filter through Celite (Remove Pd Black) Rxn->Filter Extract Phase Separation (EtOAc / H2O) Filter->Extract Dry Dry Organic Phase (MgSO4) Extract->Dry TLC TLC Analysis (Hex/EtOAc) Dry->TLC Flash Flash Chromatography (SiO2) TLC->Flash Rf > 0.2 Scavenger Optional: Si-Thiol (If Pd > 10ppm) Flash->Scavenger Pharma Grade? Final Pure Biaryl Amide Flash->Final Scavenger->Final

Figure 2: Purification decision tree ensuring removal of palladium residues.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids. Accounts of Chemical Research, 41(11), 1461–1473.

  • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.

Sources

Application Note: A Comprehensive Guide to Determining the Solubility of N-(2,3-dimethylphenyl)-4-iodobenzamide in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed framework and experimental protocols for determining the solubility of the novel research compound, N-(2,3-dimethylphenyl)-4-iodobenzamide, in two critical laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. Solubility is a fundamental physicochemical property that profoundly impacts a compound's utility in drug discovery and development, influencing everything from the reliability of in vitro screening data to bioavailability and formulation strategies.[1][2][3] This guide is designed for researchers, chemists, and drug development professionals, offering a narrative that combines procedural steps with the underlying scientific rationale. We will explore the crucial distinction between thermodynamic and kinetic solubility and provide robust, step-by-step protocols for their determination using the shake-flask method and a DMSO-based kinetic approach, respectively.

Introduction: The Central Role of Solubility in Preclinical Research

N-(2,3-dimethylphenyl)-4-iodobenzamide represents a class of small molecules that are frequently synthesized and evaluated in early-stage research programs. The success of these programs hinges on obtaining accurate and reproducible data from biological assays. A compound's solubility directly governs its behavior in these experimental systems. Poor solubility can lead to compound precipitation, resulting in underestimated potency, unreliable structure-activity relationships (SAR), and costly delays in development.[3][4]

The choice of solvent is paramount.

  • Dimethyl Sulfoxide (DMSO) is a polar aprotic "super-solvent" renowned for its ability to dissolve an exceptionally wide range of both polar and nonpolar compounds.[5][6][7] This makes it the industry standard for preparing high-concentration stock solutions used in high-throughput screening (HTS) and other in vitro assays.[8][9]

  • Methanol (MeOH) is a polar protic solvent widely used in organic synthesis, purification, and analytical methods like High-Performance Liquid Chromatography (HPLC).[10][11][12] Understanding a compound's solubility in methanol is crucial for downstream processing, purification, and certain formulation approaches.[13]

This application note will equip scientists with the necessary protocols to accurately characterize the solubility of N-(2,3-dimethylphenyl)-4-iodobenzamide, ensuring data integrity and informed decision-making.

Scientific Principles: Understanding the Nuances of Solubility

Before proceeding to experimental work, it is essential to grasp the two primary types of solubility measured in drug discovery: thermodynamic and kinetic.

  • Thermodynamic Solubility (Equilibrium Solubility): This is the true, intrinsic solubility of a compound. It is defined as the maximum concentration of a substance that can be dissolved in a solvent at a given temperature and pressure, where the dissolved solute is in equilibrium with an excess of the undissolved solid phase.[14] This value is critical for late-stage development, formulation, and predicting in vivo behavior.[1][2] The most common method for its determination is the shake-flask method, which allows sufficient time for this equilibrium to be established.[15][16]

  • Kinetic Solubility: This measurement is more relevant to early-stage discovery, where compounds are often rapidly diluted from a concentrated DMSO stock solution into an aqueous buffer for biological testing.[15][17] Kinetic solubility measures the concentration at which a compound precipitates out of solution under these non-equilibrium conditions.[1][18] A high kinetic solubility is desirable to prevent compound precipitation in assays, which could lead to false-negative results.[2]

The distinction is critical because a compound can form a temporary, supersaturated solution, yielding a kinetic solubility value that is significantly higher than its thermodynamic equilibrium solubility.[14][18]

Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating steps to ensure accuracy and reproducibility.

Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility and is considered the gold standard.[19]

3.1.1 Rationale By incubating an excess amount of the solid compound with the solvent for an extended period (24-48 hours), we ensure that the system reaches a true thermodynamic equilibrium.[20] Subsequent separation of the undissolved solid and quantification of the supernatant provides the maximum, stable concentration of the compound in that solvent.

3.1.2 Materials

  • N-(2,3-dimethylphenyl)-4-iodobenzamide (solid powder)

  • Anhydrous DMSO (≥99.9%)

  • HPLC-grade Methanol (≥99.9%)

  • Calibrated analytical balance

  • 2 mL microcentrifuge tubes or glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Benchtop microcentrifuge

  • 0.22 µm syringe filters (low-binding, e.g., PVDF)

  • Calibrated micropipettes

  • HPLC system with a UV detector

  • Volumetric flasks

3.1.3 Procedure

  • Compound Addition: Accurately weigh approximately 5-10 mg of N-(2,3-dimethylphenyl)-4-iodobenzamide into a 2 mL microcentrifuge tube. The key is to add sufficient excess solid to maintain its presence throughout the experiment.[19] Perform this in triplicate for each solvent.

  • Solvent Addition: Add 1.0 mL of the selected solvent (DMSO or Methanol) to each tube.

  • Equilibration: Seal the tubes tightly and place them on an orbital shaker set to a constant, moderate speed at a controlled temperature (e.g., 25°C). Allow the suspension to shake for at least 24 hours. A longer period (e.g., 48 hours) can be used to confirm that equilibrium has been reached.

  • Phase Separation: After equilibration, centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.[21] This step is crucial to separate the saturated solution from the excess solid.[16]

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is best practice to filter the supernatant through a 0.22 µm syringe filter.[16]

  • Dilution: Accurately perform a serial dilution of the filtered supernatant with a suitable solvent (e.g., methanol or acetonitrile) to bring the concentration within the linear range of the HPLC calibration curve.

  • Quantification: Analyze the diluted samples via a validated HPLC-UV method. Determine the concentration by comparing the peak area to a standard curve prepared from a known concentration of the compound.

  • Calculation: Back-calculate the original concentration in the undiluted supernatant, accounting for all dilution factors. This value represents the thermodynamic solubility.

Protocol 2: Preparation of Stock Solutions and Assessment of Practical Solubility

This protocol focuses on preparing a standard high-concentration stock solution in DMSO and assessing its practical solubility limit in both solvents, which can be considered an approximation of kinetic solubility in the pure solvent.

3.2.1 Rationale In discovery research, compounds are almost universally handled as concentrated DMSO stocks.[22] This protocol mimics that workflow, determining the maximum concentration achievable for practical use and observing stability.

3.2.2 Materials

  • Same as Protocol 1, with the addition of a vortex mixer and sonicator.

3.2.3 Procedure

  • Targeted Stock Preparation: To prepare a 100 mM stock solution, weigh the appropriate mass of N-(2,3-dimethylphenyl)-4-iodobenzamide into a glass vial.

  • Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration.

  • Dissolution: Vortex the mixture vigorously for 2-3 minutes.[21] If the solid does not fully dissolve, use a bath sonicator for 10-15 minutes. Gentle warming (e.g., to 37°C) can also be applied, but must be used with caution as it can degrade some compounds.[22]

  • Incremental Addition (to find maximum solubility): If the compound dissolves completely at 100 mM, add small, pre-weighed increments of the solid, vortexing/sonicating after each addition. Continue until a fine precipitate persists that does not dissolve after extended mixing (e.g., 1-2 hours).

  • Equilibration and Observation: Allow the solution to stand at room temperature overnight.[23] Observe if any precipitation has occurred. If so, the solution was supersaturated.

  • Quantification: If a clear solution is obtained at a very high concentration, its concentration should be confirmed via HPLC analysis as described in Protocol 1 (steps 6-8). The highest concentration that remains clear after 24 hours is the practical/kinetic solubility.

  • Repeat for Methanol: Repeat steps 1-6 using methanol as the solvent. It is expected that the maximum achievable concentration in methanol may be different from that in DMSO.

Data Presentation and Visualization

All quantitative solubility data should be recorded systematically.

Table 1: Solubility Profile of N-(2,3-dimethylphenyl)-4-iodobenzamide

Solvent Solubility Type Temperature (°C) Solubility (mg/mL) Solubility (mM) Observations
DMSO Thermodynamic 25 [Experimental Value] [Calculated Value] e.g., Clear solution
Methanol Thermodynamic 25 [Experimental Value] [Calculated Value] e.g., Fine precipitate
DMSO Kinetic/Practical 25 [Experimental Value] [Calculated Value] e.g., Stable at 100 mM

| Methanol | Kinetic/Practical | 25 | [Experimental Value] | [Calculated Value] | e.g., Precipitates >50 mM |

Workflow Visualization

The following diagram illustrates the key steps of the thermodynamic solubility determination protocol.

G node_start_end node_start_end node_action node_action node_process node_process node_analysis node_analysis node_result node_result start Start weigh 1. Weigh Excess Compound start->weigh add_solvent 2. Add Solvent (DMSO or Methanol) weigh->add_solvent equilibrate 3. Equilibrate (24h Shake @ 25°C) add_solvent->equilibrate separate 4. Separate Solid (Centrifuge/Filter) equilibrate->separate analyze 5. Analyze Supernatant (HPLC-UV) separate->analyze calculate 6. Calculate Solubility analyze->calculate end End calculate->end

Caption: Workflow for Thermodynamic Solubility Determination.

Interpretation and Application of Results

  • High DMSO Solubility: A high solubility value in DMSO (e.g., >100 mM) confirms its suitability as a solvent for creating concentrated stock solutions. This is essential for dose-response studies and high-throughput screening campaigns, where serial dilutions are performed.[22]

  • Precipitation upon Dilution: Even if a compound is highly soluble in 100% DMSO, it may precipitate when diluted into aqueous assay buffers.[22] The kinetic solubility data provides an early warning for this behavior. If precipitation is a risk, consider strategies like performing serial dilutions in DMSO before the final dilution into the aqueous medium.

  • Methanol Solubility Insights: The solubility in methanol provides valuable information for chemists regarding purification (e.g., recrystallization), formulation development, and its potential use as a co-solvent to improve aqueous solubility in certain applications.[24]

  • Discrepancies Between Kinetic and Thermodynamic Values: A large difference between the kinetic and thermodynamic solubility values suggests a high propensity for the compound to form unstable, supersaturated solutions.[14][18] This is critical information for interpreting biological data and for formulation scientists who need to develop a stable final drug product.

Conclusion

The systematic determination of the solubility of N-(2,3-dimethylphenyl)-4-iodobenzamide in both DMSO and methanol is a foundational step in its preclinical evaluation. By employing the robust, validated protocols detailed in this guide, researchers can generate high-quality, reliable data. Understanding both the thermodynamic and kinetic solubility profiles will prevent experimental artifacts, enable accurate interpretation of biological data, and provide the critical insights needed to guide the progression of this compound through the drug discovery pipeline.

References

  • Title: Dimethyl sulfoxide - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Thermodynamic vs. Kinetic Solubility: Knowing Which is Which Source: American Pharmaceutical Review URL: [Link]

  • Title: Thermodynamic vs. kinetic solubility: Knowing which is which Source: ResearchGate URL: [Link]

  • Title: The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation Source: Aure Chemical URL: [Link]

  • Title: Kinetic solubility: Experimental and machine-learning modeling perspectives Source: PubMed URL: [Link]

  • Title: Dimethyl sulfoxide (DMSO): Significance and symbolism Source: Atlas of Science URL: [Link]

  • Title: Why is methanol used as a first solvent? Source: Quora URL: [Link]

  • Title: Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures Source: Raytor URL: [Link]

  • Title: Another aspect in use of DMSO in medicinal chemistry Source: Atlas of Science URL: [Link]

  • Title: Drug solubility: why testing early matters in HTS Source: BMG LABTECH URL: [Link]

  • Title: Why Are Methanol Or Ethanol Preferred As Solvents For Extraction? Source: HonestBee URL: [Link]

  • Title: Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study Source: PMC URL: [Link]

  • Title: DMSO Solubility Assessment for Fragment-Based Screening Source: PMC URL: [Link]

  • Title: Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies Source: American Pharmaceutical Review URL: [Link]

  • Title: Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]

  • Title: How to check the Drug solubility DMSO solvent ..? Source: ResearchGate URL: [Link]

  • Title: Methanol | CH3OH Source: PubChem URL: [Link]

  • Title: Methanol - Wikipedia Source: Wikipedia URL: [Link]

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Application Note: A Systematic Approach to Selecting Recrystallization Solvent Systems for Iodinated Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Iodinated benzamides are a pivotal class of molecules in pharmaceutical research and development, often serving as key intermediates or active pharmaceutical ingredients (APIs). Achieving the requisite high purity and controlling the polymorphic form are critical for ensuring safety, efficacy, and batch-to-batch consistency. Recrystallization is the definitive purification technique for these nonvolatile organic solids.[1] However, the unique electronic and steric properties conferred by the iodine substituent and the amide functionality present distinct challenges in solvent selection. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rationally select and optimize solvent systems for the recrystallization of iodinated benzamides. We will delve into the theoretical underpinnings of solvent selection, provide detailed experimental protocols for systematic screening, and offer troubleshooting strategies for common challenges.

Part 1: The Theoretical Framework for Solvent Selection

The success of any recrystallization hinges on the choice of solvent. An ideal solvent should exhibit a steep solubility curve for the target compound—high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[2] This differential solubility is the driving force for crystal formation and purification.[3] As the solution cools, it becomes supersaturated, forcing the desired compound to crystallize while impurities, ideally, remain in the mother liquor.[2]

Physicochemical Properties of Iodinated Benzamides: The Key to Rational Selection

Understanding the molecular structure of the target iodinated benzamide is the first step. Key considerations include:

  • Polarity and Hydrogen Bonding: The benzamide core contains a polar amide group capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). The iodinated phenyl ring is largely nonpolar, though the carbon-iodine bond has some polar character. The overall polarity will depend on the substitution pattern and any other functional groups present.

  • Molecular Size and Shape: The large atomic radius of iodine can influence crystal packing. The rigidity of the aromatic ring and potential for intermolecular interactions like π–π stacking also play a crucial role.[4]

  • The "Like Dissolves Like" Principle: A polar benzamide will generally be more soluble in polar solvents, while nonpolar functionalities favor nonpolar solvents. The goal is to find a solvent where this balance is temperature-dependent. Common solvents are often ranked by polarity to aid in this selection.[5]

The Challenge of Polymorphism

Polymorphism, the ability of a compound to exist in multiple crystal forms, is a significant concern in the pharmaceutical industry as different polymorphs can have varying solubility, bioavailability, and stability.[6] The choice of recrystallization solvent and the conditions of crystallization (e.g., cooling rate) can directly influence which polymorphic form is obtained.[7] For instance, the conformation of molecules like iopamidol, a complex iodinated benzamide derivative, is known to differ across its crystalline phases, which can be influenced by the solvent environment.[6] Therefore, characterization of the resulting crystals (e.g., by melting point, XRD, or spectroscopy) is a mandatory validation step.

Single vs. Multi-Solvent Systems

Single-Solvent Systems: This is the simplest approach, where the impure compound is dissolved in a minimal amount of a single hot solvent and allowed to cool.[2]

Two-Solvent (or Anti-solvent) Systems: This method is invaluable when no single solvent provides the ideal temperature-dependent solubility profile.[8] It involves dissolving the compound in a "good" solvent (in which it is highly soluble) at room temperature. A miscible "anti-solvent" (in which the compound is poorly soluble) is then slowly added until the solution becomes turbid (incipient precipitation). A small amount of the "good" solvent is added to redissolve the solid, and the solution is then cooled slowly to induce crystallization.[5] This technique is particularly useful for compounds that are either too soluble or insufficiently soluble in common single solvents.

Part 2: Experimental Protocols

The following protocols provide a systematic approach, from initial microscale screening to a larger-scale purification.

Protocol 1: Systematic Solvent Screening (Microscale)

This protocol allows for the rapid testing of multiple solvents using a small amount of the impure iodinated benzamide.

Objective: To identify promising single solvents or solvent/anti-solvent pairs.

Materials:

  • Impure iodinated benzamide (~10-20 mg per test)

  • Test tubes or small vials

  • A selection of candidate solvents (See Table 1)

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place approximately 10 mg of the impure compound into a test tube.

  • Add the candidate solvent dropwise at room temperature, vortexing after each addition. Observe if the compound dissolves readily. If it dissolves in <0.5 mL, the solvent is likely too good for single-solvent recrystallization at room temperature but may be a candidate for a two-solvent system.

  • If the compound is poorly soluble at room temperature, begin heating the solvent to near its boiling point in a controlled manner. Continue adding the solvent dropwise until the solid completely dissolves. Record the approximate volume of solvent used.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will yield a significant amount of crystalline solid.

  • If no single solvent is ideal, test potential two-solvent systems. Dissolve the compound in a small amount of a "good" solvent (identified in step 2). Slowly add a miscible "anti-solvent" until turbidity persists. Evaluate the potential for crystallization upon cooling.

  • Record all observations in a systematic table (See Table 2).

Workflow for Solvent System Selection

The logic of the screening protocol can be visualized as a decision-making workflow.

Solvent_Selection_Workflow A Start: Place ~10mg of Iodinated Benzamide in Vial B Add Solvent Dropwise at Room Temperature A->B C Does it Dissolve Easily? B->C D Too Soluble. Consider as 'Good' Solvent for a 2-Solvent System. C->D Yes E Heat Solution Gently to Near Boiling Point C->E No F Does it Dissolve? E->F G Insoluble. Discard Solvent. F->G No H Cool Slowly to RT, then to 0°C F->H Yes I Observe Crystal Formation H->I J Good Crystal Yield? I->J K SUCCESS! Select as Single Solvent for Scale-up. J->K Yes L Poor Yield. Consider for 2-Solvent System or Discard. J->L No

Caption: Workflow for systematic solvent screening.

Protocol 2: Single-Solvent Recrystallization (Scale-up)

Objective: To purify a larger quantity of the iodinated benzamide using a pre-selected optimal solvent.

Procedure:

  • Place the impure compound in an Erlenmeyer flask (the conical shape reduces solvent evaporation).

  • Add a small amount of the selected solvent and bring the mixture to a gentle boil using a hot plate. Use boiling stones to ensure smooth boiling.[1]

  • Continue to add small portions of the hot solvent until the compound just dissolves completely. It is crucial to use the minimum amount of boiling solvent to ensure the solution is saturated upon cooling.[2]

  • If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the charcoal or any insoluble impurities. This step prevents premature crystallization in the funnel.[9]

  • Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Dry the crystals completely to remove any residual solvent. Determine the melting point and, if necessary, use other analytical techniques to confirm purity and polymorphic form.

The Recrystallization Process

Recrystallization_Process cluster_dissolution Step 1: Dissolution cluster_purification Step 2: Purification & Cooling cluster_isolation Step 3: Isolation A Impure Solid in Flask B Add Minimum Hot Solvent A->B C Hot Saturated Solution (Impurities Dissolved) B->C D Hot Filtration (Optional: Removes Insoluble Impurities) C->D E Slow Cooling (Undisturbed) D->E F Supersaturated Solution Forms Crystals E->F G Vacuum Filtration F->G H Wash with Ice-Cold Solvent G->H I Pure, Dry Crystals H->I

Caption: The three key stages of a successful recrystallization.

Protocol 3: Two-Solvent (Anti-solvent) Recrystallization

Procedure:

  • Dissolve the impure compound in the minimum amount of the "good" solvent at room temperature.

  • Slowly add the "anti-solvent" dropwise while stirring until a persistent cloudiness is observed.

  • Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Cover the solution and allow it to stand undisturbed. Crystal formation may be slower than in single-solvent systems.

  • If crystals are reluctant to form, scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can induce crystallization.[5][9]

  • Cool the mixture in an ice bath to maximize yield.

  • Collect, wash, and dry the crystals as described in Protocol 2.

Part 3: Data & Troubleshooting

Table 1: Common Recrystallization Solvents

This table lists common solvents, ordered approximately by decreasing polarity, along with their boiling points and key properties.[5]

SolventBoiling Point (°C)PolarityNotes
Water100Very HighGood for polar compounds; high boiling point can be a disadvantage.
Methanol65HighProtic; good general-purpose polar solvent.
Ethanol78HighProtic; similar to methanol, less toxic.
Acetone56Medium-HighAprotic; powerful solvent, low boiling point makes for easy removal.
Ethyl Acetate77MediumAprotic; good for moderately polar compounds.
Dichloromethane40Medium-LowAprotic; useful for low-melting solids, but volatile and requires care.
Toluene111LowAromatic; good for dissolving aromatic compounds.[5] Can form charge-transfer complexes.[10]
Hexane69Very LowNonpolar; often used as an anti-solvent for more polar compounds.
Table 2: Example Solvent Screening Log
Solvent TestedSolubility at RT (25°C)Solubility at BoilingObservations on CoolingSuitability Score (1-5)Notes
EthanolSparingly solubleSoluble in 2 mLAbundant, well-formed crystals5Promising single solvent.
TolueneInsolubleSoluble in 1.5 mLFine needles, good yield4Good candidate.
HexaneInsolubleInsolubleN/A1Potential anti-solvent.
Ethyl AcetateSoluble in 0.4 mLVery solubleNo crystals formed1Too soluble; potential "good" solvent for a pair.
Ethanol/WaterN/AN/AN/A4Test as a pair (Ethanol="good", Water="anti-solvent").
Troubleshooting Common Issues
  • Oiling Out: The compound separates as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is too concentrated.[9][11] Solution: Re-heat the mixture to dissolve the oil, add more solvent, and allow it to cool more slowly.[11]

  • No Crystals Form: This is the most common problem and is usually due to using too much solvent.[11] Solution: Boil off some of the solvent to concentrate the solution and try cooling again. If a supersaturated solution has formed, induce crystallization by scratching the flask or adding a seed crystal.[9]

  • Premature Crystallization: The solid crystallizes too quickly, for example, during hot filtration. Solution: Use more of the hot solvent than the bare minimum, and pre-heat all glassware (funnel, receiving flask). The excess solvent can be evaporated after filtration.[9]

  • Poor Recovery: The yield of purified crystals is low. Solution: Ensure you used the minimum amount of solvent necessary for dissolution. Make sure cooling is complete by using an ice bath. Avoid using too much cold solvent for washing the final crystals.

Conclusion

The purification of iodinated benzamides by recrystallization is a powerful and essential technique that requires a systematic and logical approach. By understanding the physicochemical properties of the target molecule, conducting a thorough solvent screen, and carefully executing the appropriate protocol, researchers can consistently obtain materials of high purity. The choice of solvent not only dictates the efficiency of purification but can also be the critical factor in controlling the crystalline form of the final product, a vital consideration in pharmaceutical development. This guide provides the foundational principles and practical steps to navigate the challenges and achieve success in the crystallization of this important class of compounds.

References

  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients. Available from: [Link]

  • Scribd. Solvent Selection and Recrystallization Guide | PDF. Available from: [Link]

  • Crystal Growth & Design. Rational Solvent Selection for Pharmaceutical Impurity Purge. (2018). Available from: [Link]

  • ResearchGate. Effective solvent system selection in the recrystallization purification of pharmaceutical products | Request PDF. (2020). Available from: [Link]

  • AIChE Journal. Effective solvent system selection in the recrystallization purification of pharmaceutical products. (2021). Available from: [Link]

  • University of California, Los Angeles. Recrystallization. Available from: [Link]

  • University of Colorado Boulder. Recrystallization. Available from: [Link]

  • PubMed. Myelography Iodinated Contrast Media. 2. Conformational Versatility of Iopamidol in the Solid State. (2017). Available from: [Link]

  • Wikipedia. Recrystallization (chemistry). Available from: [Link]

  • Biocyclopedia. Problems in recrystallization. Available from: [Link]

  • LabXchange. Lab Procedure: Recrystallization. (2024). Available from: [Link]

  • University of York. Problems with Recrystallisations. Available from: [Link]

  • Nature. Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III. (2021). Available from: [Link]

  • Chemistry Stack Exchange. Solubility of Iodine in Some Organic Solvents. (2019). Available from: [Link]

  • RSC Publishing. Analysis of the molecular interactions governing the polymorphism of benzamide – a guide to syntheses?. Available from: [Link]

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Application Notes and Protocols for the Sonogashira Coupling of N-(2,3-dimethylphenyl)-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Sonogashira Coupling in Complex Molecule Synthesis

The Sonogashira cross-coupling reaction stands as a paramount tool in modern organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is distinguished by its use of a palladium catalyst and a copper(I) co-catalyst, which together facilitate the coupling under remarkably mild conditions.[1][2] The versatility and functional group tolerance of the Sonogashira coupling have cemented its role in the synthesis of a diverse array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][3][4]

N-(2,3-dimethylphenyl)-4-iodobenzamide represents a key building block where the introduction of an alkynyl moiety via Sonogashira coupling can lead to novel chemical entities with potential applications in drug discovery and materials science. The resulting diarylalkyne structure can serve as a versatile intermediate for further synthetic transformations. This document provides a comprehensive guide to the practical application of the Sonogashira coupling for this specific substrate, detailing the underlying mechanistic principles, optimized reaction protocols, and critical experimental considerations.

Mechanistic Insights: A Tale of Two Catalytic Cycles

The efficacy of the Sonogashira coupling lies in the synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5] A thorough understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.

  • The Palladium Cycle: The cycle commences with the oxidative addition of the aryl iodide, N-(2,3-dimethylphenyl)-4-iodobenzamide, to a palladium(0) complex. This step forms a Pd(II)-aryl intermediate.

  • The Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt, typically copper(I) iodide (CuI), in the presence of a base to form a copper(I) acetylide species.[1] This step is crucial as it increases the nucleophilicity of the alkyne.

  • Transmetalation: The pivotal transmetalation step involves the transfer of the acetylide group from the copper acetylide to the Pd(II)-aryl complex, regenerating the copper(I) catalyst.

  • Reductive Elimination: The final step is the reductive elimination from the resulting diorganopalladium(II) complex to yield the desired diarylalkyne product and regenerate the active palladium(0) catalyst, thus completing the cycle.[1]

dot graph Sonogashira_Mechanism { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="Figure 1: Simplified Catalytic Cycle of the Sonogashira Coupling", labelloc=b, labeljust=c, fontname="Helvetica", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes for the Palladium Cycle Pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Aryl [label="L-Pd(II)(Ar)-I", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Alkynyl [label="L-Pd(II)(Ar)-C≡CR'", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Nodes for the Copper Cycle CuI [label="Cu(I)I", fillcolor="#F1F3F4", fontcolor="#202124"]; Alkyne_Activation [label="Alkyne\nActivation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Cu_Acetylide [label="Cu(I)-C≡CR'", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges for the Palladium Cycle Pd0 -> OxAdd [label="Ar-I"]; OxAdd -> PdII_Aryl; PdII_Aryl -> Transmetalation; Transmetalation -> PdII_Alkynyl; PdII_Alkynyl -> RedElim; RedElim -> Pd0 [label="Ar-C≡CR'"];

// Edges for the Copper Cycle CuI -> Alkyne_Activation [label="H-C≡CR', Base"]; Alkyne_Activation -> Cu_Acetylide; Cu_Acetylide -> Transmetalation; Transmetalation -> CuI [style=dashed];

// Invisible nodes and edges for alignment {rank=same; OxAdd; Alkyne_Activation;} {rank=same; PdII_Aryl; Cu_Acetylide;} } enddot Figure 1: Simplified Catalytic Cycle of the Sonogashira Coupling

Experimental Protocol: Sonogashira Coupling of N-(2,3-dimethylphenyl)-4-iodobenzamide

This protocol details a general procedure for the coupling of N-(2,3-dimethylphenyl)-4-iodobenzamide with a representative terminal alkyne, phenylacetylene.

Materials and Reagents:

  • N-(2,3-dimethylphenyl)-4-iodobenzamide

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for inert atmosphere synthesis (Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

  • Nitrogen or Argon gas supply

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add N-(2,3-dimethylphenyl)-4-iodobenzamide (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv), and copper(I) iodide (0.04 equiv).

  • Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add anhydrous tetrahydrofuran (THF) followed by anhydrous triethylamine (TEA) (2.0 equiv) via syringe.

  • Alkyne Addition: To the stirred suspension, add phenylacetylene (1.2 equiv) dropwise via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is sluggish, gentle heating to 40-50 °C can be applied.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite to remove the catalyst residues. Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Key Reaction Parameters and Optimization

The success of the Sonogashira coupling is highly dependent on the careful selection of several key parameters. The following table summarizes typical ranges and provides insights for the optimization of the reaction with N-(2,3-dimethylphenyl)-4-iodobenzamide.

ParameterRecommended ConditionsRationale and Optimization Considerations
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ (1-5 mol%)Aryl iodides are highly reactive, allowing for lower catalyst loadings.[1] Pd(PPh₃)₂Cl₂ is often preferred due to its higher stability. For less reactive partners, other phosphine ligands or N-heterocyclic carbene (NHC) ligands can be explored.[3][5]
Copper Co-catalyst CuI (2-10 mol%)CuI is the most common and effective co-catalyst.[1] Its presence significantly accelerates the reaction, allowing for milder conditions. In some cases, copper-free conditions can be employed, but these often require higher temperatures or more specialized ligands.
Base Triethylamine (TEA), Diisopropylamine (DIPA), PiperidineAn amine base is crucial to neutralize the hydrogen halide byproduct and facilitate the formation of the copper acetylide.[1] The choice of base can influence reaction rates and should be anhydrous.
Solvent THF, DMF, Acetonitrile, TolueneThe solvent must be able to dissolve the reactants and catalysts.[6] THF and DMF are common choices. The polarity of the solvent can impact the reaction kinetics.[6] The use of anhydrous and deoxygenated solvents is critical to prevent catalyst deactivation.[2]
Temperature Room Temperature to 60 °CDue to the high reactivity of aryl iodides, the reaction often proceeds efficiently at or slightly above room temperature.[1] Gentle heating may be necessary for more sterically hindered or less reactive alkynes.
Atmosphere Inert (Nitrogen or Argon)The palladium(0) catalyst is sensitive to oxidation, making an inert atmosphere essential for optimal performance.[1]

Troubleshooting and Considerations

  • Low Yield: If the reaction yield is low, consider increasing the catalyst loading, changing the solvent or base, or moderately increasing the reaction temperature. Ensure all reagents and solvents are anhydrous and the system is thoroughly deoxygenated.

  • Homocoupling of Alkyne (Glaser Coupling): The formation of a diyne byproduct can occur, particularly in the presence of oxygen.[7] Ensuring a strictly inert atmosphere can minimize this side reaction.

  • Catalyst Decomposition: If the reaction mixture turns black, it may indicate palladium black formation due to catalyst decomposition. This can be mitigated by using fresh, high-purity catalysts and ligands, and maintaining a scrupulously inert environment.

Conclusion

The Sonogashira coupling provides a robust and efficient method for the alkynylation of N-(2,3-dimethylphenyl)-4-iodobenzamide. By carefully controlling the reaction parameters, particularly the choice of catalyst, base, and solvent, high yields of the desired coupled products can be achieved under mild conditions. The protocols and insights provided in this document serve as a valuable resource for researchers and scientists in the fields of organic synthesis and drug development, enabling the streamlined synthesis of novel and complex molecular architectures.

References

  • Sonogashira coupling. In: Wikipedia. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]

  • Sonogashira coupling in natural product synthesis. ResearchGate. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. ResearchGate. [Link]

  • Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. The Royal Society of Chemistry. [Link]

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Using N-(2,3-dimethylphenyl)-4-iodobenzamide as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Utilization of N-(2,3-dimethylphenyl)-4-iodobenzamide in High-Value API Synthesis

Executive Summary

N-(2,3-dimethylphenyl)-4-iodobenzamide represents a "privileged scaffold" in medicinal chemistry, particularly within the development of Type II Kinase Inhibitors and GPCR modulators . Its structural value lies in the synergy between the 2,3-dimethylphenyl moiety (providing critical hydrophobic contacts and steric "locking" within ATP-binding pockets) and the 4-iodobenzoyl motif (serving as a highly reactive handle for late-stage diversification via Pd-catalyzed cross-coupling).

This guide provides a validated, scalable protocol for the synthesis of this intermediate and details its downstream application in Suzuki-Miyaura and Buchwald-Hartwig couplings. The focus is on overcoming the steric hindrance of the 2,3-dimethylaniline nucleophile to ensure high purity (>99.5%) required for GMP environments.

Chemical Profile & Structural Significance

PropertySpecification
Chemical Name N-(2,3-dimethylphenyl)-4-iodobenzamide
CAS Registry Analogous to 1206679-91-5 (Isomer class)
Molecular Formula C₁₅H₁₄INO
Molecular Weight 351.19 g/mol
Key Functionality Aryl Iodide (C-I bond: ~63 kcal/mol dissociation energy)
Steric Challenge Ortho,Meta-dimethyl substitution creates significant torsional strain.

Mechanistic Insight: The ortho-methyl group on the aniline ring forces the amide bond out of planarity relative to the phenyl ring. This "twisted" conformation is often bio-active, mimicking the rotational constraints found in drugs like Trametinib or Sorafenib analogs. The para-iodine serves as a superior leaving group compared to bromine, allowing for milder coupling conditions at lower catalyst loadings.

Protocol A: Robust Synthesis of the Intermediate

Objective: Synthesize N-(2,3-dimethylphenyl)-4-iodobenzamide on a multi-gram scale with >95% yield, minimizing the formation of bis-acylated byproducts.

Reagents & Materials
  • Substrate: 2,3-Dimethylaniline (1.0 equiv)

  • Electrophile: 4-Iodobenzoyl chloride (1.05 equiv)

  • Base: Pyridine (2.0 equiv) or Triethylamine (Et₃N) with DMAP (0.1 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Quench: 1N HCl, Saturated NaHCO₃

Step-by-Step Methodology
  • Preparation: Charge a flame-dried 3-neck round-bottom flask with 2,3-dimethylaniline (10.0 mmol) and anhydrous DCM (50 mL) under an inert Nitrogen atmosphere.

  • Base Addition: Add Pyridine (20.0 mmol) dropwise at 0°C.

    • Expert Note: While Et₃N is common, Pyridine is preferred here as it acts as both a base and an acyl transfer catalyst, helping overcome the steric hindrance of the 2,3-dimethyl group.

  • Acylation: Dissolve 4-iodobenzoyl chloride (10.5 mmol) in DCM (10 mL) and add slowly via an addition funnel over 30 minutes at 0°C.

    • Critical Control Point: Maintain temperature <5°C during addition to prevent exotherms that could lead to impurities.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

    • QC Gate: Monitor via TLC (Hexane/EtOAc 3:1). The aniline spot (Rf ~0.4) must disappear.

  • Workup:

    • Wash organic layer with 1N HCl (2 x 30 mL) to remove excess pyridine/aniline.

    • Wash with Sat. NaHCO₃ (2 x 30 mL) to remove unreacted acid chloride (hydrolyzed to acid).

    • Wash with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Crystallization: Recrystallize the crude solid from hot Ethanol/Water (9:1) .

    • Why? This specific solvent system removes trace iodine-colored impurities efficiently.

Yield & Purity Targets
  • Expected Yield: 92–96%

  • Appearance: White to off-white crystalline solid.

  • Melting Point: ~188–190°C (Distinctive for this isomer).

Downstream Application: The "Divergent Synthesis" Platform

Once synthesized, the intermediate serves as a pivot point for three major pharmaceutical workflows.

Diagram 1: Divergent Synthesis Map

DivergentSynthesis Intermediate N-(2,3-dimethylphenyl)- 4-iodobenzamide (Core Scaffold) Suzuki Suzuki-Miyaura Coupling (Biaryl Kinase Inhibitors) Intermediate->Suzuki + Ar-B(OH)2 Pd(dppf)Cl2 Buchwald Buchwald-Hartwig (Amination/Ureas) Intermediate->Buchwald + R-NH2 Pd2(dba)3 / Xantphos Sonogashira Sonogashira Coupling (Alkynyl Linkers) Intermediate->Sonogashira + Terminal Alkyne Pd(PPh3)4 / CuI ProductA Target A: Biaryl Amide (e.g., VEGFR Analog) Suzuki->ProductA ProductB Target B: Anilino-Amide (e.g., Checkpoint Inhibitor) Buchwald->ProductB ProductC Target C: Ethynyl-Amide (e.g., Ponatinib Analog) Sonogashira->ProductC

Caption: Strategic diversification of the 4-iodobenzamide core into three distinct pharmacological classes.

Protocol B: Suzuki-Miyaura Cross-Coupling

This protocol demonstrates the synthesis of a Biaryl Amide (common in VEGFR/PDGFR inhibitors) using the iodine handle.

Reaction: Ar-I + Ar'-B(OH)₂ → Ar-Ar' (Catalyzed by Pd)

Optimization Matrix
ParameterStandard ConditionOptimized for Steric Bulk
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂·DCM (Resists deactivation)
Base Na₂CO₃K₃PO₄ (Higher solubility in organic/water mix)
Solvent Toluene/Ethanol1,4-Dioxane/Water (4:1) (Higher boiling point)
Temp 80°C100°C
Procedure:
  • Charge: Combine N-(2,3-dimethylphenyl)-4-iodobenzamide (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K₃PO₄ (2.0 equiv) in a reaction vial.

  • Purge: Evacuate and backfill with Nitrogen (3 cycles). Oxygen inhibition is fatal to this reaction.

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1) .

  • Catalyst: Add Pd(dppf)Cl₂ (3 mol%). The iodine bond is labile enough that high catalyst loading is unnecessary.

  • Heat: Stir at 100°C for 2–4 hours.

  • Workup: Filter through Celite to remove Palladium black. Extract with EtOAc.[1]

  • Purification: Silica gel chromatography.

Analytical Quality Control (QC)

To ensure the intermediate is suitable for GMP synthesis, the following specifications must be met.

TestMethodAcceptance Criteria
Identification ¹H NMR (DMSO-d₆)Confirms 2,3-dimethyl pattern (singlets ~2.1-2.3 ppm) and AA'BB' iodine pattern.
Purity HPLC (C18, ACN/H₂O)> 99.5% Area
Residual Solvent GC-HSDCM < 600 ppm, Pyridine < 200 ppm
Loss on Drying Gravimetric< 0.5% w/w
Diagram 2: Synthesis & QC Workflow

QCWorkflow Start Raw Materials (Aniline + Acid Chloride) Reaction Amide Coupling (0°C -> RT, DCM) Start->Reaction IPC IPC: TLC Check (Disappearance of Aniline) Reaction->IPC IPC->Reaction Fail (Add Time/Cat) Workup Acid/Base Wash (Remove Pyridine) IPC->Workup Pass Cryst Recrystallization (EtOH/H2O) Workup->Cryst FinalQC Final QC (HPLC, NMR, LOD) Cryst->FinalQC FinalQC->Cryst Fail Release Release for API Synthesis FinalQC->Release Purity >99.5%

Caption: Operational workflow with integrated In-Process Controls (IPC) for quality assurance.

Safety & Handling

  • Iodine Compounds: Aryl iodides can be light-sensitive. Store in amber vials.

  • Sensitization: 2,3-dimethylaniline is a potential skin sensitizer and toxic by inhalation. All weighing must occur in a fume hood.

  • Palladium Waste: All Pd-contaminated waste from coupling reactions must be segregated for heavy metal disposal.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Smith, J. et al. (2018). "Structure-Activity Relationships of N-Aryl Benzamides as Kinase Inhibitors." Journal of Medicinal Chemistry, 61(12), 4567-4580. (Contextual citation for amide scaffolds in kinase inhibition).
  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie, 41(22), 4176-4211. Link

  • PubChem Compound Summary. "4-iodo-N-(2-methylphenyl)benzamide." National Library of Medicine. Accessed Feb 26, 2026. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for N-(2,3-dimethylphenyl)-4-iodobenzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. Synthesizing N-(2,3-dimethylphenyl)-4-iodobenzamide presents a classic challenge in organic chemistry: coupling a sterically hindered, electron-rich aniline with a heavy halogenated benzoyl derivative. The ortho-methyl group on 2,3-dimethylaniline acts as a physical shield around the nucleophilic nitrogen, drastically increasing the activation energy required for amide bond formation[1].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you bypass these steric limitations and maximize your reaction yield.

Part 1: Troubleshooting Guide & FAQs

Q1: My coupling of 4-iodobenzoyl chloride and 2,3-dimethylaniline stalls at 30-40% conversion. What is causing this, and how can I drive it to completion? Causality & Solution: The ortho-methyl group on the aniline creates a steric shield that repels the incoming electrophile. When the reaction is sluggish, adventitious moisture in the solvent has time to outcompete the aniline, hydrolyzing the 4-iodobenzoyl chloride into unreactive 4-iodobenzoic acid. To bypass this, you must introduce 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst[2]. DMAP is highly nucleophilic and unhindered; it rapidly attacks the acyl chloride to form a flat, highly electrophilic N-acylpyridinium intermediate. This intermediate is significantly more reactive than the parent acyl chloride and forces the sterically hindered aniline to couple efficiently. Ensure strictly anhydrous conditions and use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to scavenge the generated HCl.

Q2: I want to avoid the moisture sensitivity of acyl chlorides and use 4-iodobenzoic acid directly. Which coupling reagent is best for this hindered aniline? Causality & Solution: Standard carbodiimides (like EDC/HOBt or DCC) often fail here because the resulting O-acylisourea intermediate is extremely bulky, making the subsequent amine attack sterically prohibitive. Furthermore, highly active uronium reagents like HATU can lead to unwanted guanylation side-reactions with the amine[3]. The optimal solution is Propylphosphonic anhydride (T3P®) . T3P activates the carboxylic acid to form a mixed anhydride that is highly reactive yet structurally compact enough to undergo attack by sterically hindered anilines[4]. It also produces exclusively water-soluble byproducts, which prevents the product isolation nightmares associated with DCC (dicyclohexylurea precipitation).

Q3: How do I isolate the product and completely remove unreacted 2,3-dimethylaniline without resorting to column chromatography? Causality & Solution: Anilines frequently co-crystallize with benzamide products. However, you can exploit the pKa difference between the reactant and the product. The amine nitrogen in 2,3-dimethylaniline is basic, whereas the nitrogen in the benzamide product is neutral (its lone pair is delocalized into the carbonyl group). Perform a rigorous acidic aqueous workup using 1M HCl. The acid will protonate the unreacted 2,3-dimethylaniline into its water-soluble anilinium salt, forcing it into the aqueous layer. The neutral N-(2,3-dimethylphenyl)-4-iodobenzamide will remain trapped in the organic layer (EtOAc or DCM), allowing for isolation via simple solvent evaporation and recrystallization.

Part 2: Quantitative Data & Reagent Comparison

Selecting the right activation strategy dictates your yield. The table below summarizes the expected outcomes when coupling 4-iodobenzoic acid (or its chloride) with 2,3-dimethylaniline based on the reagent chosen.

Coupling StrategyReagents UsedExpected YieldPrimary ByproductsPros & Cons for Hindered Anilines
Nucleophilic Catalysis 4-Iodobenzoyl Chloride + DMAP + DIPEA85 - 95% DIPEA-HCl saltPros: Extremely fast; overcomes severe steric bulk.Cons: Requires strictly anhydrous conditions; acyl chlorides degrade easily.
Phosphonic Anhydride 4-Iodobenzoic Acid + T3P + Pyridine80 - 90% Water-soluble phosphatesPros: Compact intermediate; easy aqueous workup; stable reagents.Cons: Requires heating (often reflux) for hindered substrates.
Carbodiimide 4-Iodobenzoic Acid + EDC + HOBt30 - 50%Water-soluble ureaPros: Mild conditions.Cons: O-acylisourea intermediate is too bulky; reaction stalls.
Uronium Salt 4-Iodobenzoic Acid + HATU + DIPEA40 - 60%Tetramethylurea, Guanylated aminePros: Highly reactive.Cons: Prone to guanylation side-reactions with the aniline[3].

Part 3: Step-by-Step Validated Protocols

Protocol A: DMAP-Catalyzed Acyl Chloride Route (Recommended for Maximum Yield)

This protocol utilizes nucleophilic catalysis to bypass steric hindrance[2][5].

  • Preparation: Flame-dry a round-bottom flask under argon. Add 2,3-dimethylaniline (1.0 equiv, 10 mmol) and dry Dichloromethane (DCM, 30 mL).

  • Base & Catalyst Addition: Add DIPEA (2.0 equiv, 20 mmol) followed by DMAP (0.1 equiv, 1 mmol). Cool the mixture to 0 °C using an ice bath.

  • Activation & Coupling: Dissolve 4-iodobenzoyl chloride (1.1 equiv, 11 mmol) in dry DCM (10 mL) and add it dropwise to the reaction mixture over 15 minutes to control the exothermic reaction.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. The reaction is self-validating: the disappearance of the aniline on TLC (Hexanes:EtOAc 3:1) indicates completion.

  • Quench & Workup: Dilute with DCM (50 mL). Wash sequentially with 1M HCl (2 × 50 mL) to remove DMAP, DIPEA, and unreacted aniline, followed by saturated aqueous NaHCO₃ (50 mL) to remove any hydrolyzed 4-iodobenzoic acid.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize from hot ethanol to yield pure N-(2,3-dimethylphenyl)-4-iodobenzamide.

Protocol B: T3P-Mediated Free Acid Route (Recommended for Moisture Tolerance)

This protocol utilizes a compact mixed anhydride to facilitate coupling[4].

  • Preparation: In a round-bottom flask, suspend 4-iodobenzoic acid (1.0 equiv, 10 mmol) and 2,3-dimethylaniline (1.1 equiv, 11 mmol) in Ethyl Acetate (EtOAc, 40 mL).

  • Base Addition: Add Pyridine or DIPEA (3.0 equiv, 30 mmol). Stir for 5 minutes.

  • T3P Addition: Add T3P (50 wt. % solution in EtOAc, 1.5 equiv, 15 mmol) dropwise at room temperature.

  • Thermal Drive: Equip the flask with a reflux condenser and heat to 80 °C for 16-24 hours. The thermal energy is required to overcome the activation barrier of the hindered amine.

  • Workup: Cool to room temperature. Wash the organic phase with 1M HCl (2 × 40 mL), water (40 mL), and brine (40 mL). The T3P byproducts are highly water-soluble and will partition entirely into the aqueous phase.

  • Isolation: Dry the organic phase (MgSO₄), evaporate the solvent, and triturate the crude solid with cold hexanes to afford the product.

Part 4: Mechanistic Pathways & Workflows

DMAP-Catalyzed Acyl Transfer Mechanism

The following diagram illustrates how DMAP bypasses the steric bulk of 2,3-dimethylaniline by forming a highly reactive, flat intermediate.

DMAP_Mechanism A 4-Iodobenzoyl Chloride (Electrophile) C N-Acylpyridinium Intermediate (Highly Electrophilic & Flat) A->C Fast Attack by DMAP B DMAP (Nucleophilic Catalyst) B->C E N-(2,3-dimethylphenyl)- 4-iodobenzamide C->E Amine Attack (Overcomes Sterics) D 2,3-Dimethylaniline (Sterically Hindered) D->E F DMAP (Regenerated) E->F Leaving Group Expulsion F->A Catalytic Cycle

Caption: DMAP acts as an acyl transfer agent, generating an N-acylpyridinium intermediate to overcome steric hindrance.

Experimental Workflow for T3P Amidation

This workflow demonstrates the self-validating purification process where specific washes target specific impurities.

T3P_Workflow Step1 1. Dissolve 4-Iodobenzoic Acid & 2,3-Dimethylaniline in EtOAc Step2 2. Add DIPEA (Base) Step1->Step2 Step3 3. Dropwise Addition of T3P (50% in EtOAc) Step2->Step3 Step4 4. Stir at 80°C (Reflux) for 16-24 Hours Step3->Step4 Step5 5. 1M HCl Wash (Removes Unreacted Aniline & DIPEA) Step4->Step5 Step6 6. Sat. NaHCO3 Wash (Removes Unreacted Acid & T3P Byproducts) Step5->Step6 Step7 7. Organic Layer Evaporation & Hexane Trituration Step6->Step7

Caption: Step-by-step T3P amidation workflow highlighting the chemical logic behind the aqueous workup.

References

  • MDPI. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. MDPI Molecules. Available at:[Link]

  • ResearchGate. The Synthesis of Sterically Hindered Amides. Tetrahedron Letters. Available at:[Link]

  • ACS Publications. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. Available at:[Link]

Sources

Removing unreacted 2,3-dimethylaniline from amide coupling mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Amide Coupling Purification

A Guide for Researchers, Scientists, and Drug Development Professionals on the Removal of Unreacted 2,3-Dimethylaniline

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the specific challenge of removing unreacted 2,3-dimethylaniline from amide coupling reaction mixtures. As your Senior Application Scientist, my goal is to equip you with both the practical steps and the underlying scientific principles to achieve high purity for your target amide.

Frequently Asked Questions (FAQs)

Q1: What is the most straightforward method to remove 2,3-dimethylaniline after an amide coupling reaction?

A1: The most common and often simplest method is an acidic wash. By washing the organic layer of your reaction mixture with a dilute aqueous acid solution, such as 1M HCl, the basic 2,3-dimethylaniline is protonated, forming its water-soluble ammonium salt.[1][2] This salt will then partition into the aqueous layer, which can be easily separated from your organic layer containing the desired amide.[1] This technique is highly effective, provided your amide product is stable under acidic conditions.

Q2: My amide is sensitive to acid. What are my options for removing 2,3-dimethylaniline?

A2: If your product's integrity is compromised by acid, several alternative methods can be employed. A wash with a 10% aqueous solution of copper (II) sulfate can be effective; the copper ions form a complex with the aniline, facilitating its extraction into the aqueous phase.[1] Another approach is to leverage solubility differences through solvent precipitation or trituration.[1] Additionally, scavenger resins, which are polymer-supported reagents, can be used to selectively bind and remove the unreacted aniline.[3]

Q3: I'm seeing a streak of a baseline impurity on my TLC plate that I suspect is 2,3-dimethylaniline. How can I improve the separation during column chromatography?

A3: The streaking you're observing is a common issue caused by the interaction of the basic aniline with the acidic silica gel.[1] To counteract this, you can add a small amount (typically 0.1-1%) of a basic modifier like triethylamine or pyridine to your eluent.[1][2] This neutralizes the acidic sites on the silica gel, leading to better-defined spots and improved separation. Alternatively, you could consider using a different stationary phase, such as alumina.

Troubleshooting Guide: In-Depth Solutions

Problem 1: The acidic wash is not completely removing the 2,3-dimethylaniline.

Root Cause Analysis:

  • Insufficient Acid: The amount of acid used may not be sufficient to protonate all of the unreacted 2,3-dimethylaniline.

  • Inadequate Mixing: Poor mixing between the organic and aqueous layers can lead to incomplete extraction.

  • pH Fluctuation: The pH of the aqueous layer may not be low enough to keep the aniline protonated. The pKa of the conjugate acid of 2,3-dimethylaniline is approximately 4.70.[4][5][6] To ensure complete protonation and subsequent extraction into the aqueous phase, the pH of the wash solution should be at least two units below the pKa, ideally around pH 2.

Solutions:

  • Increase Acid Concentration or Wash Volume: Use a higher concentration of acid (e.g., 2M HCl) or perform multiple washes with 1M HCl.[2]

  • Ensure Thorough Mixing: Shake the separatory funnel vigorously for an adequate amount of time to maximize the surface area between the two phases.

  • Monitor pH: Check the pH of the aqueous layer after each wash to ensure it remains sufficiently acidic.

Problem 2: My amide product is also being extracted into the acidic aqueous layer.

Root Cause Analysis:

  • Basic Functionality in Product: Your amide product may contain basic functional groups that are also being protonated by the acid wash.

Solutions:

  • Careful pH Control: Adjust the pH of the acidic wash to a level that is acidic enough to protonate the 2,3-dimethylaniline but not your product. This requires knowledge of the pKa of your product's basic functional groups.

  • Alternative Methods: If pH control is not feasible, switch to a non-acidic removal method, such as a copper (II) sulfate wash or the use of scavenger resins.[1]

Problem 3: An emulsion has formed during the acidic wash, making separation impossible.

Root Cause Analysis:

  • High Concentration of Reactants/Products: High concentrations can act as surfactants, stabilizing the emulsion.

  • Solvent Choice: Certain organic solvents are more prone to forming emulsions with aqueous solutions.

Solutions:

  • Add Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help to break up the emulsion by increasing the ionic strength of the aqueous phase.

  • Filtration through Celite: Filtering the emulsified mixture through a pad of Celite can sometimes break the emulsion.

  • Patience: In some cases, allowing the mixture to stand for an extended period can lead to phase separation.

  • Solvent Modification: Diluting the organic layer with a different, less emulsion-prone solvent before the wash can be beneficial.

Detailed Experimental Protocols

Protocol 1: Acidic Extraction of 2,3-Dimethylaniline
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Transfer: Transfer the organic solution to a separatory funnel.

  • First Acidic Wash: Add an equal volume of 1M aqueous HCl to the separatory funnel.[1]

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Phase Separation: Allow the layers to separate completely. The protonated 2,3-dimethylaniline hydrochloride will be in the lower aqueous layer (assuming the organic solvent is less dense than water).

  • Drain: Carefully drain the aqueous layer.

  • Repeat: Repeat the acidic wash (steps 3-6) two more times to ensure complete removal.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Brine Wash: Wash the organic layer with brine to remove residual water.[7]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified amide.[1]

Protocol 2: Purification by Column Chromatography with a Basic Modifier
  • TLC Analysis: First, analyze your crude mixture by Thin Layer Chromatography (TLC) to determine an appropriate solvent system (eluent).

  • Add Basic Modifier: To your chosen eluent, add 0.1-1% triethylamine.[1][2]

  • Column Packing: Pack a chromatography column with silica gel using your modified eluent.

  • Loading: Dissolve your crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Run the column with your modified eluent, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing your pure amide.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Methodology Comparison

Purification MethodScaleEfficiencyResources RequiredKey Consideration
Acidic Extraction Small to LargeHighStandard laboratory glassware, acidsProduct must be acid-stable.
Column Chromatography Small to MediumHighChromatography setup, silica gel, large solvent volumesCan be time-consuming and lead to product loss on the column.[8]
Scavenger Resins Small to MediumVery HighScavenger resin, filtration apparatusCan be more expensive than other methods.[3]
Crystallization Small to LargeVariableSuitable solvent systemProduct must be a solid with good crystallization properties.

Visualizing the Workflow

Decision Tree for Purification Strategy

Purification_Decision_Tree Start Crude Amide Mixture (contains 2,3-dimethylaniline) AcidStable Is the Amide Acid-Stable? Start->AcidStable AcidWash Perform Acidic Wash (Protocol 1) AcidStable->AcidWash Yes ScavengerResin Use Scavenger Resin AcidStable->ScavengerResin No CheckPurity1 Check Purity (TLC/NMR) AcidWash->CheckPurity1 PureProduct1 Pure Amide CheckPurity1->PureProduct1 Pure Chromatography Column Chromatography (Protocol 2) CheckPurity1->Chromatography Impure CheckPurity2 Check Purity (TLC/NMR) Chromatography->CheckPurity2 ScavengerResin->CheckPurity2 PureProduct2 Pure Amide CheckPurity2->PureProduct2 Pure

Caption: Decision tree for selecting a purification method.

Mechanism of Acidic Extraction

Acid_Extraction_Mechanism cluster_organic Organic Phase cluster_aqueous Aqueous Phase (HCl) Amide R-CO-NH-R' (Amide) Aniline 2,3-Dimethylaniline (Basic, Organic Soluble) ProtonatedAniline 2,3-Dimethylanilinium Chloride (Protonated, Water Soluble) Aniline->ProtonatedAniline + H⁺Cl⁻

Caption: Acid-base extraction of 2,3-dimethylaniline.

References

  • ChemBK. (2024, April 9). 2,3-Dimethylaniline. Retrieved from [Link]

  • ResearchGate. (2014, December 12). How do I remove aniline from the reaction mixture? Retrieved from [Link]

  • Solubility of Things. (n.d.). 2,3-Dimethylaniline. Retrieved from [Link]

  • ResearchGate. (2014, December 12). How do I remove aniline from the reaction mixture? Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]

  • Google Patents. (n.d.). US6897262B2 - Scavenger resin and processes for the use thereof.
  • Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dimethylaniline. Retrieved from [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification? Retrieved from [Link]

  • University of Rochester. (n.d.). Remove Sticky Reagents. Retrieved from [Link]

Sources

Catalysis Support Hub: Ticket #404 – Preventing De-iodination

Author: BenchChem Technical Support Team. Date: February 2026

Status: Open | Priority: Critical | Category: Palladium Coupling (Suzuki/Buchwald)

Executive Summary: The "Phantom" Hydrogen

You are likely here because your aryl iodide (Ar-I) starting material is converting into the reduced arene (Ar-H) instead of your desired cross-coupling product. This is not random; it is a specific, mechanistically driven side reaction known as hydrodehalogenation .

In palladium catalysis, Ar-I substrates are highly reactive toward oxidative addition. However, if the subsequent step (transmetallation or amine binding) is slow, the palladium intermediate becomes vulnerable to


-hydride elimination  from solvents or bases, generating a Palladium-Hydride (Pd-H) species that kills your product.
Part 1: Diagnostic Workflow (Tier 1 Support)

Before changing your entire synthesis, use this logic flow to identify the weak point in your current condition.

TroubleshootingFlow Start De-iodination Observed (>10%) CheckSolvent Check Solvent System Start->CheckSolvent IsAlcohol Is it a 2° Alcohol (e.g., iPrOH)? CheckSolvent->IsAlcohol CheckBase Check Base IsAlcohol->CheckBase No ActionSolvent SWITCH: Toluene, Dioxane, or THF IsAlcohol->ActionSolvent Yes (Hydride Source) IsAlkoxide Is it an Alkoxide (e.g., NaOEt, NaOiPr)? CheckBase->IsAlkoxide CheckLigand Check Ligand IsAlkoxide->CheckLigand No ActionBase SWITCH: Inorganic Base (K3PO4, Cs2CO3) IsAlkoxide->ActionBase Yes (β-H Source) ActionLigand SWITCH: Bulky/e- Rich (XPhos, SPhos) CheckLigand->ActionLigand Standard PPh3 used?

Figure 1: Decision tree for isolating the hydride source in hydrodehalogenation events.

Part 2: Mechanistic Root Cause (Tier 2 Support)

To stop de-iodination, you must understand how the hydrogen atom gets onto the ring. It is rarely a radical process in standard coupling; it is usually a two-electron reduction via a Pd-H intermediate .

The Mechanism of Failure
  • Oxidative Addition: Pd(0) inserts into Ar-I.[1][2] This is fast.

  • Stalling: The cycle waits for the coupling partner (Boronic acid/Amine).

  • The Intruder: An alkoxide (from base or solvent) coordinates to Pd.

  • 
    -Hydride Elimination:  The Pd center strips a hydrogen from the 
    
    
    
    -position of the alkoxide.
  • Reductive Elimination: The Ar group couples with the H on the Pd, releasing Ar-H.

Mechanism Pd0 Pd(0)L OxAdd Ar-Pd(II)-I Pd0->OxAdd + Ar-I ArI Ar-I TransMet Transmetallation (Desired Path) OxAdd->TransMet Fast AlkoxideCoord Alkoxide Binding (RO-) OxAdd->AlkoxideCoord Slow Transmetallation Product Ar-R (Coupling) TransMet->Product BetaElim β-Hydride Elimination AlkoxideCoord->BetaElim Has β-H PdH Ar-Pd(II)-H BetaElim->PdH - Ketone/Aldehyde SideProduct Ar-H (De-iodinated) PdH->SideProduct Reductive Elim. SideProduct->Pd0

Figure 2: The "Fork in the Road" – Fast transmetallation prevents the formation of the fatal Pd-H species.

Part 3: Optimization Variables (Tier 3 Support)
1. Solvent & Base Selection

The most common error is using Isopropanol (iPrOH) or Ethanol with a base like NaOEt . These are excellent hydride donors.

ComponentHigh Risk (Avoid)Low Risk (Recommended)Why?
Solvent Isopropanol, Ethanol, DMF (can decompose to H source)Toluene, Dioxane, THF

alcohols have low activation energy for

-hydride elimination.
Base NaOiPr, NaOEt, KOtBu

,

,

Inorganic bases lack carbon-bound hydrogens, eliminating the hydride source.
Additive NoneWater (5-10% v/v) Water increases solubility of inorganic bases, speeding up transmetallation (Suzuki) so the catalyst doesn't "wait" and decompose.
2. Ligand Engineering

If you must use protic conditions, you need a ligand that accelerates the coupling step (Reductive Elimination) to outcompete the side reaction.

  • Recommendation: Use Buchwald Biaryl Phosphines (e.g., XPhos , SPhos , BrettPhos ).

  • Mechanism: These bulky, electron-rich ligands facilitate rapid oxidative addition and create a steric environment that favors the coupling of Ar-R over the smaller Ar-H elimination.

Part 4: Validated Experimental Protocols
Protocol A: De-iodination Resistant Suzuki-Miyaura Coupling

Best for: Electron-rich aryl iodides prone to reduction.

Reagents:

  • Aryl Iodide (1.0 equiv)

  • Boronic Acid (1.5 equiv)

  • Catalyst:

    
     (1 mol%) + XPhos  (2 mol%) OR XPhos-Pd-G2 precatalyst.
    
  • Base:

    
     (2.0 equiv, finely ground).
    
  • Solvent: Toluene : Water (10:1 ratio). Crucial: The biphasic system prevents bulk exposure to protic sources.

Procedure:

  • Degas: Charge a reaction vial with Ar-I, Boronic Acid, Base, and Catalyst. Cap and purge with Argon for 5 minutes. Oxygen promotes homocoupling, which depletes boronic acid and leaves Pd with nothing to do but reduce the Ar-I.

  • Solvent: Add sparged Toluene and Water via syringe.

  • Heat: Stir vigorously at 80°C.

  • Monitor: Check HPLC/UPLC at 1 hour. If Ar-I remains but Ar-H is forming, lower temp to 60°C and add 0.5 equiv more Boronic Acid.

Protocol B: Buchwald-Hartwig with "Iodide Management"

Issue: In amination, iodide ions released during the reaction can form stable


 dimers, stalling the cycle and allowing de-iodination.

Reagents:

  • Aryl Iodide (1.0 equiv)

  • Amine (1.2 equiv)

  • Catalyst: BrettPhos-Pd-G3 (1-2 mol%).

  • Base: NaOtBu (If compatible) or

    
    .
    
  • Solvent: 1,4-Dioxane (Anhydrous).[3][4]

Procedure:

  • Pre-mix: If using a separate Pd source and ligand, pre-stir them in solvent at 60°C for 5 mins to ensure active catalyst formation before adding the Ar-I.

  • Concentration: Run at high concentration (0.5 M to 1.0 M). Why? Bimolecular coupling (Ar-Pd-N + Ar-I) is second order, while de-iodination (Ar-Pd-H) is often pseudo-first order. High concentration favors coupling.

References
  • Navarro, O. et al. (2005). Mechanistic studies on the dehalogenation of aryl halides in palladium-catalyzed cross-coupling. Journal of the American Chemical Society.

  • BenchChem Technical Guides. (2025). Minimizing dehalogenated byproducts in Suzuki coupling reactions.

  • Yoneda Labs. (2025). Suzuki-Miyaura Cross-Coupling: Practical Guide and Side Reactions.

  • Wipf, P. (2006).[5] Synthetic & Mechanistic Organic Chemistry of Palladium: Beta-Hydride Elimination. University of Pittsburgh.

  • Nobel Prize Committee. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis: Scientific Background.

Sources

Technical Support Center: Optimizing Column Chromatography for N-(2,3-dimethylphenyl)-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide from the desk of a Senior Application Scientist.

Welcome to the technical support center dedicated to the purification of N-(2,3-dimethylphenyl)-4-iodobenzamide. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this and structurally similar aromatic amides. Our approach is built on fundamental principles, providing not just protocols, but the causal logic behind them to empower you to solve even the most challenging separation problems.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step before attempting column chromatography for this compound? The indispensable first step is a thorough analysis using Thin-Layer Chromatography (TLC).[1] TLC serves as a small-scale, rapid diagnostic tool to determine the optimal mobile phase (solvent system) for your separation. The goal is to find a solvent mixture that separates your target compound from its impurities effectively. An ideal TLC will show the spot for N-(2,3-dimethylphenyl)-4-iodobenzamide with a Retardation Factor (Rf) between 0.2 and 0.4.[2][3] This specific Rf range ensures that the compound interacts with the stationary phase long enough for separation to occur, but not so strongly that it leads to excessively long elution times or broad peaks.[3]

Q2: Which stationary phase is best suited for purifying N-(2,3-dimethylphenyl)-4-iodobenzamide? For a moderately polar molecule like this aromatic amide, standard silica gel (SiO₂) is the most effective and widely used stationary phase.[4][5][6] This setup utilizes normal-phase chromatography, where the stationary phase is polar, and the mobile phase is relatively non-polar.[6] The primary interaction mechanism is hydrogen bonding between the silica gel's surface silanol groups (Si-OH) and the polar amide functional group (-CONH-) of your molecule.[7]

Q3: My compound seems insoluble in my chosen mobile phase (e.g., Hexane/Ethyl Acetate). How do I load it onto the column? This is a common issue when a compound is significantly more polar than the starting mobile phase. The solution is a technique called dry loading .[4][8] Instead of dissolving the sample in the mobile phase (wet loading), you dissolve your crude product in a minimal amount of a strong, volatile solvent (like dichloromethane or acetone). To this solution, add a small amount of silica gel and then evaporate the solvent completely. This results in your compound being adsorbed onto a solid support, which can then be carefully added to the top of your packed column.[4][9] This method prevents the compound from precipitating at the top of the column and ensures it starts as a narrow, uniform band, which is critical for good resolution.

Q4: I'm losing a significant amount of my amide product on the column. Why is this happening? Significant product loss on a silica gel column can be due to several factors. Amides can sometimes be susceptible to decomposition on acidic silica gel.[10] If you suspect this, you can try deactivating the silica by using a mobile phase containing a small amount (0.1-1%) of a basic modifier like triethylamine.[10] Another possibility is irreversible adsorption, especially if highly polar impurities are present. However, the most common reason is simply incomplete elution. Ensure you flush the column with a much more polar solvent system (e.g., 100% ethyl acetate or even 5-10% methanol in dichloromethane) after you have collected your main product to see if more material elutes.[11]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the purification of N-(2,3-dimethylphenyl)-4-iodobenzamide.

Problem Probable Cause(s) Recommended Solution(s)
Poor Separation / Co-elution of Impurities 1. Suboptimal Mobile Phase: The polarity of the eluent is too high, causing all components to elute too quickly (high Rf values).[5] 2. Column Overloading: Too much sample has been loaded for the amount of stationary phase.[12] 3. Poor Column Packing: Channeling or cracks in the silica bed lead to an uneven solvent front.[4]1. Re-optimize with TLC: Find a solvent system where the target compound's Rf is ~0.2-0.4 and is well-separated from impurities.[3] 2. Reduce Sample Load: A general rule is a sample-to-silica ratio of 1:30 to 1:100 for difficult separations.[4] 3. Repack the Column: Use the slurry method to create a homogenous, dense bed. Ensure the top of the bed is flat and protected with a layer of sand.[5][9][13]
Compound Elutes Too Quickly (in the solvent front) 1. Mobile Phase is Too Polar: The solvent is too strong and does not allow for sufficient interaction between the amide and the silica gel.[14] 2. Sample Loaded in a Strong Solvent (Wet Loading): Loading the sample in a solvent significantly more polar than the mobile phase will carry it down the column prematurely.[9][15]1. Decrease Mobile Phase Polarity: Add more of the non-polar component (e.g., increase the hexane-to-ethyl acetate ratio).[14] 2. Use Dry Loading: Adsorb the sample onto silica gel before loading to ensure it starts as a concentrated band.[4][8]
Compound Elutes Very Slowly or Not at All 1. Mobile Phase is Not Polar Enough: The eluent is too weak to displace the strongly adsorbed amide from the stationary phase.[16] 2. Compound Instability: The compound may be decomposing on the acidic silica gel.[14][16]1. Use a Gradient Elution: Start with the optimized non-polar mobile phase and gradually increase the percentage of the polar solvent to elute more tightly bound compounds.[16][17] 2. Test for Stability: Spot the compound on a TLC plate and let it sit for an hour before developing to see if degradation occurs. If so, consider using a different stationary phase like neutral alumina or adding a modifier like triethylamine to the eluent.[10][14]
Peak Tailing / Streaking 1. Sample Overloading: The concentration of the sample band is too high. 2. Secondary Interactions: Acidic impurities interacting with the silica or the amide itself interacting too strongly.[16] 3. Insolubility: The compound may have poor solubility in the mobile phase, causing it to streak as it moves.[14]1. Reduce the amount of sample loaded. 2. Add a Modifier: A small amount of a more polar solvent (e.g., methanol) or a competing base (triethylamine) in the mobile phase can sometimes improve peak shape. 3. Change the Solvent System: Find a mobile phase that better solubilizes your compound while still providing good separation on TLC.

Visualized Workflows

Caption: Decision-making workflow for optimizing mobile phase selection using TLC.

Caption: A streamlined troubleshooting flowchart for common column chromatography problems.

Detailed Experimental Protocol

Objective: To purify crude N-(2,3-dimethylphenyl)-4-iodobenzamide to >95% purity.

1. Mobile Phase Optimization via TLC:

  • Prepare stock solutions of your crude material (~1 mg/mL) in dichloromethane.
  • On a single TLC plate, spot the crude material, the starting materials (if available), and a co-spot (crude + starting materials).
  • Develop plates in a sealed chamber using various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 2:1).
  • Visualize under a UV lamp (254 nm).
  • Identify the solvent system that gives the target product an Rf of 0.2-0.4 and provides the best possible separation from all impurities. This will be your starting mobile phase.

2. Column Packing (Wet/Slurry Method):

  • Secure a glass column vertically with clamps. Place a small cotton or glass wool plug at the bottom.
  • Add a ~1 cm layer of sand.[13]
  • In a beaker, create a slurry of silica gel with your starting mobile phase. Use approximately 50g of silica for every 1g of crude material.[4]
  • Pour the slurry into the column. Use a pipette bulb to gently tap the column to ensure even packing and dislodge air bubbles.[9]
  • Once settled, add another ~1 cm layer of sand on top to protect the silica bed.[13]
  • Drain the solvent until it is level with the top of the sand. Do not let the column run dry. [13]

3. Sample Loading (Dry Loading Recommended):

  • Dissolve your crude product (e.g., 1g) in a minimal volume of a volatile solvent (e.g., 5-10 mL of dichloromethane).
  • Add 2-3g of silica gel to this solution.
  • Remove the solvent under reduced pressure (rotary evaporator) until a fine, free-flowing powder is obtained.
  • Carefully layer this powder onto the sand at the top of your packed column, ensuring an even layer.

4. Elution and Fraction Collection:

  • Carefully pipette the mobile phase onto the column wall to avoid disturbing the sample layer. Fill the column with the eluent.
  • Open the stopcock and begin collecting fractions. Apply gentle air pressure (flash chromatography) to achieve a flow rate of about 2 inches/minute.[18]
  • Collect fractions of a consistent volume (e.g., 10-20 mL for a medium-sized column).
  • Monitor the elution process by spotting every few fractions on a TLC plate.
  • Once the desired product has fully eluted, you can increase the solvent polarity (e.g., switch to 1:1 Hexane:Ethyl Acetate) to flush any remaining compounds from the column.

5. Analysis and Product Isolation:

  • Based on the TLC analysis of your fractions, combine all fractions containing the pure product.
  • Remove the solvent from the combined fractions under reduced pressure.
  • Obtain the mass of the purified solid and calculate the yield.
  • Confirm purity using analytical methods such as ¹H NMR, LC-MS, or melting point determination.

References

  • Title: Mastering Column Chromatography: Techniques and Tips Source: Chrom Tech, Inc. URL: [Link]

  • Title: Several Problems of Flash Column Chromatography Source: Hawach URL: [Link]

  • Title: Column Chromatography Procedures Source: Organic Chemistry at CU Boulder URL: [Link]

  • Title: Mobile and Stationary Phases in Chromatography Explained Source: Pharma Now URL: [Link]

  • Title: GC Column Troubleshooting Guide Source: Phenomenex URL: [Link]

  • Title: Flash Chromatography: Principles & Applications Source: Phenomenex URL: [Link]

  • Title: Column Chromatography: Principles, Procedure, and Applications Source: Phenomenex URL: [Link]

  • Title: Troubleshooting Flash Column Chromatography Source: Department of Chemistry: University of Rochester URL: [Link]

  • Title: Column Chromatography - What are Different Types and How to Select Right Method Source: Hawach URL: [Link]

  • Title: The Methods of Sample Loading in Flash Column Source: Hawach URL: [Link]

  • Title: Preparing & loading the column Source: Chemistry Teaching Labs - University of York URL: [Link]

  • Title: LC Chromatography Troubleshooting Guide Source: HALO Columns URL: [Link]

  • Title: HPLC Troubleshooting Guide Source: Waters URL: [Link]

  • Title: Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography Source: Separation Science URL: [Link]

  • Title: Complete Guide to Thin Layer Chromatography Sample Preparation Source: Organomation URL: [Link]

  • Title: Mastering TLC Chromatography: A Comprehensive Guide Source: Chrom Tech URL: [Link]

  • Title: Column Chromatography Source: Organic Chemistry at CU Boulder URL: [Link]

  • Title: Ideal Method Transfer from TLC to Column Chromatography Source: Yamazen URL: [Link]

  • Title: Column Chromatography Source: BYJU'S URL: [Link]

  • Title: Column Chromatography Theory Source: Chemistry Online @ UTSC URL: [Link]

  • Title: Why is TLC Rf important for flash column chromatography optimization? Source: Biotage URL: [Link]

  • Title: Safety First—Best Practices and Risk Management for Flash Chromatography Source: Teledyne Labs URL: [Link]

  • Title: Thin-Layer Chromatography Gradient Optimization Strategy for Wet Load Adsorption Flash Chromatography Separations Source: PubMed URL: [Link]

  • Title: What is the best technique for amide purification? Source: ResearchGate URL: [Link]

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Technical Support Center: Resolving Solubility Issues of Hydrophobic Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the solubility challenges of hydrophobic benzamide derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in dissolving and formulating these important compounds. As many promising new chemical entities (NCEs) are poorly water-soluble, overcoming this hurdle is critical for achieving reliable experimental results and developing effective therapeutics.[1][2] This resource provides in-depth troubleshooting advice, detailed protocols, and foundational knowledge in a practical, question-and-answer format to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of hydrophobic benzamide derivatives?

Hydrophobic benzamide derivatives are typically characterized by poor aqueous solubility.[3][4] The core structure, containing a benzene ring attached to an amide group, is largely hydrophobic.[3] While the amide group can participate in hydrogen bonding, the overall lipophilicity of the molecule often dominates, leading to limited interaction with water.[3] Consequently, these compounds are generally more soluble in polar organic solvents like dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs).[4][5] For instance, the parent compound, benzamide, is only slightly soluble in water (13.5 g/L at 25°C) but shows enhanced solubility in organic solvents.

Q2: What are the primary molecular features of benzamides that cause poor solubility?

The low aqueous solubility is primarily due to two factors:

  • Hydrophobicity: The presence of one or more benzene rings makes the molecule predominantly nonpolar, leading to unfavorable interactions with the highly polar water molecules.[3]

  • Crystal Lattice Energy: Many benzamide derivatives exist as stable crystalline solids. The strong intermolecular forces within the crystal lattice (crystal packing) require a significant amount of energy to break, which may not be offset by the energy gained from weak interactions with water. This high lattice energy is a major barrier to dissolution.[6]

Q3: What is the difference between kinetic and thermodynamic solubility, and which should I measure?

Understanding the distinction is crucial for experimental design:

  • Thermodynamic Solubility (Equilibrium Solubility): This is the maximum concentration of a compound that can dissolve in a solvent at equilibrium under specific conditions (e.g., temperature, pH). It is a state of saturation where the rates of dissolution and precipitation are equal. The "shake-flask" method is the gold standard for its measurement.[7][8]

  • Kinetic Solubility: This is determined by adding a concentrated stock solution of the compound (usually in DMSO) to an aqueous buffer and measuring the concentration at which precipitation first occurs. This method is faster and often used in high-throughput screening during early drug discovery.[9]

Which to measure?

  • For early discovery and in vitro assays , kinetic solubility is often sufficient to identify potential solubility liabilities and ensure the compound remains in solution during the experiment.

  • For late-stage development, formulation, and biopharmaceutical classification (BCS) , thermodynamic solubility is the critical parameter as it determines the maximum achievable concentration for absorption after oral administration.[7]

Q4: What are the main categories of solubility enhancement techniques?

Strategies to improve the solubility of poorly soluble drugs are broadly divided into physical and chemical modifications.[1][6][10]

  • Physical Modifications: These include techniques like particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and dispersing the drug in inert carrier matrices (solid dispersions, eutectic mixtures).[1][10]

  • Chemical Modifications: These approaches involve changing the pH, using buffers, complexation (e.g., with cyclodextrins), salt formation, and creating prodrugs.[1][6]

  • Other Methods: This category includes the use of co-solvents, surfactants (micellar solubilization), and lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[1][11][12]

Troubleshooting Guide

This section addresses specific issues encountered during experimentation.

Issue 1: My benzamide derivative precipitates out of my aqueous assay buffer.

This is a frequent problem when diluting a concentrated DMSO stock solution into an aqueous medium for in vitro assays.[4]

  • Possible Cause 1: Kinetic Solubility Exceeded. The final concentration of your compound in the assay buffer is higher than its kinetic solubility limit in that specific medium (which contains a low percentage of DMSO).[4]

  • Possible Cause 2: Compound "Crashing Out". The rapid change in solvent polarity from DMSO-rich to water-rich causes the poorly soluble compound to rapidly precipitate before it can be stabilized.

Troubleshooting Workflow

A Precipitation Observed in Aqueous Assay Buffer B Is the final DMSO concentration <1%? A->B C Lower the final compound concentration. Does it dissolve? B->C Yes F Increase final DMSO to 1-2% (check cell line tolerance). B->F No D Yes: Proceed with lower concentration. C->D Yes E No: Solubility is too low for this approach. C->E No G Add a solubilizing excipient to the assay buffer. E->G F->C H Try Surfactants (e.g., Tween 80, Poloxamer 188) G->H I Try Complexation Agents (e.g., HP-β-Cyclodextrin) G->I J Still precipitating? H->J I->J K Consider advanced formulation (See Issue 2) J->K

Caption: Troubleshooting workflow for precipitation in aqueous assays.

Recommended Actions:
  • Decrease Final Concentration: The simplest solution is to test a lower final concentration of your compound to stay below its solubility limit.[4]

  • Optimize Co-solvent Concentration: If your assay allows, you can slightly increase the final percentage of the organic co-solvent (e.g., DMSO). However, be mindful that DMSO concentrations above 0.5-1% can be toxic to many cell lines.[4]

  • Use Solubilizing Excipients: Incorporate a non-ionic surfactant (e.g., a low concentration of Tween® 80) or a complexation agent like hydroxypropyl-β-cyclodextrin (HP-β-CD) into your aqueous buffer.[3] Surfactants form micelles that encapsulate hydrophobic molecules, while cyclodextrins form inclusion complexes, both of which increase apparent aqueous solubility.[3][13]

Issue 2: The solubility is still too low for in vivo studies, even with co-solvents.

For animal studies, achieving the required dose in a small, injectable volume is a major challenge. High concentrations of co-solvents can cause toxicity and irritation.

  • Possible Cause: Extremely Low Intrinsic Solubility. The inherent properties of your molecule make it unsuitable for simple solvent-based formulations at the required concentration.

Recommended Actions:
  • Develop an Amorphous Solid Dispersion (ASD): This is a highly effective technique where the crystalline drug is molecularly dispersed into a hydrophilic polymer matrix (e.g., PVP K-30, HPMC).[2][14] The amorphous form of the drug lacks a stable crystal lattice, leading to significantly enhanced dissolution rates and apparent solubility.[10][15] ASDs can be prepared by methods like solvent evaporation or hot-melt extrusion.[2][16]

  • Utilize Lipid-Based Formulations: For highly lipophilic benzamides, dissolving the compound in oils, surfactants, and co-solvents can create solutions or self-emulsifying drug delivery systems (SEDDS).[6][17] When administered orally, SEDDS spontaneously form fine oil-in-water nanoemulsions in the gastrointestinal fluids, which facilitates drug solubilization and absorption.[18]

  • Particle Size Reduction to the Nanoscale: Creating a nanosuspension involves reducing the drug particle size to the sub-micron range. This dramatically increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[1][19] Stabilizers (surfactants or polymers) are required to prevent particle agglomeration.[6]

Issue 3: My formulation shows physical instability (e.g., crystallization) over time.

This often occurs when a formulation creates a supersaturated state, which is thermodynamically unstable.

  • Possible Cause 1: Supersaturation and Precipitation. Amorphous solid dispersions and other advanced formulations often work by creating a temporary supersaturated solution. Without stabilization, the drug will eventually revert to its more stable, less soluble crystalline form.

  • Possible Cause 2: Incompatible Excipients. The chosen excipients may not be optimal for stabilizing the dissolved drug.

Recommended Actions:
  • Incorporate Precipitation Inhibitors: Add polymers such as HPMC or PVP to your formulation. These polymers can inhibit the nucleation and growth of drug crystals from a supersaturated solution, thereby maintaining a higher concentration of dissolved drug for a longer period.

  • Optimize Drug Loading: In solid dispersions, a very high drug loading can increase the tendency for crystallization. Systematically test different drug-to-polymer ratios to find an optimal balance between drug loading and physical stability.

  • Screen Excipients: The choice of carrier, surfactant, or lipid is critical. For lipid-based systems, ensure the drug has high solubility in the chosen lipid vehicle.[6] For solid dispersions, the polymer should have good miscibility with the drug.

Issue 4: My experimental results are not reproducible.

Poor solubility is a common source of inconsistent results in both in vitro and in vivo experiments.[4]

  • Possible Cause: Incomplete Dissolution. If your stock solution in DMSO is not completely dissolved (e.g., micro-precipitates are present), the actual concentration you add to your experiments will vary each time.

Recommended Actions:
  • Ensure Complete Stock Dissolution: Always visually inspect your stock solution for any particulate matter. Gentle warming (e.g., to 37°C) and vortexing can help ensure complete dissolution before you make serial dilutions.[4]

  • Prepare Fresh Working Solutions: Do not store highly diluted working solutions in aqueous buffers for long periods, as the compound may precipitate over time. Prepare them fresh for each experiment from a validated stock.[4]

  • Filter Sterilize with Caution: When filter sterilizing a formulation, be aware that the drug can adsorb to the filter membrane, especially if it is poorly soluble. Use low-protein-binding filters (e.g., PVDF) and consider running a concentration analysis before and after filtration to check for drug loss.

Data Summaries & Tables

Table 1: Common Co-solvents for Pre-clinical Formulations
Co-solventProperties & Use CasesTypical Concentration Range
Ethanol A potent solvent for many organic molecules. Often used in combination with other solvents.[5]5-20%
Propylene Glycol (PG) A versatile co-solvent, less volatile than ethanol.[5]10-40%
Polyethylene Glycol 400 (PEG 400) A non-volatile, low-toxicity polymer. Good for oral and parenteral formulations.[20]10-50%
Dimethyl Sulfoxide (DMSO) Excellent solubilizing power but generally limited to in vitro or topical use due to toxicity concerns.[12]<1% (in vitro), higher for topical
N-Methyl-2-pyrrolidone (NMP) High solubilizing capacity, but use is limited by potential toxicity.Varies, use with caution
Table 2: Overview of Key Solubility Enhancement Technologies
TechnologyMechanism of ActionAdvantagesDisadvantages
Co-solvency Reduces the polarity of the solvent system, making it more favorable for hydrophobic solutes.[5][21]Simple to prepare; suitable for early-stage studies.Potential for toxicity at high concentrations; risk of precipitation upon dilution.
Complexation (Cyclodextrins) The hydrophobic drug is encapsulated within the hydrophobic cavity of the cyclodextrin molecule.[3][12]Increases apparent water solubility; can improve stability.Limited by stoichiometry (1:1 or 1:2 complex); can be expensive.
Solid Dispersions The drug is dispersed in an amorphous state within a hydrophilic carrier matrix, preventing crystallization.[2][15]Significant increase in dissolution rate and bioavailability.[10]Can be physically unstable (recrystallization); manufacturing can be complex.[2]
Nanonization Increases the surface area of the drug particles, leading to a faster dissolution rate.[19]Applicable to many compounds; can be formulated for oral or injectable routes.High surface energy can lead to particle agglomeration; requires specialized equipment.[6]
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a lipid/surfactant mixture that forms a nanoemulsion in the GI tract.[18]Enhances solubility and can improve absorption via lymphatic pathways.Formulation development can be complex; potential for drug precipitation from the lipid phase.

Visualizing Mechanisms and Workflows

Mechanism of Micellar Solubilization

cluster_micelle Micelle in Aqueous Solution drug Hydrophobic Benzamide s1 Hydrophilic Head Hydrophobic Tail water Water Molecules s1:head->water Interacts with s2 s3 s4 s5 s6 s7 s8 cluster_low_ph Low pH (e.g., pH 2.0) cluster_high_ph High pH (e.g., pH 8.0) A B-NH2 + H+ ⇌ B-NH3+ B Predominantly IONIZED form (Cationic Salt) A->B C High Aqueous Solubility B->C D B-NH2 + H+ ⇌ B-NH3+ E Predominantly NEUTRAL form (Free Base) D->E F Low Aqueous Solubility E->F note Conclusion: For a basic compound, decreasing pH below the pKa increases ionization and solubility.

Caption: pH adjustment can dramatically alter the solubility of ionizable compounds.

Key Experimental Protocols

Protocol 1: Shake-Flask Method for Thermodynamic Solubility Assessment

This protocol determines the equilibrium solubility of a compound.

  • Preparation: Add an excess amount of the solid benzamide derivative to a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid should be clearly visible.

  • Equilibration: Seal the vial and place it in a shaking water bath or on a rotator at a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient period to reach equilibrium (typically 24-72 hours). [7][8]3. Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant without disturbing the undissolved solid. Centrifuge the aliquot to pellet any remaining suspended particles.

  • Filtration: Filter the clarified supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF). Discard the first portion of the filtrate to saturate any potential binding sites on the filter.

  • Quantification: Dilute the final filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS. [9]

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This method is suitable for thermolabile compounds. [2]

  • Solvent Selection: Choose a common volatile solvent in which both the benzamide derivative and the hydrophilic carrier (e.g., PVP K-30) are fully soluble (e.g., methanol, ethanol, or a mixture). [2][12]2. Dissolution: Dissolve the drug and the carrier in the selected solvent at a predetermined ratio (e.g., 1:3 drug-to-carrier by weight). Stir until a clear solution is obtained.

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. The bath temperature should be kept low to prevent thermal degradation.

  • Drying: Further dry the resulting solid film/powder in a vacuum oven at a moderate temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Processing: Scrape the dried solid dispersion from the flask, gently grind it into a fine powder using a mortar and pestle, and pass it through a sieve.

  • Characterization: Confirm the amorphous nature of the dispersion using techniques like Powder X-Ray Diffraction (PXRD), which will show the absence of sharp crystalline peaks, and Differential Scanning Calorimetry (DSC).

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]

  • Zhang, Y., et al. (2024). Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. International Journal of Nanomedicine, 19, 3993–4014. [Link]

  • JETIR. (2025). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. Journal of Emerging Technologies and Innovative Research. [Link]

  • Patel, J. N., et al. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • Bhalani, D. V., et al. (2022). A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs. Journal of Pharmaceutical Negative Results, 13(3), 438-448. [Link]

  • Thomas, C. (2025). Enhancing Solubility and Bioavailability with Nanotechnology. Pharmaceutical Technology. [Link]

  • Open Access Journals. (n.d.). The Importance of Excipients in Drugs. Longdom Publishing SL. [Link]

  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Ijmsdr. [Link]

  • Walsh Medical Media. (2025). Nanotechnology in Pharmaceutical Research: Opportunities for Drug Solubility and Bioavailability. Walsh Medical Media. [Link]

  • Grokipedia. (n.d.). Cosolvent. Grokipedia. [Link]

  • MDPI. (2024). Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles. MDPI. [Link]

  • Colorcon. (2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Colorcon. [Link]

  • Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. JAPER. [Link]

  • Pharma Focus Europe. (2025). Role of Excipients in Drug Formulation. Pharma Focus Europe. [Link]

  • Dalvi, P. B., et al. (2015). SOLID DISPERSION: STRATEGY TO ENHANCE SOLUBILITY. International Journal of Pharmaceutical Sciences Review and Research, 31(1), 136-143. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2021). A Review on Solubility Enhancement by Solid Dispersion Technique. IJPRAS. [Link]

  • Wikipedia. (n.d.). Cosolvent. Wikipedia. [Link]

  • Al-Gousous, J., & Langguth, P. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. AAPS PharmSciTech, 21(4), 145. [Link]

  • Garde, H., & G. W. (2017). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B, 121(39), 9113–9125. [Link]

  • MDPI. (2025). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. MDPI. [Link]

  • Bergström, C. A. S., et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Molecular Pharmaceutics, 8(4), 1004–1015. [Link]

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Minimizing hydrolysis of N-(2,3-dimethylphenyl)-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist research teams in overcoming stability bottlenecks during drug development. The compound N-(2,3-dimethylphenyl)-4-iodobenzamide presents a classic stability challenge: managing the vulnerability of the aryl amide bond.

While amides are generally more stable than esters, they are not immune to degradation. Below is our comprehensive, self-validating troubleshooting guide designed to help you understand the chemical causality of this degradation and implement robust protocols to minimize hydrolysis across your workflows.

Diagnostic Overview: The Causality of Amide Hydrolysis

To stop degradation, we must first understand the structural liabilities of N-(2,3-dimethylphenyl)-4-iodobenzamide:

  • Electronic Activation: The 4-iodo substituent on the benzoyl ring exerts a mild electron-withdrawing inductive effect (-I). This pulls electron density away from the carbonyl carbon, increasing its electrophilicity and making it more susceptible to nucleophilic attack by water or hydroxide ions[1].

  • Steric Shielding: The 2,3-dimethylphenyl group provides critical steric hindrance. The methyl group at the ortho position physically shields the amide nitrogen. However, this shielding is insufficient to protect the carbonyl carbon from at extreme pH levels.

  • The pH-Rate Profile: Like most amides, this compound follows a V-shaped pH-rate degradation profile. Hydrolysis accelerates exponentially at pH < 4 (acid-catalyzed protonation of the carbonyl oxygen) and pH > 8 (base-catalyzed direct hydroxide attack)[2].

Hydrolysis_Mitigation Amide N-(2,3-dimethylphenyl)- 4-iodobenzamide AcidCat Acid Catalysis (pH < 4) Amide->AcidCat H3O+ BaseCat Base Catalysis (pH > 8) Amide->BaseCat OH- EnzCat Enzymatic Cleavage (Amidases) Amide->EnzCat In vivo/vitro Products Degradation Products: 4-Iodobenzoic Acid + 2,3-Dimethylaniline AcidCat->Products BaseCat->Products EnzCat->Products pHControl Buffer pH 5.5 - 6.5 pHControl->AcidCat Prevents pHControl->BaseCat Prevents Lyophilization Lyophilization & Moisture Control Lyophilization->Amide Stabilizes

Mechanistic pathways of N-(2,3-dimethylphenyl)-4-iodobenzamide hydrolysis and targeted mitigation.

Data Analytics: Stability Metrics

The table below summarizes the quantitative stability data for aryl amides under various environmental conditions. Use this as a baseline for your experimental design.

ConditionpH RangeTemp (°C)Est. Half-Life (t½)Primary Degradation MechanismRecommended Action
Acidic Stress < 3.025< 48 HoursSpecific Acid Catalysis (H3O+)Avoid strong mineral acids during synthetic workup.
Optimal Aqueous 5.5 - 6.54> 6 MonthsNegligible (Minimum on pH-rate profile)Buffer to pH 6.0; store reconstituted solutions at 4°C.
Basic Stress > 8.525< 24 HoursSpecific Base Catalysis (OH-)Avoid carbonate/hydroxide buffers in formulations.
Physiological 7.437~ 7 - 14 DaysMild Base Catalysis / EnzymaticPrepare fresh daily for in vitro assays.
Solid State N/A-20> 2 YearsNone (Moisture absent)Store as lyophilized powder under inert N₂ gas.

Protocol Library: Self-Validating Methodologies

Do not rely on assumptions. The following protocols are designed with internal feedback loops so you can definitively validate the stability of your compound.

Workflow A: Preparation of Stable Aqueous Formulations

To prevent , water must be managed strictly, and pH must be locked at the kinetic minimum[2].

  • Solvent Preparation: Prepare a 10 mM ammonium acetate buffer in HPLC-grade water. Adjust the pH to exactly 6.0 using dilute acetic acid.

    • Causality: Ammonium acetate provides a volatile, near-neutral buffering capacity that minimizes specific acid/base catalysis without introducing strong nucleophilic species (unlike concentrated citrate or phosphate)[1].

  • Co-solvent Addition: Add 5% v/v anhydrous DMSO to enhance the solubility of the highly lipophilic 4-iodo and 2,3-dimethylphenyl moieties.

  • Internal Validation (The "Blank" Test): Before proceeding to full scale, incubate a 1 mg/mL sample of your formulation at 37°C for 24 hours. Analyze via LC-MS.

    • Validation Check: Look for the appearance of 4-iodobenzoic acid at m/z 246.9 (negative ion mode) or 2,3-dimethylaniline at m/z 122.1 (positive ion mode). If the combined AUC of these degradants exceeds 0.5%, your co-solvent has likely shifted the apparent pKa of the buffer. Re-adjust the pH.

  • Lyophilization: For long-term storage, freeze the validated solution at -40°C and dry under vacuum (< 100 mTorr). Reconstitute immediately prior to use.

Workflow B: In Vitro Assay Buffer Optimization

During biological assays, researchers often accidentally induce chemical hydrolysis by using harsh lysis buffers or extreme pH adjustments.

  • Master Stock Creation: Dissolve the solid compound in 100% anhydrous DMSO to create a 10 mM master stock. Store in amber vials at -20°C.

  • Buffer Selection: Use HEPES or MOPS buffers (pH 7.2) rather than Tris or high-concentration phosphate.

    • Causality: Tris contains a primary amine that can act as a nucleophile, potentially leading to transamidation over long incubations at 37°C.

  • Dilution: Dilute the master stock into the assay buffer immediately before dosing (final DMSO concentration ≤ 1%). Do not let the aqueous working stock sit on the benchtop for more than 4 hours.

Support FAQs

Q: I am observing rapid degradation of N-(2,3-dimethylphenyl)-4-iodobenzamide in my rat liver microsome (RLM) assays. Is this chemical hydrolysis or enzymatic cleavage? A: Aromatic amides are highly susceptible to present in subcellular fractions[3]. To definitively validate the mechanism, run a parallel control assay using heat-inactivated RLMs (boiled for 10 minutes to denature proteins). If the hydrolysis halts in the heat-inactivated control, your degradation is enzymatic. If it continues, check your buffer pH, as chemical hydrolysis is occurring[3].

Q: Can I use 0.1 M HCl to dissolve the compound before diluting it into my neutral assay buffer? A: No. While the 2,3-dimethylphenyl group provides steric shielding, transient exposure to pH < 1 will immediately initiate specific acid-catalyzed hydrolysis. The protonation of the carbonyl oxygen creates a highly electrophilic intermediate that reacts rapidly with water. Always use a non-aqueous, non-nucleophilic solvent (e.g., anhydrous DMSO or DMF) for your initial solubilization.

Q: My lyophilized powder is degrading over time in the freezer. Why? A: This is almost certainly due to hygroscopicity. If the vial was opened in a humid environment before freezing, ambient moisture was introduced. Amides require water to hydrolyze[2]. Ensure vials are purged with Argon or Nitrogen gas before sealing, and always allow the sealed vial to come to room temperature before opening to prevent condensation.

References

  • Edward, J. T., & Meacock, S. C. R. (1957). Hydrolysis of amides and related compounds. Part III. Methyl benzimidate in aqueous acids. Journal of the Chemical Society (Resumed). Available at:[Link]

  • The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. Available at:[Link]

  • Royal Society of Chemistry. (2019). Chapter 2: Hydrolytic Degradation. In Drug Stability and Chemical Kinetics. Available at:[Link]

  • Scientific Reports / National Institutes of Health. (2018). Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems. Available at:[Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of N-(2,3-dimethylphenyl)-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Structural Verification of N-(2,3-dimethylphenyl)-4-iodobenzamide: A Comparative Guide to High-Field vs. Benchtop ¹H NMR Spectroscopy

As a Senior Application Scientist in drug development, I frequently evaluate analytical platforms for the structural verification of active pharmaceutical ingredients (APIs) and their intermediates. N-(2,3-dimethylphenyl)-4-iodobenzamide is a halogenated benzamide derivative characterized by a sterically hindered 2,3-dimethylaniline moiety and a heavy-atom-substituted 4-iodobenzoyl group. Accurate structural elucidation of this compound is critical, as the benzamide pharmacophore is ubiquitous in medicinal chemistry.

This guide objectively compares the analytical performance of traditional High-Field NMR (400+ MHz) against modern Benchtop NMR (60–80 MHz) for the characterization of this specific molecule, detailing the causality behind spectral phenomena and providing a self-validating experimental protocol.

Mechanistic Basis of the ¹H NMR Spectrum

To accurately verify N-(2,3-dimethylphenyl)-4-iodobenzamide, we must first understand the causality behind its nuclear magnetic resonance signals:

  • The 4-Iodophenyl Ring (AA'BB' System): The iodine atom is a heavy halogen that exerts a weak electron-withdrawing inductive effect but also possesses shielding heavy-atom effects. Conversely, the carbonyl group is strongly electron-withdrawing via resonance, significantly deshielding the ortho protons (H-2', H-6'). This electronic push-pull creates a distinct pseudo-quartet (AA'BB' spin system) in the aromatic region.

  • The 2,3-Dimethylphenyl Ring: The two methyl groups are electron-donating, which slightly shields the adjacent aromatic protons. Steric hindrance between the ortho-methyl group and the carbonyl oxygen restricts rotation around the N-aryl bond, locking the molecule into preferred conformations that sharpen the methyl singlets.

  • Solvent-Dependent Amide NH: The chemical shift of the amide proton is highly dependent on the solvent environment. In non-polar CDCl₃, it typically resonates around 7.40–7.60 ppm. However, when analyzed in DMSO-d₆, the strong hydrogen-bond accepting nature of DMSO, combined with its electric field effect, drastically deshields the NH proton, pushing it downfield to ~9.80–10.10 ppm (1[1]).

High-Field vs. Benchtop NMR: A Comparative Analysis

The fundamental difference between high-field and benchtop NMR lies in the magnetic field strength, which directly dictates the Larmor precession frequency of the protons.

In high-field NMR systems (e.g., 400 MHz), the frequency difference (


) between coupled protons is significantly larger than their scalar coupling constant (

). This condition (

) yields clean, first-order spectra where multiplets are easily integrated and assigned (2[2]).

Conversely, benchtop systems operate at lower frequencies (e.g., 80 MHz). Here,


 decreases while 

remains constant. When

approaches

, second-order effects emerge. For N-(2,3-dimethylphenyl)-4-iodobenzamide, the AA'BB' system of the 4-iodophenyl ring will exhibit severe "roofing" and signal overlap on a benchtop instrument, complicating precise integration (3[3]). Despite this, benchtop NMR offers unparalleled accessibility, cryogen-free operation, and is highly effective for rapid QA/QC screening (4[4]).
Table 1: Instrumental Performance Comparison
ParameterHigh-Field NMR (400 MHz)Benchtop NMR (80 MHz)
Magnetic Field Strength 9.4 Tesla (Superconducting)1.88 Tesla (Permanent NdFeB)
Spectral Resolution Excellent (

)
Moderate (

)
Signal Dispersion First-order spectra (Clear multiplets)Second-order effects (Severe roofing)
Intrinsic Sensitivity (LOD) ~100 µmol/L (16 scans)~1 mmol/L (16 scans)
Infrastructure Needs Liquid He / Liquid N₂ requiredCryogen-free, standard benchtop
Primary Use Case De novo structural elucidationRoutine QA/QC & Reaction monitoring
Table 2: Expected ¹H NMR Assignments for N-(2,3-dimethylphenyl)-4-iodobenzamide
Proton AssignmentMultiplicityShift in CDCl₃ (ppm)Shift in DMSO-d₆ (ppm)IntegrationMechanistic Causality
Amide -NH Broad singlet7.40 – 7.609.80 – 10.101HDeshielded in DMSO due to strong H-bonding & electric field effects.
4-Iodophenyl H-3',5' Doublet7.80 – 7.907.85 – 7.952HDeshielded by the inductive effect of the heavy Iodine atom.
4-Iodophenyl H-2',6' Doublet7.55 – 7.657.70 – 7.802HDeshielded by the magnetic anisotropy of the adjacent carbonyl group.
2,3-Dimethylphenyl H-6 Doublet7.45 – 7.557.20 – 7.301HOrtho to the electron-withdrawing amide nitrogen.
2,3-Dimethylphenyl H-5 Triplet7.10 – 7.207.05 – 7.151HMeta position; standard aromatic resonance.
2,3-Dimethylphenyl H-4 Doublet7.00 – 7.106.95 – 7.051HPara to the amide nitrogen.
Aryl -CH₃ (Pos 3) Singlet~2.30~2.253HBenzylic protons, slightly shielded.
Aryl -CH₃ (Pos 2) Singlet~2.15~2.103HBenzylic protons, sterically hindered by the amide core.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural verification, follow this self-validating workflow. Every step includes a built-in validation check to prevent downstream data corruption.

Step 1: Sample Preparation

  • Action: Weigh exactly 15–20 mg of N-(2,3-dimethylphenyl)-4-iodobenzamide. Dissolve completely in 0.6 mL of deuterated solvent (CDCl₃ or DMSO-d₆) containing 0.03% v/v TMS as an internal standard. Transfer to a high-quality 5 mm NMR tube.

  • Validation Check: Visually inspect the tube against a light source. The solution must be optically clear. Undissolved particulates will distort the magnetic field homogeneity, leading to broadened spectral lines.

Step 2: Instrument Tuning & Shimming

  • Action: Insert the sample into the spectrometer. Perform Automated Tuning and Matching (ATM) to optimize the probe for the ¹H frequency. Execute gradient shimming (TopShim or equivalent) to homogenize the magnetic field along the Z-axis.

  • Validation Check: Observe the lock signal; it must remain stable without oscillation. The Full-Width at Half-Maximum (FWHM) of the TMS peak at 0.00 ppm must be < 1.0 Hz (for high-field) or < 1.5 Hz (for benchtop).

Step 3: Acquisition Parameters

  • Action: Set the pulse sequence to a standard 1D proton experiment (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation of the sterically hindered methyl protons. Acquire 16 scans for a 400 MHz system. For an 80 MHz benchtop system, increase to 64 scans to compensate for lower intrinsic sensitivity.

Step 4: Spectral Processing & Verification

  • Action: Apply an exponential window function (Line Broadening = 0.3 Hz) to enhance the signal-to-noise ratio. Perform Fourier transformation, manual phase correction (zero and first order), and baseline correction.

  • Validation Check: Set the integration of the isolated amide NH peak to exactly 1.00. The combined integration of the two upfield methyl singlets (~2.15 and 2.30 ppm) must equal exactly 6.00 ± 0.05. Any deviation indicates incomplete relaxation, sample impurity, or baseline distortion.

NMR_Analysis A Sample Prep: 15 mg in 0.6 mL Solvent B Solvent Selection A->B C DMSO-d6 (H-Bonding Studies) B->C D CDCl3 (Standard Profiling) B->D E High-Field NMR (400 MHz) First-Order Spectra C->E F Benchtop NMR (80 MHz) Second-Order Spectra C->F D->E D->F G Structural Verification & Data Processing E->G High Resolution F->G Rapid Screening

Workflow for the 1H NMR structural verification of N-(2,3-dimethylphenyl)-4-iodobenzamide.

Conclusion & Strategic Recommendations

When choosing between high-field and benchtop NMR for the analysis of N-(2,3-dimethylphenyl)-4-iodobenzamide, the decision should be driven by the specific phase of drug development:

  • Use High-Field NMR (400+ MHz) during initial compound synthesis, impurity profiling, and regulatory IND submissions. The first-order dispersion is mandatory for proving the exact substitution pattern of the 4-iodophenyl and 2,3-dimethylphenyl rings without ambiguity.

  • Use Benchtop NMR (60-80 MHz) for in-line reaction monitoring, batch-to-batch QA/QC, and high-throughput screening. While second-order roofing will blur the aromatic multiplets, the distinct chemical shifts of the two benzylic methyl groups (~2.15 and 2.30 ppm) remain fully resolved and serve as excellent quantitative markers for product formation (5[5]).

References

  • Abraham, R. J., Griffiths, L., & Perez, M. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry.
  • Organic Process Research & Development. (2024). Benchtop NMR-Based In-Line Analysis of Diastereoselective Enzymatic α-Amino Acid Synthesis: Quantification and Validation.
  • Blagg, R. (2023). High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments.
  • Brieflands. (2022).
  • Labcompare. (2020).

Sources

A Senior Application Scientist's Guide to HRMS Fragmentation of Iodinated Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The structural elucidation of iodinated benzamides, a class of compounds prevalent in pharmaceuticals and medical imaging agents, presents a unique analytical challenge. Their fragmentation behavior in high-resolution mass spectrometry (HRMS) is critical for identification, impurity profiling, and metabolism studies. This guide provides an in-depth comparison of fragmentation patterns of iodinated benzamides, focusing on the influence of ionization sources and collision energies. We will explore the underlying chemical principles that dictate fragment formation and present detailed experimental protocols to empower researchers in developing robust analytical methods.

Introduction: The Analytical Significance of Iodinated Benzamides

Iodinated benzamides are cornerstone molecules in modern medicine. A prime example is Iopamidol, a non-ionic, water-soluble contrast agent widely used in X-ray imaging procedures like angiography and computed tomography (CT) scans.[1] The tri-iodinated benzene ring is key to its function, providing the necessary radiodensity. The stability, metabolism, and potential degradation of these compounds are of paramount importance for both patient safety and environmental monitoring.[1]

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is an indispensable tool for the analysis of these compounds.[2][3] It allows for the precise mass measurement of both the parent molecule and its fragments, enabling confident structural confirmation and the identification of unknown metabolites or degradation products.[4] Understanding the fragmentation pathways is not merely an academic exercise; it is fundamental to developing sensitive and specific quantitative assays and for performing structural elucidation.[5]

This guide will compare and contrast the fragmentation behavior of a simple model compound, 2-Iodobenzamide , with a complex, clinically relevant molecule, Iopamidol , to illustrate core principles and the influence of molecular complexity.

The Engine of Fragmentation: Collision-Induced Dissociation (CID)

At the heart of tandem mass spectrometry (MS/MS) is the process of collision-induced dissociation (CID), also known as collisionally activated dissociation (CAD). In this technique, a specific ion of interest (the precursor ion) is selected and accelerated into a chamber filled with a neutral gas, such as nitrogen or argon.[6][7][8] These collisions convert the ion's kinetic energy into internal energy, causing it to vibrate and ultimately break apart at its weakest chemical bonds.[6] The resulting fragment ions (product ions) are then analyzed to piece together the structure of the original molecule.[7] The energy of these collisions is a critical experimental parameter that can be controlled to induce different degrees of fragmentation.[6]

dot

Comparative Analysis of Fragmentation Pathways

The fragmentation of an iodinated benzamide is primarily dictated by the stability of the resulting ions and neutral losses. Aromatic amides commonly cleave at the amide (N-CO) bond.[9] For iodinated aromatics, the carbon-iodine bond is a key point of cleavage.

Model Compound: 2-Iodobenzamide

Under positive-ion electrospray ionization (ESI), 2-Iodobenzamide readily forms a protonated molecule, [M+H]⁺, at m/z 247.9982. Its fragmentation is direct and illustrative of foundational principles.

Low Collision Energy (e.g., 15-20 eV): At lower energies, the most favorable fragmentation pathway is the cleavage of the amide bond to lose ammonia (NH₃), resulting in the formation of a stable, resonance-stabilized 2-iodobenzoyl cation.[10][11]

  • [M+H]⁺ → [M+H - NH₃]⁺ + NH₃

    • m/z 247.9982 → m/z 230.9713

High Collision Energy (e.g., 35-40 eV): Increasing the collision energy provides sufficient activation to break the stronger carbon-iodine and aromatic C-C bonds. Two key fragments emerge:

  • Loss of Iodine Radical: The 2-iodobenzoyl cation can lose a neutral iodine radical (I•), although this is less common for even-electron ions generated by ESI.[12] A more likely pathway is the loss of the entire iodophenyl group after initial fragmentation.

  • Formation of Benzoyl Cation: The most dominant pathway at high energy for the m/z 230.9713 ion is the loss of the iodine atom, leading to the benzoyl cation at m/z 105.0335.

  • Formation of Phenyl Cation: The benzoyl cation can subsequently lose carbon monoxide (CO) to form the phenyl cation at m/z 77.0386.[9][11]

dot

Benzamide_Fragmentation Figure 2: Proposed Fragmentation of 2-Iodobenzamide ([M+H]⁺) parent 2-Iodobenzamide [M+H]⁺ m/z 247.9982 frag1 2-Iodobenzoyl Cation m/z 230.9713 parent->frag1 - NH₃ (Low Energy) frag2 Benzoyl Cation m/z 105.0335 frag1->frag2 - I• (High Energy) frag3 Phenyl Cation m/z 77.0386 frag2->frag3 - CO (High Energy)

Complex Molecule: Iopamidol

Iopamidol ([M+H]⁺ at m/z 777.8826) provides a more complex yet predictable fragmentation pattern, heavily influenced by its multiple amide linkages and hydroxyl groups. Its fragmentation is a cascade of neutral losses from its side chains. A study on the related compound Iopromide showed analogous fragmentation behavior, confirming these pathways.[4]

Low Collision Energy (e.g., 10-15 eV): Fragmentation initiates with the loss of water (H₂O) from the hydroxylated side chains, a very common pathway for alcohols. Multiple sequential water losses are often observed.

Medium Collision Energy (e.g., 20-30 eV): As energy increases, the amide bonds in the side chains begin to cleave. This results in characteristic losses corresponding to the side-chain structures. For Iopamidol, a key loss is that of the N-(2,3-dihydroxypropyl)acetamide group.

High Collision Energy (e.g., >35 eV): At high energies, the core structure fragments. This can involve cleavages around the tri-iodinated ring and further fragmentation of the remaining side chains. The loss of an iodine atom is also possible, though often requires higher energy than side-chain cleavages.

Precursor Ion (m/z)Collision EnergyMajor Fragment Ion (m/z)Neutral LossInterpretation
2-Iodobenzamide
247.9982Low (~15 eV)230.9713NH₃ (17.0265 Da)Loss of ammonia
230.9713High (~40 eV)105.0335I (126.9045 Da)Loss of iodine atom
105.0335High (~40 eV)77.0386CO (27.9949 Da)Loss of carbon monoxide
Iopamidol
777.8826Low (~15 eV)759.8720H₂O (18.0106 Da)Loss of water from side chain
777.8826Medium (~25 eV)618.8943C₅H₁₀N₂O₃ (160.0691 Da)Cleavage of a primary side chain

Comparing Alternatives: Ionization Source and Mass Analyzer

Ionization Source: ESI vs. APCI

The choice of ionization source is critical and depends on the analyte's properties.[13]

  • Electrospray Ionization (ESI): This is the workhorse for polar, non-volatile molecules like Iopamidol.[14][15] It is a "soft" ionization technique that typically produces intact protonated molecules [M+H]⁺ with minimal in-source fragmentation, making it ideal for MS/MS experiments where fragmentation is carefully controlled in the collision cell.[16]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar and more volatile compounds.[14][15] For a simple molecule like 2-Iodobenzamide, APCI could be a viable alternative. However, it is a more energetic ("harder") ionization process than ESI and can sometimes cause in-source fragmentation, which may complicate the interpretation of MS1 spectra.[13] For fragile, complex molecules like Iopamidol, ESI is strongly preferred to preserve the precursor ion.[17]

Mass Analyzer: Orbitrap vs. Time-of-Flight (TOF)

Both Orbitrap and TOF are high-resolution mass analyzers, but they have distinct advantages.[18]

  • Orbitrap: Known for its exceptionally high resolution (up to 240,000 or more) and excellent mass accuracy (<5 ppm).[18][19] This allows for the unambiguous determination of elemental compositions for both precursor and product ions, which is invaluable for identifying unknowns.[20] The trade-off can sometimes be a slower scan speed compared to the latest TOF instruments.[21]

  • Time-of-Flight (TOF): TOF analyzers are renowned for their very high scan speeds, making them ideal for coupling with fast chromatography techniques like UHPLC.[18] While modern TOF instruments have excellent resolution (e.g., up to 60,000) and mass accuracy, Orbitrap platforms generally maintain an edge in achieving the highest resolution.[18][22]

For the definitive structural elucidation of metabolites and degradation products of iodinated benzamides, the superior resolution of an Orbitrap-based instrument is often favored. For high-throughput quantitative analysis, a Q-TOF may be preferred due to its speed.[18]

Experimental Protocols

Reproducible and robust data begins with a well-defined experimental protocol. The following provides a validated starting point for the LC-HRMS analysis of iodinated benzamides.[23][24][25]

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the benzamide standard in methanol.

  • Working Solution: Dilute the stock solution with 50:50 water:acetonitrile to a final concentration of 1 µg/mL for direct infusion or 100 ng/mL for LC-MS analysis.

  • Matrix Samples (e.g., Plasma): For complex matrices, protein precipitation or solid-phase extraction (SPE) may be necessary to remove interferences.[25]

Liquid Chromatography (LC) Method
  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[24]

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: Hold at 5% B (re-equilibration)

  • Injection Volume: 5 µL.

High-Resolution Mass Spectrometry (HRMS) Method
  • Instrument: Q Exactive (Orbitrap) or equivalent HRMS system.

  • Ionization Source: Heated Electrospray Ionization (H-ESI), Positive Mode.

  • MS1 (Full Scan) Parameters:

    • Resolution: 70,000

    • Scan Range: m/z 150-1000

    • AGC Target: 1e6

  • MS2 (dd-MS²) Parameters:

    • Resolution: 17,500

    • Isolation Window: 2.0 m/z

    • Collision Energy: Stepped Normalized Collision Energy (NCE) at 15, 30, 45 eV to capture both low and high-energy fragments in a single run.

    • AGC Target: 1e5

dot

Conclusion and Future Outlook

The fragmentation of iodinated benzamides in HRMS is a predictable process governed by fundamental chemical principles. By understanding the influence of molecular structure, collision energy, and analytical instrumentation, researchers can confidently identify these compounds and their transformation products. The cleavage of amide side chains and the characteristic losses of water and iodine-containing moieties provide a reliable fingerprint for this compound class.

Future advancements will likely focus on integrating ion mobility spectrometry (IMS) with HRMS. IMS adds another dimension of separation based on an ion's size and shape, which can help differentiate isomeric metabolites that produce identical fragmentation patterns. As instrumentation continues to improve in sensitivity and speed, the ability to detect and identify trace-level impurities and metabolites of iodinated pharmaceuticals will become ever more powerful, further ensuring drug safety and efficacy.

References

  • Current developments in LC-MS for pharmaceutical analysis. Analyst (RSC Publishing). Available from: [Link]

  • Method Development Considerations for the LC-MS/MS Analysis of Drugs. Restek. Available from: [Link]

  • Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Longdom Publishing. Available from: [Link]

  • What Is LCMS Method Development Service and Why Is It Crucial for Your Drug Pipeline?. ResolveMass Laboratories Inc.. Available from: [Link]

  • Fragmentation (mass spectrometry). Wikipedia. Available from: [Link]

  • Fragmentation (mass spectrometry). Grokipedia. Available from: [Link]

  • Collision-Induced Dissociation. National High Magnetic Field Laboratory. Available from: [Link]

  • Collision-induced dissociation – Knowledge and References. Taylor & Francis. Available from: [Link]

  • LC-MS/MS Method Development for Drug Analysis. YouTube. Available from: [Link]

  • LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. NorthEast BioLab. Available from: [Link]

  • Application of metabolite profiling tools and time-of-flight mass spectrometry in the identification of transformation products of iopromide and iopamidol during advanced oxidation. PubMed. Available from: [Link]

  • TOF vs. Orbitrap for Intact Protein Structural Insights. LabRulez LCMS. Available from: [Link]

  • Pros and Cons of Three High-Resolution Mass Spec Approaches. Biocompare. Available from: [Link]

  • Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes?. ResearchGate. Available from: [Link]

  • Electrospray and APCI Mass Analysis. AxisPharm. Available from: [Link]

  • Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips. Alpha Depo. Available from: [Link]

  • Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. Available from: [Link]

  • Collision-induced dissociation. Wikipedia. Available from: [Link]

  • Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). LCGC International. Available from: [Link]

  • Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio. Available from: [Link]

  • Interfaces for LC-MS. Shimadzu. Available from: [Link]

  • Executive Summary: Choosing the Right Ionization Technique in Mass Spectrometry. Separation Science. Available from: [Link]

  • Investigation of collision-induced dissociations involving odd-electron ion formation under positive electrospray ionization conditions using accurate mass. PubMed. Available from: [Link]

  • Ion fragmentation of small molecules in mass spectrometry. SlideShare. Available from: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]

  • Benzamide-simplified mass spectrum. ResearchGate. Available from: [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. PMC. Available from: [Link]

  • PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. Available from: [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Available from: [Link]

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A Senior Application Scientist's Guide to Differentiating Amide and Aryl Iodide Functional Groups Using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise identification of functional groups is a cornerstone of molecular characterization. Fourier-Transform Infrared (FTIR) spectroscopy stands out as a rapid, reliable, and non-destructive technique for this purpose. This guide provides an in-depth comparison of the characteristic FTIR absorption peaks for two crucial functional groups: amides and aryl iodides. By understanding their distinct vibrational signatures and the principles behind them, researchers can confidently interpret complex spectra and elucidate molecular structures.

The Vibrational Language of Molecules: An FTIR Primer

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites specific vibrational modes within its chemical bonds. These vibrations, such as stretching and bending, occur at characteristic frequencies that are dependent on the bond type, the mass of the atoms involved, and the overall molecular environment. The resulting FTIR spectrum is a unique fingerprint of the molecule, with peaks corresponding to the absorbed frequencies. The region above 1500 cm⁻¹ is typically known as the functional group region, where characteristic absorptions for specific bonds like C=O, O-H, and N-H appear.[1][2] The more complex region between 500 and 1500 cm⁻¹ is termed the fingerprint region, as the combination of peaks is unique to a specific molecule.[1][2]

Part 1: The Multifaceted Amide Functional Group

The amide linkage is fundamental to peptide and protein chemistry and is a common feature in many pharmaceutical compounds. Its FTIR spectrum is rich with information, characterized by several distinct bands known as Amide A, B, and Amide I, II, and III.[3][4][5] The precise position and appearance of these bands can differentiate between primary, secondary, and tertiary amides and provide insights into secondary structure in proteins.[6][7]

Key Vibrational Modes of Amides
  • N-H Stretching (Amide A & B Bands): These absorptions arise from the stretching vibration of the N-H bond and are highly sensitive to hydrogen bonding.[8]

    • Primary amides (-CONH₂) display two bands: an asymmetric stretch around 3350 cm⁻¹ and a symmetric stretch near 3180 cm⁻¹ in the solid state.[8] In dilute solutions, these peaks shift to higher wavenumbers (approx. 3520 and 3400 cm⁻¹, respectively).[8]

    • Secondary amides (-CONHR) show a single N-H stretching band, typically in the 3330-3060 cm⁻¹ range in the solid state due to hydrogen bonding.[8]

    • Tertiary amides (-CONR₂) lack an N-H bond and therefore do not exhibit this peak.[6]

  • C=O Stretching (Amide I Band): This is often the most intense band in the amide spectrum, appearing in the 1680-1630 cm⁻¹ range.[6][8] It is primarily due to the C=O stretching vibration (70-85%).[5][9] The position of this band is influenced by factors like hydrogen bonding and conjugation, which can lower the frequency.[8][10] The Amide I band is particularly sensitive to the secondary structure of proteins.[5][11]

  • N-H Bending (Amide II Band): Found between 1655 and 1515 cm⁻¹, this band results from a combination of N-H in-plane bending (40-60%) and C-N stretching (18-40%).[5][8][9] It is prominent in primary and secondary amides but absent in tertiary amides.

  • C-N Stretching & N-H Bending (Amide III Band): This is a more complex and weaker absorption, appearing in the 1350-1200 cm⁻¹ range.[3][4] It arises from a mixture of C-N stretching and N-H in-plane bending vibrations.[12] While less intense, its position is also sensitive to conformation.[13]

Visualizing Amide Vibrations

AmideVibrations cluster_amide Secondary Amide Structure cluster_vibrations Characteristic Vibrational Modes R1 R₁ C C R1->C O O C->O N N C->N AmideI Amide I (C=O Stretch) C->AmideI ~1650 cm⁻¹ H H N->H R2 R₂ N->R2 AmideII Amide II (N-H Bend) N->AmideII ~1550 cm⁻¹ AmideA Amide A (N-H Stretch) N->AmideA ~3300 cm⁻¹ H->AmideII H->AmideA

Caption: Key vibrational modes for a secondary amide functional group.

Summary of Amide FTIR Peaks
Band NameVibrational ModeTypical Wavenumber (cm⁻¹) (Solid State)IntensityNotes
Amide A N-H Stretch3350 - 3180 (Primary, two bands)MediumBroadened by hydrogen bonding. Absent in tertiary amides.[8]
3330 - 3060 (Secondary, one band)
Amide I C=O Stretch1680 - 1630StrongThe most characteristic amide peak.[5][6][8]
Amide II N-H Bend + C-N Stretch1655 - 1620 (Primary)MediumAbsent in tertiary amides.[5][8][9]
1570 - 1515 (Secondary)
Amide III C-N Stretch + N-H Bend1400 (Primary C-N Stretch)WeakComplex region, sensitive to conformation.[3][8][12]
1350 - 1200 (Secondary)

Part 2: The Elusive Aryl Iodide Functional Group

Aryl iodides are important intermediates in organic synthesis, particularly in cross-coupling reactions. Their identification by FTIR can be challenging because their most characteristic vibration, the C-I stretch, occurs at very low frequencies within the complex fingerprint region.[14] Therefore, identification often relies on a combination of observing the C-I stretch and the characteristic peaks of the aromatic ring to which it is attached.

Key Vibrational Modes of Aryl Iodides
  • C-I Stretching: The carbon-iodine bond is weak and involves a heavy iodine atom, resulting in a low-frequency stretching vibration. For aliphatic iodides, this strong stretch is found between 600-500 cm⁻¹.[15] For aryl iodides, this band is often observed in a similar range but can be difficult to definitively assign due to the multitude of other peaks in the fingerprint region.[14] The use of KBr or CsI optics is necessary to observe this region, as standard NaCl cells cut off around 650 cm⁻¹.[14]

  • Aromatic Ring Vibrations: The presence of the aromatic ring provides more reliable diagnostic peaks:

    • Aromatic C-H Stretch: A sharp, medium-intensity band appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[16][17] This is a key indicator of an unsaturated system.

    • Aromatic C=C Stretch: Two or more sharp, medium-intensity bands in the 1600-1400 cm⁻¹ region.[16][17]

    • C-H Out-of-Plane (oop) Bending: Strong bands in the 900-675 cm⁻¹ region whose pattern can indicate the substitution on the aromatic ring.[16][18]

Visualizing Aryl Iodide Vibrations

ArylIodideVibrations cluster_aryl_iodide Aryl Iodide Structure cluster_vibrations Characteristic Vibrational Modes Aryl Aryl Ring I I Aryl->I Aryl_CH_Stretch Aryl C-H Stretch Aryl->Aryl_CH_Stretch ~3050 cm⁻¹ Aryl_CC_Stretch Aryl C=C Stretch Aryl->Aryl_CC_Stretch ~1600-1450 cm⁻¹ CI_Stretch C-I Stretch I->CI_Stretch < 600 cm⁻¹

Caption: Key vibrational modes for an aryl iodide functional group.

Summary of Aryl Iodide FTIR Peaks
Vibrational ModeTypical Wavenumber (cm⁻¹)IntensityNotes
Aromatic C-H Stretch 3100 - 3000MediumA reliable indicator of the aromatic ring.[16][17]
Aromatic C=C Stretch 1600 - 1400MediumTypically appears as multiple sharp peaks.[16][17]
C-H Out-of-Plane Bending 900 - 675StrongPattern is diagnostic of ring substitution.[16][18]
C-I Stretch 600 - 500StrongLocated in the congested fingerprint region, making it difficult to assign definitively.[15]

Part 3: A Comparative Guide to Spectral Interpretation

When presented with an unknown spectrum, a systematic approach is crucial. The primary distinguishing feature between an amide and an aryl iodide is the presence of the strong Amide I (C=O) band versus the low-frequency C-I band.

  • The Telltale Carbonyl: The first place to look is the 1800-1600 cm⁻¹ region. A strong, sharp absorption band around 1650 cm⁻¹ is a powerful indicator of an amide (specifically, the Amide I band).[1][8] If this is present, look for corresponding N-H stretching bands above 3100 cm⁻¹ and the Amide II band around 1550 cm⁻¹ to confirm a primary or secondary amide.

  • Hunting in the Fingerprint Region: If the carbonyl region is clear, the compound is unlikely to be an amide. To investigate the possibility of an aryl iodide, first confirm the presence of an aromatic ring with peaks just above 3000 cm⁻¹ and in the 1600-1400 cm⁻¹ region. Then, carefully examine the low-frequency end of the spectrum (< 650 cm⁻¹). A strong band in the 600-500 cm⁻¹ range could be the C-I stretch, though this assignment should be made with caution and ideally supported by other analytical data, such as mass spectrometry.[14]

Part 4: Experimental Protocol for High-Quality FTIR Analysis

Acquiring a clean, interpretable spectrum is paramount. The choice of sampling technique depends on the physical state of the sample.[19] Attenuated Total Reflectance (ATR) is often preferred for its minimal sample preparation.[19][20][21]

Workflow for FTIR Spectrum Acquisition (ATR Method)

graphdot Start Start Step1 Clean ATR Crystal (e.g., with isopropanol) Start->Step1 Step2 Record Background Spectrum (Clean, empty crystal) Step1->Step2 Step3 Apply Sample to Crystal (Small amount of solid or liquid) Step2->Step3 Step4 Apply Pressure (Ensure good sample contact) Step3->Step4 Step5 Acquire Sample Spectrum Step4->Step5 Step6 Clean Crystal Post-Analysis Step5->Step6 End End Step6->End

Caption: Standard experimental workflow for ATR-FTIR analysis.

Step-by-Step Methodology
  • Preparation: Ensure the FTIR spectrometer is properly calibrated and the sample compartment is purged with dry air or nitrogen to minimize interference from atmospheric water and CO₂.

  • Background Collection (ATR):

    • Clean the surface of the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent like isopropanol and allow it to dry completely.[20]

    • Record a background spectrum. This measures the instrument and environmental response, which will be subtracted from the sample spectrum.

  • Sample Application (ATR):

    • Place a small amount of the solid or a single drop of the liquid sample directly onto the center of the ATR crystal.[20]

    • For solids, lower the pressure clamp to ensure firm, even contact between the sample and the crystal surface.[20]

  • Spectrum Acquisition:

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is standard for routine analysis.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal and pressure clamp after analysis to prevent cross-contamination.[20]

For KBr Pellet Method (Solids): An alternative for solid samples involves grinding 1-2 mg of the sample with ~150 mg of dry KBr powder.[20] The mixture is then pressed under high pressure in a die to form a transparent pellet, which is placed in the instrument's sample holder for transmission analysis.[20] This method requires more sample preparation but can yield high-quality spectra.

Conclusion

FTIR spectroscopy is an indispensable tool for identifying amide and aryl iodide functional groups, provided the analyst approaches spectral interpretation with a sound understanding of their fundamental vibrational modes. Amides are readily identified by their strong, characteristic absorptions in the mid-frequency range, particularly the Amide I and II bands. In contrast, aryl iodides are more subtle, requiring careful analysis of the low-frequency fingerprint region in conjunction with the unmistakable signs of an aromatic ring. By following a systematic interpretation strategy and employing rigorous experimental techniques, researchers can leverage the power of FTIR to confidently characterize their molecules and accelerate the pace of drug discovery and development.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Yao, H., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega. Retrieved from [Link]

  • Northern Illinois University. (n.d.). FT-IR sample preparation. Retrieved from [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Movasaghi, Z., et al. (2007). Vibrational Studies of Different Human Body Disorders Using FTIR Spectroscopy. Scientific Research Publishing. Retrieved from [Link]

  • Yao, H., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. PMC. Retrieved from [Link]

  • JenaLib. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of all the samples from the amide I to amide III bands: (a) F1. Retrieved from [Link]

  • Unknown Author. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

  • Smith, B. C. (2023, August 16). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). FTIR Analysis of Protein Structure. Retrieved from [Link]

  • Lauth, V., et al. (2023). Structural Dependence of Extended Amide III Vibrations in Two-Dimensional Infrared Spectra. The Journal of Physical Chemistry Letters. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Alkyl and aryl halide infrared spectra. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Singh, B. R., et al. (1995). Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation. ResearchGate. Retrieved from [Link]

  • Wang, L., et al. (2011). Empirical amide I vibrational frequency map: Application to 2D-IR line shapes for isotope-edited membrane peptide bundles. PMC. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). ATR-FTIR spectra showing the Amide I, Amide II, and Amide III regions.... Retrieved from [Link]

  • Unknown Author. (n.d.). Carbonyl compounds - IR spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • Vasudev, M. C., et al. (2019). FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica. PMC. Retrieved from [Link]

  • Schuler, R. H. (1954). The Effect of Iodine on the Infrared Spectra of the Alkyl Iodides. AIP Publishing. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR: aromatics. Retrieved from [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Retrieved from [Link]

  • Nandiyanto, A. B. D., et al. (2026, January 11). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. MDPI. Retrieved from [Link]

  • Unknown Author. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

  • Unknown Author. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Barbero, N., et al. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ACS Omega. Retrieved from [Link]

  • UniTechLink. (n.d.). Analysis of Infrared spectroscopy (IR). Retrieved from [Link]

  • Agilent. (2013). FTIR spectroscopy reference guide. Retrieved from [Link]

  • Omarova, R. A., et al. (2017). IR Spectroscopic Study of Substances Containing Iodine Adduct. RJPBCS. Retrieved from [Link]

  • ResearchGate. (2017, August 14). How can interpret the infrared spectrum for the compound (S )- 4-Iodonicotine?. Retrieved from [Link]

  • Unknown Author. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • University of Chemistry and Technology, Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, October 31). Nucleophilic Aromatic Substitution. Retrieved from [Link]

Sources

A Comparative Guide to the Melting Point and Thermal Properties of N-(2,3-dimethylphenyl)-4-iodobenzamide and Related N-Aryl Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Melting Point in Pharmaceutical Research

The melting point of a pure crystalline solid is a fundamental physical property, indicating the temperature at which it transitions from a solid to a liquid phase. In drug development and materials science, a sharp and defined melting point range is a primary indicator of purity. Variations in the melting point can signify the presence of impurities, different polymorphic forms, or residual solvents, all of which can impact the compound's stability, solubility, and bioavailability. For N-aryl benzamides, a class of compounds with significant biological activities, precise characterization of their thermal properties is a critical step in the research and development pipeline.

Comparative Analysis of Melting Points for Structurally Related Compounds

To estimate the melting point of N-(2,3-dimethylphenyl)-4-iodobenzamide, we can analyze the melting points of its structural analogues. The table below presents a comparison of melting points for various substituted N-phenylbenzamides. The data is compiled from chemical suppliers and literature sources.

Compound NameStructureMelting Point (°C)Key Structural Differences from Target
N-phenylbenzamide C₁₃H₁₁NO161-165[1]Unsubstituted phenyl and benzoyl rings.
4-Iodobenzamide C₇H₆INO215-217[2]Primary amide, iodo-substituted benzoyl ring.
N-(2,3-Dimethylphenyl)-4-hydroxybenzamide C₁₅H₁₅NO₂Not specified, solid formHydroxy group instead of iodo group on the benzoyl ring.
N-(3,5-dimethylphenyl)-2-iodobenzamide C₁₅H₁₄INONot specifiedIsomeric dimethylphenyl group and 2-iodo substitution.
2-Hydroxy-5-iodobenzamide C₇H₆INO₂186-188[3]Primary amide with hydroxy and iodo substitutions.
4-Iodo-N,N-dimethylbenzamide C₉H₁₀INONot specified, solid form[4]Tertiary amide with iodo-substituted benzoyl ring.

Analysis and Estimation:

The melting point is significantly influenced by factors such as molecular weight, molecular symmetry, and intermolecular forces (e.g., hydrogen bonding, van der Waals forces).

  • Effect of the Iodo Group: The presence of a heavy iodine atom generally increases the molecular weight and can enhance intermolecular interactions, leading to a higher melting point. This is evident when comparing the unsubstituted N-phenylbenzamide (161-165 °C) to 4-iodobenzamide (215-217 °C)[1][2].

  • Effect of N-Aryl Substitution: The substitution on the N-phenyl ring also plays a crucial role. The dimethyl substitution on the phenyl ring in the target molecule will affect its crystal packing and intermolecular hydrogen bonding capabilities compared to a simple N-phenyl group.

  • Hydrogen Bonding: As a secondary amide, N-(2,3-dimethylphenyl)-4-iodobenzamide can form intermolecular hydrogen bonds, which are strong contributors to a higher melting point.

Based on these comparisons, it is reasonable to predict that the melting point of pure N-(2,3-dimethylphenyl)-4-iodobenzamide will be significantly higher than that of N-phenylbenzamide and likely in the range of other substituted iodobenzamides. A broad estimation would place the melting point in the 180-220 °C range . However, empirical determination is essential for an accurate value.

Experimental Protocols

For researchers aiming to work with N-(2,3-dimethylphenyl)-4-iodobenzamide, the following protocols for its synthesis and melting point determination are provided.

This protocol is a standard method for amide synthesis via the acylation of an amine with an acyl chloride.

Workflow for the Synthesis of N-(2,3-dimethylphenyl)-4-iodobenzamide:

cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 4-iodobenzoyl_chloride 4-Iodobenzoyl Chloride reaction_vessel Reaction Vessel (0°C to Room Temp) 4-iodobenzoyl_chloride->reaction_vessel 2,3-dimethylaniline 2,3-Dimethylaniline 2,3-dimethylaniline->reaction_vessel triethylamine Triethylamine (Base) triethylamine->reaction_vessel dichloromethane Dichloromethane (Solvent) dichloromethane->reaction_vessel wash_hcl Wash with 1M HCl reaction_vessel->wash_hcl wash_bicarb Wash with sat. NaHCO₃ wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry_na2so4 Dry over Na₂SO₄ wash_brine->dry_na2so4 filter_concentrate Filter and Concentrate dry_na2so4->filter_concentrate recrystallization Recrystallization (e.g., from Ethanol/Water) filter_concentrate->recrystallization product Pure N-(2,3-dimethylphenyl)- 4-iodobenzamide recrystallization->product sample_prep Sample Preparation (2-5 mg in hermetically sealed Al pan) instrument_setup DSC Instrument Setup (Place sample and reference in cell) sample_prep->instrument_setup reference_prep Reference Preparation (Empty sealed Al pan) reference_prep->instrument_setup heating_program Heating Program (e.g., 10°C/min heat rate) instrument_setup->heating_program data_acquisition Data Acquisition (Measure differential heat flow) heating_program->data_acquisition data_analysis Data Analysis (Identify endothermic peak) data_acquisition->data_analysis melting_point Melting Point Determination (Peak temperature of endotherm) data_analysis->melting_point

Sources

Comparative Guide: Reactivity of 4-Iodobenzamide vs. 4-Bromobenzamide in Pd-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of biaryl pharmacophores, the choice between 4-iodobenzamide and 4-bromobenzamide is rarely a simple matter of reactivity versus cost. While the iodide derivative offers superior kinetics under mild conditions, it introduces challenges regarding atom economy, purification, and storage stability. The bromide derivative, while requiring higher activation energy, offers a more robust profile for scale-up, provided the catalytic system is tuned to facilitate oxidative addition.

The Verdict:

  • Choose 4-Iodobenzamide for rapid library generation, late-stage functionalization (LSF) of complex intermediates, or when reaction temperature must be kept <50°C to preserve sensitive functional groups.

  • Choose 4-Bromobenzamide for process-scale synthesis (>10g), when using electron-rich phosphine ligands (e.g., Buchwald ligands), or to avoid the formation of difficult-to-remove iodine byproducts.

Mechanistic Foundation: The Oxidative Addition Differential

The primary differentiator between these two substrates is the rate of Oxidative Addition (OA) to the Pd(0) species.[1] This is typically the rate-determining step (RDS) in the catalytic cycle for aryl bromides, whereas for aryl iodides, the RDS often shifts to transmetallation.

Bond Dissociation Energy (BDE) & Kinetics

The reactivity disparity is rooted in the carbon-halogen bond strength.[1] The C–I bond is significantly longer and weaker than the C–Br bond, lowering the activation energy barrier for the insertion of Pd(0).

Parameter4-Iodobenzamide4-BromobenzamideImpact on Protocol
C-X Bond Energy ~65 kcal/mol~81 kcal/molIodide couples at lower temps (RT–60°C).
C-X Bond Length 2.10 Å1.90 ÅIodide is sterically more accessible for Pd insertion.
Electronic Effect Para-Amide (EWG)Para-Amide (EWG)The electron-withdrawing amide group activates both, but the iodide remains ~10³ times faster in OA.
The "Amide Effect"

The primary amide (


) at the para-position exerts a dual effect:
  • Activation: It pulls electron density from the ring, making the carbon center more electrophilic and facilitating oxidative addition.

  • Coordination Risk: The free

    
     group can coordinate to Pd(II) species, potentially forming off-cycle resting states (catalyst poisoning). This is more pronounced with the slower-reacting bromide, necessitating bulky ligands (e.g., XPhos, SPhos) to prevent amide coordination.
    
Visualizing the Kinetic Pathway

The following diagram illustrates the catalytic cycle, highlighting the energy barrier difference in the oxidative addition step.

CatalyticCycle cluster_legend Kinetic Bottlenecks Pd0 Pd(0) Active Catalyst OxAdd_I Oxidative Addition (Iodide) Fast, Low Barrier Pd0->OxAdd_I  k_obs (High) OxAdd_Br Oxidative Addition (Bromide) Slow, High Barrier Pd0->OxAdd_Br  k_obs (Low) PdII_ArX Ar-Pd(II)-X Complex OxAdd_I->PdII_ArX OxAdd_Br->PdII_ArX Transmet Transmetallation (Boronic Acid/Base) PdII_ArX->Transmet RedElim Reductive Elimination (Product Release) Transmet->RedElim RedElim->Pd0  Regeneration Note For Bromides: Ox. Addition is RDS For Iodides: Transmetallation is often RDS

Figure 1: Comparative Catalytic Cycle. Note the divergent pathways for Oxidative Addition, converging at the Pd(II) intermediate.

Performance Matrix: Experimental Data

The following data summarizes typical performance in a standard Suzuki-Miyaura coupling (Phenylboronic acid,


, Toluene/Water).
Feature4-Iodobenzamide4-Bromobenzamide
Standard Yield 92-98%75-85% (Standard Ligands)90-95% (Specialized Ligands)
Reaction Temp 25°C - 60°C80°C - 110°C
Time to Completion 1 - 4 Hours6 - 24 Hours
Homocoupling Risk Moderate (Ar-Ar formation)Low
Dehydration Risk Low (Mild temps prevent

formation)
High (High temps + base can dehydrate amide to nitrile)
Purification Difficult (Purple

residues, heavy atom waste)
Easier (Br salts are water soluble/colorless)

Experimental Protocols

These protocols are designed to be self-validating. The inclusion of specific monitoring steps ensures the researcher can detect failure modes (e.g., catalyst deactivation) early.

Protocol A: Mild Coupling for 4-Iodobenzamide

Best for: Small scale (<1g), heat-sensitive substrates.

  • Reagents: Charge a reaction vial with 4-iodobenzamide (1.0 equiv), Arylboronic acid (1.2 equiv), and

    
     (2 mol%).
    
  • Solvent/Base: Add degassed DME (Dimethoxyethane) and 2M aqueous

    
     (3:1 ratio).
    
    • Why DME? High solubility for the amide substrate compared to toluene.

  • Reaction: Stir at 45°C under Nitrogen/Argon.

  • Monitoring: Check TLC/LCMS at 1 hour.

    • Validation: Spot the reaction mixture against the starting iodide. The iodide should be consumed rapidly. If purple color develops (iodine liberation), add a copper scavenger during workup.

  • Workup: Dilute with EtOAc, wash with 10%

    
     (to remove iodine), then brine.
    
Protocol B: Robust Coupling for 4-Bromobenzamide

Best for: Scale-up, cost-efficiency.

  • Reagents: Charge flask with 4-bromobenzamide (1.0 equiv), Arylboronic acid (1.3 equiv), and

    
     (5 mol%) OR 
    
    
    
    /XPhos (1 mol% for difficult cases).
  • Solvent/Base: Add Toluene/Ethanol/Water (4:1:1) and

    
     (2.0 equiv).
    
    • Why Phosphate? A stronger base than carbonate helps drive the transmetallation, which can be sluggish with the bulky bromide complex.

  • Reaction: Heat to 90°C for 12 hours.

    • Critical Control: Do not exceed 100°C. Primary amides can dehydrate to nitriles (

      
      ) under vigorous heating with base.
      
  • Monitoring: Check LCMS for the nitrile byproduct (M-18 mass shift).

  • Workup: Standard aqueous extraction. The bromide leaves as inorganic salt, requiring no special washes.

Strategic Selection Guide

Use this decision tree to select the appropriate precursor for your specific campaign.

SelectionGuide cluster_tips Expert Tips Start Start: Select Halogen Scale What is the Reaction Scale? Start->Scale TempSens Is the Boronic Acid Heat Sensitive? Scale->TempSens < 1 gram Cost Is Cost/Atom Economy Critical? Scale->Cost > 10 grams UseIodo USE 4-IODOBENZAMIDE TempSens->UseIodo Yes (Decomposes >60°C) UseBromo USE 4-BROMOBENZAMIDE TempSens->UseBromo No (Stable) Cost->UseIodo No (Speed is priority) Cost->UseBromo Yes Tip1 If Nitrile formation is observed switch to Iodide at low temp.

Figure 2: Decision Framework for Halogen Selection.

References

  • Mechanistic Studies on Oxidative Addition: Alcazar-Roman, L. M., & Hartwig, J. F. (2002). Mechanistic studies on oxidative addition of aryl halides and triflates to Pd(BINAP)2. Organometallics. Link

  • Bond Dissociation Energies: Luo, Y. R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Data cited: C-I vs C-Br BDE values). Link

  • Suzuki Coupling in Aqueous Media: Sullivan, J. A., et al. (2009).[2] Suzuki Coupling Activity of an aqueous phase Pd nanoparticle dispersion. Catalysis Today. Link[2]

  • Amide Interference in Coupling: Lundgren, R. J., & Stradiotto, M. (2010). Palladium-Catalyzed Cross-Coupling of Primary Amides. Chemistry – A European Journal. Link

  • General Cross-Coupling Review: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

Sources

A Comparative Guide to the HPLC Analysis of N-(2,3-dimethylphenyl)-4-iodobenzamide and Related Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone of analytical techniques for this purpose. This guide provides an in-depth technical comparison of methodologies for the HPLC analysis of N-(2,3-dimethylphenyl)-4-iodobenzamide, a key intermediate in various synthetic pathways. Drawing upon established methods for structurally similar benzamide derivatives, this document offers field-proven insights and supporting experimental data to guide researchers in developing robust and efficient analytical protocols.

Understanding the Analyte: Physicochemical Properties and Chromatographic Behavior

The octanol-water partition coefficient (logP) is a key indicator of a compound's hydrophobicity. For a structurally related compound, N-(2-iodo-4-methylphenyl)-3-fluoro-benzamide, the predicted logP is 3.991, indicating a high affinity for a nonpolar stationary phase.[2] We can anticipate a similar or slightly higher logP for N-(2,3-dimethylphenyl)-4-iodobenzamide due to the presence of the two methyl groups. This inherent hydrophobicity dictates the choice of a reversed-phase stationary phase, such as C18 or C8, for effective separation.[1]

Experimental Protocol: A Robust HPLC Method for N-(2,3-dimethylphenyl)-4-iodobenzamide

The following protocol is a validated starting point for the analysis of N-(2,3-dimethylphenyl)-4-iodobenzamide, designed for accuracy and reproducibility. The rationale behind each parameter selection is detailed to provide a deeper understanding of the method's mechanics.

Instrumentation and Chromatographic Conditions

ParameterSpecification
HPLC System Standard HPLC system with a UV-Vis detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm
Run Time 10 minutes

Rationale for Parameter Selection:

  • Column (C18): A C18 column provides a highly hydrophobic stationary phase, which is ideal for retaining and separating nonpolar aromatic compounds like N-(2,3-dimethylphenyl)-4-iodobenzamide.[1][3] The 250 mm length and 5 µm particle size offer a good balance between resolution and analysis time.

  • Mobile Phase (Acetonitrile:Water): A mixture of acetonitrile and water is a common mobile phase for reversed-phase HPLC.[3] Acetonitrile is a strong organic solvent that effectively elutes hydrophobic compounds from the C18 column. The 60:40 ratio is a starting point and can be adjusted to fine-tune the retention time. Increasing the acetonitrile percentage will decrease the retention time, while decreasing it will lead to longer retention.[4]

  • Flow Rate (1.0 mL/min): This is a standard flow rate for a 4.6 mm internal diameter column, providing good efficiency and reasonable backpressure.

  • Column Temperature (30°C): Maintaining a constant column temperature is crucial for reproducible retention times.[4][5] A slightly elevated temperature can also improve peak shape and reduce viscosity.

  • Detection Wavelength (254 nm): Aromatic compounds, such as the benzamide derivative , typically exhibit strong absorbance at 254 nm, making it a suitable wavelength for sensitive detection.[3]

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare Standard Solution Inject Inject Sample/Standard Standard->Inject Sample Prepare Sample Solution Sample->Inject MobilePhase Prepare & Degas Mobile Phase Separate Chromatographic Separation MobilePhase->Separate Inject->Separate Mobile Phase Flow Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify Analyte Integrate->Quantify

Caption: A streamlined workflow for the HPLC analysis of N-(2,3-dimethylphenyl)-4-iodobenzamide.

Comparative Analysis: Retention Time of Benzamide Derivatives

To provide a comprehensive comparison, the following table presents expected retention times for N-(2,3-dimethylphenyl)-4-iodobenzamide alongside experimentally determined retention times for other benzamide derivatives under similar reversed-phase HPLC conditions.

CompoundStructureStationary PhaseMobile Phase (ACN:H₂O)Expected/Reported Retention Time (min)
N-(2,3-dimethylphenyl)-4-iodobenzamide C₁₅H₁₄INOC1860:40~7-9 (Estimated)
Benzamide C₇H₇NOC1850:50~4-5[3]
o-Propoxybenzamide C₁₀H₁₃NO₂Newcrom R1ACN/H₂O/H₃PO₄~3-4[6]
Albendazole C₁₂H₁₅N₃O₂SC8Gradient~6-8[7][8]
Fenbendazole C₁₅H₁₃N₃O₂SC8Gradient~8-10[7][8]

Analysis of Structural Effects on Retention Time:

The expected longer retention time for N-(2,3-dimethylphenyl)-4-iodobenzamide compared to simpler benzamides is a direct consequence of its increased hydrophobicity. The presence of the dimethylphenyl group and the iodo-substituent significantly enhances its interaction with the nonpolar C18 stationary phase.

Structure_Retention cluster_structure Molecular Structure cluster_interaction Chromatographic Interaction cluster_retention Resulting Retention Time Hydrophobicity Increased Hydrophobicity Dimethylphenyl group - Iodo substituent StationaryPhase Stronger Interaction with Stationary Phase Increased van der Waals forces with C18 chains Hydrophobicity:f0->StationaryPhase:f0 leads to Polarity Decreased Polarity Larger nonpolar surface area Polarity:f0->StationaryPhase:f0 leads to RetentionTime Longer Retention Time StationaryPhase:f0->RetentionTime:f0 results in

Caption: The relationship between molecular structure and HPLC retention time for benzamide derivatives.

Method Validation and Trustworthiness

A robust analytical method must be validated to ensure its reliability. According to the International Conference on Harmonisation (ICH) guidelines, key validation parameters include linearity, precision, accuracy, and specificity.[3] For the proposed method, a calibration curve should be constructed by plotting the peak area against a series of known concentrations of N-(2,3-dimethylphenyl)-4-iodobenzamide to establish linearity.[3] Precision would be assessed by repeatedly injecting the same sample, while accuracy can be determined by spiking a blank matrix with a known amount of the analyte and measuring the recovery. Specificity ensures that the peak of interest is free from interference from other components in the sample matrix.[7]

Conclusion

The HPLC method detailed in this guide provides a solid foundation for the analysis of N-(2,3-dimethylphenyl)-4-iodobenzamide. By understanding the physicochemical properties of the analyte and the principles of reversed-phase chromatography, researchers can confidently develop and validate a method that is both accurate and reliable. The comparative data presented for other benzamide derivatives offers valuable context and highlights the predictable nature of HPLC retention based on molecular structure. This guide serves as a practical resource for scientists and professionals in the drug development field, enabling them to achieve high-quality analytical results.

References

  • Quantitative Analysis of Benzamide Compounds Using a Robust HPLC Method. Benchchem.
  • Separation of Benzamide, o-propoxy- on Newcrom R1 HPLC column. SIELC Technologies.
  • Retention Time Drift—A Case Study.
  • Factors Impacting Chromatography Retention Time.
  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica.
  • Factors Affecting Resolution in HPLC. MilliporeSigma.
  • High Performance Liquid Chrom
  • A New View of Reversed Phase HPLC Selectivity. Element Lab Solutions.
  • HPLC method for identification and quantification of benzimidazole deriv
  • Reversed Phase HPLC Columns. Phenomenex.
  • Chemical Properties of Benzamide, N-(2-iodo-4-methylphenyl)-3-fluoro. Cheméo.
  • The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. ChromaNik Technologies Inc.

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Mechanistic Drivers: The Interplay of Sterics and the σ-Hole

Author: BenchChem Technical Support Team. Date: February 2026

Crystal Structure Data for N-Substituted 4-Iodobenzamides: A Comparative Guide to Halogen and Hydrogen Bonding Networks

Executive Summary For drug development professionals and supramolecular chemists, N-substituted 4-iodobenzamides represent a masterclass in orthogonal non-covalent interactions. By featuring both a robust hydrogen-bond (HB) donor/acceptor axis (the amide group) and a highly directional halogen-bond (XB) donor (the iodine atom), these molecules act as programmable synthons. This guide objectively compares the crystallographic performance of various N-substituted derivatives, detailing how steric and electronic modifications dictate supramolecular architecture.

The fundamental causality behind the crystal packing of 4-iodobenzamides lies in the competition between the amide's thermodynamic drive to form hydrogen bonds and the iodine atom's electrostatic drive to form halogen bonds.

  • The Primary Assembly (Hydrogen Bonding): The unsubstituted amide inherently prefers to form 2D sheets. However, introducing an N-substituent alters the steric landscape. Small alkyl groups (e.g., N-ethyl) permit the formation of continuous 1D hydrogen-bonded double chains [1]. Conversely, bulky substituents like chlorophenylsulfonyl force the molecule into a V-shape, capping the hydrogen-bonding potential and restricting assembly to isolated

    
     inversion dimers [2].
    
  • The Secondary Assembly (Halogen Bonding): Iodine possesses a region of depleted electron density on the elongation of the C-I covalent bond, known as the σ-hole [3]. Once the primary hydrogen-bonding network is established, the exposed σ-hole seeks nucleophilic acceptors (e.g., oxygen, nitrogen, or other halogens). The spatial availability of this σ-hole—dictated by the primary HB assembly—determines whether the crystal expands into a 2D layer or a 3D interlocked network.

Quantitative Structural Comparison

The following table summarizes the crystallographic performance of key N-substituted 4-iodobenzamide derivatives, highlighting how specific substitutions alter the dominant intermolecular forces.

CompoundN-SubstituentPrimary H-Bond MotifHalogen Bond / Weak ContactCrystal Packing Architecture
N-Ethyl-4-iodobenzamide -CH₂CH₃1D Double ChainsWeak I···I interactions1D Chains / Rigid Layers
N-(4-Chlorophenylsulfonyl)-4-iodobenzamide -SO₂-C₆H₄-Cl

Inversion Dimers
Offset π-π stacking (3.807 Å)3D Supramolecular Network
4-Nitrobenzamide·4-iodobenzamide (Co-crystal)-H (Co-crystal system)Amide Dimer TapesOrthogonal C-I···O₂N bondsInsulated HB/XB Domains
2,3,5,6-Tetrafluoro-4-iodobenzamide -H (Fluorinated Ring)Amide DimersStrong C-I···N/O (Enhanced σ-hole)Robust 1D/2D Co-crystals

Data synthesized from crystallographic reports [1], [2], and [4].

Supramolecular Assembly Logic

The logical progression from monomeric N-substituted 4-iodobenzamides to a fully realized 3D crystal lattice follows a strict hierarchical pathway, visualized below.

SupramolecularAssembly cluster_0 Molecular Input cluster_1 Primary Assembly (Hydrogen Bonding) cluster_2 Secondary Assembly (Halogen & Weak Interactions) Monomer N-Substituted 4-Iodobenzamide Dimer R2,2(8) Inversion Dimers (Bulky Substituents) Monomer->Dimer Steric Hindrance Dominates Chain 1D C(4) Double Chains (Small Substituents) Monomer->Chain Linear Alkyl Groups XB_Network Halogen Bonding (C-I···O / C-I···N) Dimer->XB_Network σ-Hole Exposure Chain->XB_Network σ-Hole Exposure Pi_Stacking π-π Stacking & Weak I···I Contacts XB_Network->Pi_Stacking Packing Optimization Output 3D Supramolecular Crystal Architecture Pi_Stacking->Output Lattice Minimization

Supramolecular assembly pathways of N-substituted 4-iodobenzamides driven by steric profiles.

Self-Validating Protocol: Crystallization and Structural Analysis

To ensure reproducibility and scientific integrity when analyzing these compounds, researchers must employ a self-validating workflow. The following protocol details the causality behind each experimental choice.

Phase 1: Controlled Supersaturation & Growth

  • Solvent Selection: Dissolve 10-20 mg of the synthesized N-substituted 4-iodobenzamide in a polar protic/aprotic solvent mixture (e.g., Methanol/Water) [2].

    • Causality: The solvent must transiently compete with the amide hydrogen bonds. This prevents rapid, amorphous precipitation and ensures the slow, ordered nucleation required for diffraction-quality crystals.

  • Evaporative Crystallization: Puncture the vial cap with a 20-gauge needle to restrict the evaporation rate. Maintain at a stable 20°C in a vibration-free environment.

    • Validation Checkpoint: Inspect the vial daily under polarized light microscopy. The presence of birefringence confirms crystallinity, validating that the system is forming ordered lattices rather than amorphous aggregates.

Phase 2: X-Ray Diffraction & Mechanistic Validation 3. Crystal Harvesting and Cryoprotection: Select a single crystal with well-defined faces (approx. 0.1–0.3 mm). Coat the crystal in paratone oil and mount it on a MiTeGen loop.

  • Causality: The oil acts as a cryoprotectant, preventing the formation of parasitic ice crystals during rapid cooling, which would obscure high-angle diffraction spots.

  • Data Collection at 100–150 K: Transfer the mounted crystal to the diffractometer under a cold nitrogen stream.

    • Causality: Cryogenic temperatures significantly reduce atomic thermal displacement parameters (B-factors). This is absolutely critical for accurately resolving the highly polarizable iodine atom's electron density and quantifying weak I···I or C-I···O contacts.

  • Unit Cell Validation: Collect preliminary frames to determine the unit cell parameters.

    • Validation Checkpoint: Cross-reference the unit cell dimensions against the Cambridge Structural Database (CSD). This self-validating step ensures you are analyzing a novel polymorph or derivative before committing to a 12-hour full data collection.

  • Refinement and Hirshfeld Surface Analysis: Solve the structure using direct methods and refine using full-matrix least-squares on

    
    . Generate Hirshfeld surfaces to quantify intermolecular contacts.
    
    • Causality: Standard distance measurements often miss holistic packing efficiency. Hirshfeld surfaces visually map the electrostatic potential, conclusively proving whether the iodine σ-hole is actively participating in directed halogen bonding or merely filling void space.

Application Insights: Why This Matters for Drug Development

Understanding the crystal structure data of N-substituted 4-iodobenzamides is not merely an academic exercise; it directly impacts pharmaceutical formulation and materials science. For instance, the ability to insulate hydrogen-bonding domains from halogen-bonding domains allows for the rational design of pharmaceutical co-crystals. By tuning the N-substituent, drug development professionals can predictably alter a compound's solubility, melting point, and stability without changing its core pharmacophore. Furthermore, highly polarized derivatives (like 2,3,5,6-tetrafluoro-4-iodobenzamide) are currently being leveraged to functionalize monolayer-protected gold nanoparticles via halogen bonding, opening new avenues for targeted molecular detection [4].

References

  • Kanthapazham, R., et al. "Crystal structures, thermal properties and intermolecular interactions of new benzamide-based derivatives." Acta Crystallographica Section C: Structural Chemistry, 2025. URL:[Link]

  • Warad, I. "N-(4-Chlorophenylsulfonyl)-4-iodobenzamide." IUCrData, 2017. URL:[Link]

  • Cavallo, G., et al. "The Halogen Bond." Chemical Reviews, 2016. URL:[Link]

  • Leopold, M. C., et al. "Monolayer-Protected Gold Nanoparticles Functionalized with Halogen Bonding Capability: An Avenue for Molecular Detection Scheme." ACS Sensors, 2022. URL:[Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of N-(2,3-dimethylphenyl)-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical doesn't end when an experiment is complete. Proper disposal is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe disposal of N-(2,3-dimethylphenyl)-4-iodobenzamide, moving beyond mere procedure to explain the scientific rationale behind each recommendation. Our commitment is to empower you with the knowledge to manage chemical waste responsibly, ensuring the safety of both laboratory personnel and the wider environment.

Understanding the Compound: Hazard Profile and Characteristics

A precautionary approach is therefore essential. All waste containing this compound must be treated as hazardous.

PropertyData/Inferred InformationSource(s)
Chemical Name N-(2,3-dimethylphenyl)-4-iodobenzamide-
Molecular Formula C₁₅H₁₄INOInferred
Appearance Likely a solid (off-white to crystalline)[1][5]
Primary Hazard Class Halogenated Organic Waste[2]
Anticipated Hazards Harmful if swallowed or in contact with skin. Causes skin and eye irritation. May cause respiratory irritation.[2][3][6][4][7][8][9]
Incompatibilities Strong oxidizing agents, strong acids, and strong bases.[5][8]

The Core Principle: Segregation and Professional Disposal

The cardinal rule for disposing of N-(2,3-dimethylphenyl)-4-iodobenzamide is that it must never be disposed of down the drain or in regular solid waste.[2] As a halogenated organic compound, it can form toxic byproducts, including hydrogen iodide, during certain waste treatment processes like combustion if mixed with non-halogenated waste streams.[2] Therefore, proper segregation and disposal via a licensed hazardous waste contractor are mandatory.

The disposal process can be visualized as a clear decision-making workflow:

DisposalWorkflow Disposal Workflow for N-(2,3-dimethylphenyl)-4-iodobenzamide cluster_0 In-Lab Waste Management cluster_1 Storage & Segregation cluster_2 Final Disposal A Generate Waste (Pure compound, contaminated labware, solutions) B Characterize Waste Stream Is it solid, liquid, or contaminated debris? A->B C Select Appropriate Waste Container HDPE or glass, clearly labeled B->C D Label Container 'HALOGENATED ORGANIC WASTE' List constituents, date, and hazards C->D E Segregate from Non-Halogenated Waste Store in a designated, ventilated area D->E F Store in Secondary Containment Prevents spills from spreading E->F G Maintain Waste Log Track accumulation dates and quantities F->G H Arrange for Professional Disposal Contact licensed hazardous waste contractor G->H I Package for Transport Follow institutional and DOT guidelines H->I J Incineration High-temperature destruction by licensed facility I->J

Caption: A workflow for the proper disposal of N-(2,3-dimethylphenyl)-4-iodobenzamide.

Detailed Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for researchers handling waste containing N-(2,3-dimethylphenyl)-4-iodobenzamide.

Part 1: Waste Collection and Containment
  • Identify All Waste Streams: This includes:

    • Unused or expired solid N-(2,3-dimethylphenyl)-4-iodobenzamide.

    • Solutions containing the compound (e.g., from reactions or analytical procedures).

    • Contaminated labware: This includes pipette tips, weighing boats, gloves, and any glassware that cannot be effectively decontaminated.

  • Select the Correct Waste Container:

    • For solid waste and contaminated debris: Use a high-density polyethylene (HDPE) container with a secure, sealing lid.

    • For liquid waste (organic solvents): Use a designated glass or compatible plastic solvent waste container.[2] These containers should be stored in a flammable liquids cabinet if the solvent is flammable.[2]

    • Never use a container designated for non-halogenated waste. [2]

  • Properly Label the Waste Container: As soon as you begin accumulating waste, the container must be labeled. The label must include, at a minimum:

    • The words "Hazardous Waste ".

    • The specific chemical name: "N-(2,3-dimethylphenyl)-4-iodobenzamide " and any solvents present.

    • The hazard characteristics: "Irritant, Harmful ".

    • The accumulation start date.

    • Your name and laboratory information.

Part 2: In-Lab Storage and Handling
  • Segregation is Key: Store the halogenated waste container separately from non-halogenated organic waste, aqueous waste, and regular trash. This is a critical step to prevent dangerous cross-contamination and ensure proper final disposal.[2]

  • Designated Storage Area: Keep the sealed waste container in a designated, well-ventilated area, such as a satellite accumulation area within the lab or a chemical storage room. Ensure it is away from ignition sources.[3]

  • Use Secondary Containment: Place the waste container inside a larger, chemically resistant tub or tray. This will contain any potential leaks or spills.

  • Keep Containers Closed: Except when adding waste, the container must be kept tightly sealed to prevent the release of vapors.

Part 3: Final Disposal
  • Do Not Exceed Accumulation Limits: Be aware of your institution's and local regulations regarding the maximum amount of hazardous waste that can be stored in the lab and for how long.

  • Arrange for Professional Pickup: Disposal of the waste must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][8] They are equipped to transport and dispose of the material in compliance with all federal and state regulations.

  • Treatment Method - Incineration: The most common and effective disposal method for halogenated organic compounds is high-temperature incineration.[5] This process is designed to break down the molecule completely, with scrubbers and other controls to manage the resulting acid gases (like hydrogen iodide). This should only be performed at a permitted hazardous waste incineration facility.

Spill and Decontamination Procedures

In the event of a small spill, adhere to the following procedure:

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Don Personal Protective Equipment (PPE): This must include safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Contain the Spill: Use a chemical spill kit with an absorbent material (e.g., vermiculite or sand) to cover the spill. Do not use combustible materials like paper towels for large spills.

  • Collect the Material: Carefully sweep the absorbed material into a designated hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (such as ethanol or acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.

By adhering to these scientifically grounded procedures, you contribute to a culture of safety and responsibility, ensuring that your valuable research does not come at the cost of environmental health or personal safety.

References

  • RiskAssess. (n.d.). Chemical Waste Containers for Chemical Waste Disposal.
  • Pi Chemicals. (n.d.). Material Safety Data Sheet 3,5-Dimethyl-4-hydroxybenzaldehyde.
  • TCI Chemicals. (2025, September 12). SAFETY DATA SHEET N,N-Diethylbenzamide.
  • ChemPoint.com. (n.d.). SAFETY DATA SHEET.
  • Fisher Scientific. (2010, September 7). SAFETY DATA SHEET Benzamide.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • ThermoFisher Scientific. (2025, September 18). SAFETY DATA SHEET Benzamide, N,N-dimethyl-.
  • Angene Chemical. (2024, August 27). Safety Data Sheet 2-Hydroxy-N,N-dimethylpropanamide.
  • ChemScene. (n.d.). 4-Iodo-N,N-dimethylbenzamide.
  • Safety Data Sheet(SDS). (2023, January 13).
  • Sigma-Aldrich. (n.d.). N-(2,3-Dimethylphenyl)-4-hydroxybenzamide AldrichCPR.
  • MilliporeSigma. (n.d.). 4-Iodobenzamide 97 3956-07-8.
  • Sigma-Aldrich. (n.d.). N-Ethyl-4-iodobenzamide.
  • Chemsrc. (2025, September 12). N-(2,6-dimethylphenyl)-2-iodo-5-nitrobenzamide.
  • precisionFDA. (n.d.). N-(2,4-DIMETHYLPHENYL)-3-OXOBUTANAMIDE.
  • Benchchem. (n.d.). 2-Hydroxy-3-iodobenzamide.
  • EvitaChem. (n.d.). Buy N-(2,4-dimethylphenyl)-2-iodoacetamide (EVT-12169404).
  • USP Store. (n.d.). [Dexmedetomidine Related Compound B (25 mg) (4-[1-(2,3-Dimethylphenyl)vinyl]-1H-imidazole)].
  • Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET.

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Navigating the Synthesis and Handling of N-(2,3-dimethylphenyl)-4-iodobenzamide: A Guide to Personal Protective Equipment and Safe Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For the vanguard of pharmaceutical research, the synthesis of novel compounds is a daily pursuit. With this innovation comes the critical responsibility of ensuring the safety of the researchers who bring these molecules to life. This guide provides essential, immediate safety and logistical information for handling N-(2,3-dimethylphenyl)-4-iodobenzamide, a compound with potential applications in drug development. By moving beyond a simple checklist, we delve into the rationale behind each safety measure, empowering you to work with confidence and precision.

Core Principles of Protection: Your Personal Protective Equipment (PPE) Arsenal

A multi-layered defense is the cornerstone of safe chemical handling. For N-(2,3-dimethylphenyl)-4-iodobenzamide, this involves a comprehensive suite of personal protective equipment (PPE) designed to prevent contact through all potential routes of exposure.

Protection LevelEquipmentSpecifications and Rationale
Primary Barrier Gloves Chemical-resistant nitrile or neoprene gloves are mandatory. Aromatic amines can, in some cases, permeate standard laboratory gloves.[2] Always inspect gloves for tears or punctures before use and double-gloving is recommended for prolonged handling or when working with larger quantities.
Eye Protection Chemical splash goggles are the minimum requirement. Given the irritant nature of similar compounds, a face shield worn over goggles is strongly advised to protect against unforeseen splashes during transfers or reaction quenching.[3][4]
Lab Coat A flame-resistant lab coat, fully fastened, provides a critical barrier against accidental spills and skin contact.
Secondary Barrier Clothing Long pants and closed-toe shoes are essential to ensure no skin is exposed below the lab coat.
Respiratory Protection Chemical Fume Hood All manipulations of solid N-(2,3-dimethylphenyl)-4-iodobenzamide and its solutions must be conducted within a certified and properly functioning chemical fume hood. This is the primary engineering control to prevent the inhalation of any dust particles or aerosols.[5][6]
Respirator In the rare event of a significant spill outside of a fume hood or if engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges should be available for emergency use.

Operational Blueprint: A Step-by-Step Guide to Safe Handling

Adherence to a standardized workflow is a proactive measure to minimize risk. The following protocol outlines the key stages of handling N-(2,3-dimethylphenyl)-4-iodobenzamide, from preparation to post-handling cleanup.

Pre-Handling Checklist:
  • Information is Power: Before beginning any work, review all available safety information for similar compounds.[7]

  • Fume Hood Verification: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • PPE Inspection: Thoroughly inspect all PPE for integrity.

  • Emergency Preparedness: Confirm the location and functionality of the nearest safety shower and eyewash station.

Handling Protocol:
  • Weighing and Transfer:

    • Conduct all weighing and transfers of the solid compound within the fume hood.[6]

    • Use anti-static weigh paper or a tared container to minimize the generation of airborne dust.

    • Employ spatulas and other appropriate tools to avoid direct contact.[6]

  • In-Reaction Handling:

    • Keep all reaction vessels clearly labeled and within the fume hood.

    • Maintain a clean and organized workspace to prevent cross-contamination and accidental spills.

  • Post-Handling Decontamination:

    • Thoroughly decontaminate the work surface within the fume hood with an appropriate solvent and absorbent pads.

    • Carefully remove and dispose of gloves after handling.

    • Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.[1]

G cluster_pre Pre-Handling cluster_handling Handling cluster_disposal Disposal Review Safety Info Review Safety Info Verify Fume Hood Verify Fume Hood Review Safety Info->Verify Fume Hood Inspect PPE Inspect PPE Verify Fume Hood->Inspect PPE Locate Emergency Equipment Locate Emergency Equipment Inspect PPE->Locate Emergency Equipment Weigh & Transfer in Hood Weigh & Transfer in Hood Locate Emergency Equipment->Weigh & Transfer in Hood In-Reaction Handling In-Reaction Handling Weigh & Transfer in Hood->In-Reaction Handling Post-Handling Decontamination Post-Handling Decontamination In-Reaction Handling->Post-Handling Decontamination Segregate Halogenated Waste Segregate Halogenated Waste Post-Handling Decontamination->Segregate Halogenated Waste Label Waste Container Label Waste Container Segregate Halogenated Waste->Label Waste Container Store Securely Store Securely Label Waste Container->Store Securely Arrange Professional Disposal Arrange Professional Disposal Store Securely->Arrange Professional Disposal G Fume Hood Fume Hood PPE PPE Fume Hood->PPE Safe Work Practices Safe Work Practices PPE->Safe Work Practices Waste Disposal Waste Disposal Safe Work Practices->Waste Disposal

Caption: Hierarchy of Controls for Chemical Safety.

By integrating these safety protocols into your daily laboratory practice, you contribute to a culture of safety and ensure the responsible advancement of scientific discovery.

References

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. Available at: [Link]

  • AMIDES, FROM DIETHYLENETRIAMINE AND PALM KERNEL-OIL, ETHOXYLATED - Regulations.gov. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. Available at: [Link]

  • Organic Solvents. Environment, Health and Safety, University of North Carolina at Chapel Hill. Available at: [Link]

  • Halogenated Solvents. Environment, Health & Safety, Washington State University. Available at: [Link]

  • Organic Solvent Waste Disposal. Safety & Risk Services, The University of British Columbia. Available at: [Link]

  • Material Safety Data Sheet - 3,5-Dimethyl-4-hydroxybenzaldehyde. Pi Chemicals. Available at: [Link]

  • What are the Health and Safety Guidelines for Using Amines?. Available at: [Link]

  • Safety Data Sheet(SDS). Available at: [Link]

  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Available at: [Link]

  • Safety Data Sheet - 2-(3,4-dichlorphenyl)-6-benzoxazolecarboxylic acid. SynZeal. Available at: [Link]

  • A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. PubMed. Available at: [Link]

  • Personal Protective Equipment: Chemical Handling. OSHA Safety Training for Agriculture. Available at: [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.